molecular formula C11H15NO4S B1271619 [3-(Morpholin-4-ylsulfonyl)phenyl]methanol CAS No. 646071-55-8

[3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Cat. No.: B1271619
CAS No.: 646071-55-8
M. Wt: 257.31 g/mol
InChI Key: PTHYGSUCUYDAKW-UHFFFAOYSA-N
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Description

[3-(Morpholin-4-ylsulfonyl)phenyl]methanol is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-morpholin-4-ylsulfonylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c13-9-10-2-1-3-11(8-10)17(14,15)12-4-6-16-7-5-12/h1-3,8,13H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHYGSUCUYDAKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368722
Record name [3-(morpholin-4-ylsulfonyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646071-55-8
Record name [3-(morpholin-4-ylsulfonyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and thorough characterization data to facilitate its application in the laboratory.

Introduction

This compound is a bifunctional molecule incorporating a reactive benzylic alcohol and a metabolically stable morpholine sulfonamide moiety. The morpholine ring is a common feature in many approved drugs, often introduced to improve physicochemical properties such as solubility and metabolic stability. The sulfonamide linker provides a rigid and polar connection to the phenyl ring, while the hydroxymethyl group offers a versatile handle for further chemical elaboration. These structural features make it a desirable intermediate for the synthesis of a wide range of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₄SPubChem[1][2]
Molecular Weight 257.31 g/mol PubChem[1][2]
CAS Number 646071-55-8PubChem[1][2]
Appearance White to off-white solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents (predicted)
pKa Not reported

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is most effectively achieved through a two-step sequence starting from commercially available benzoic acid. This strategy involves the initial formation of the key intermediate, 3-(morpholinosulfonyl)benzoic acid, followed by its selective reduction to the target benzylic alcohol.

Synthesis_Workflow A Benzoic Acid B 3-(Chlorosulfonyl)benzoic Acid A->B Chlorosulfonic Acid C 3-(Morpholinosulfonyl)benzoic Acid B->C Morpholine, Base D This compound C->D Reducing Agent (e.g., BH3·THF)

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 3-(Morpholinosulfonyl)benzoic Acid

The initial step involves the chlorosulfonylation of benzoic acid to form 3-(chlorosulfonyl)benzoic acid. This is a classic electrophilic aromatic substitution reaction where chlorosulfonic acid serves as both the reactant and the solvent. The resulting sulfonyl chloride is a reactive intermediate that is then readily converted to the corresponding sulfonamide by reaction with morpholine in the presence of a base to neutralize the HCl byproduct.

Step 1.1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

  • Materials:

    • Benzoic acid

    • Chlorosulfonic acid

    • Ice

    • Crushed ice-brine mixture

    • Cold water

  • Procedure:

    • In a fume hood, carefully add benzoic acid (1.0 eq.) in portions to an excess of chlorosulfonic acid (e.g., 5-10 eq.) in a round-bottom flask equipped with a magnetic stirrer and a gas outlet to vent HCl gas.

    • Heat the reaction mixture, for example, to 100°C, and stir for approximately 45 minutes[1]. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then slowly and carefully pour it onto a vigorously stirred mixture of crushed ice and brine.

    • The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

    • Dry the solid under vacuum to yield 3-(chlorosulfonyl)benzoic acid[1].

Step 1.2: Synthesis of 3-(Morpholinosulfonyl)benzoic Acid

  • Materials:

    • 3-(Chlorosulfonyl)benzoic acid

    • Morpholine

    • A suitable base (e.g., triethylamine or pyridine)

    • A suitable solvent (e.g., dichloromethane or tetrahydrofuran)

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Solvents for recrystallization (e.g., ethanol/water)

  • Procedure:

    • Dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq.) in a suitable anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, prepare a solution of morpholine (1.1 eq.) and the base (1.2 eq.) in the same solvent.

    • Add the morpholine solution dropwise to the cooled solution of 3-(chlorosulfonyl)benzoic acid with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system to afford pure 3-(morpholinosulfonyl)benzoic acid.

Part 2: Reduction of 3-(Morpholinosulfonyl)benzoic Acid to this compound

The final step is the reduction of the carboxylic acid functionality to a primary alcohol. While several reducing agents can accomplish this transformation, borane complexes such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS) are particularly well-suited due to their high chemoselectivity for carboxylic acids in the presence of other functional groups like sulfonamides. Lithium aluminum hydride (LiAlH₄) is also a powerful reducing agent for this purpose, though it is less selective and requires more stringent anhydrous conditions.

Protocol using Borane-Tetrahydrofuran (BH₃·THF)

  • Materials:

    • 3-(Morpholinosulfonyl)benzoic acid

    • Anhydrous tetrahydrofuran (THF)

    • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

    • Methanol

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-(morpholinosulfonyl)benzoic acid (1.0 eq.) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the BH₃·THF solution (approximately 2.0-3.0 eq.) dropwise via the dropping funnel, maintaining the temperature at 0°C[3]. Hydrogen gas will evolve.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

    • Cool the reaction mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol until the effervescence ceases.

    • Add 1 M HCl and stir for 30 minutes.

    • Extract the product into ethyl acetate. Wash the organic layer with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield this compound as a white solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.8-7.5 (m, 4H): Aromatic protons of the phenyl ring. The exact splitting pattern will be complex due to the meta-substitution.

    • δ ~4.75 (s, 2H): Methylene protons of the benzylic alcohol (-CH₂OH).

    • δ ~3.75 (t, J = 4.8 Hz, 4H): Protons on the carbons adjacent to the oxygen in the morpholine ring (-N-CH₂-CH₂-O-).

    • δ ~3.05 (t, J = 4.8 Hz, 4H): Protons on the carbons adjacent to the nitrogen in the morpholine ring (-N-CH₂-CH₂-O-).

    • δ ~2.0 (br s, 1H): Hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary depending on the concentration and solvent.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~143.0: Quaternary aromatic carbon attached to the sulfonyl group.

    • δ ~136.0: Quaternary aromatic carbon attached to the hydroxymethyl group.

    • δ ~130.0, ~129.0, ~126.0, ~125.0: Aromatic CH carbons.

    • δ ~66.5: Carbons adjacent to the oxygen in the morpholine ring (-N-CH₂-C H₂-O-).

    • δ ~64.0: Benzylic carbon (-C H₂OH).

    • δ ~46.0: Carbons adjacent to the nitrogen in the morpholine ring (-N-C H₂-CH₂-O-).

Infrared (IR) Spectroscopy
  • ~3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching of the morpholine and methylene groups.

  • ~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations of the sulfonamide group, respectively.

  • ~1070 cm⁻¹: C-O stretching of the alcohol.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI+):

    • m/z 258.0795 [M+H]⁺: Calculated for C₁₁H₁₆NO₄S⁺.

    • m/z 280.0614 [M+Na]⁺: Calculated for C₁₁H₁₅NNaO₄S⁺.

Safety and Handling

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This technical guide provides a detailed and practical approach to the synthesis and characterization of this compound. The described two-step synthetic route from benzoic acid is efficient and utilizes readily available reagents. The comprehensive characterization data serves as a reliable reference for researchers to verify the identity and purity of their synthesized material. The availability of this key intermediate, through the protocols outlined herein, will undoubtedly facilitate the development of novel therapeutic agents and other functional molecules.

References

  • PubChem. (3-(Morpholin-4-ylsulfonyl)phenyl)methanol. National Center for Biotechnology Information. [Link]

  • PubChem. [3-(morpholine-4-sulfonyl)phenyl]methanol. National Center for Biotechnology Information. [Link]

  • PubChemLite. [3-(morpholine-4-sulfonyl)phenyl]methanol. [Link]

  • Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Organic Syntheses. Benzenesulfonyl chloride. [Link]

  • University of the West Indies at Mona. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • National Institutes of Health. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

  • Prepp. Benzoic Acid Reaction with LiAlH4: Product Explained. [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • PrepChem. Synthesis of 3-amino-benzoic acid. [Link]

  • ResearchGate. Characteristic ¹H, ¹³C NMR of 3. [Link]

  • Pearson. Show a mechanism for the lithium aluminum hydride reduction of be... [Link]

  • ResearchGate. A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate. [Link]

  • Molychem. 3-AMINOBENZOIC ACID FOR SYNTHESIS 98%. [Link]

  • ResearchGate. Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. [Link]

  • Wikipedia. 3-Aminobenzoic acid. [Link]

  • MDPI. A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives. [Link]

  • Google Patents. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • ResearchGate. 1H, 13C, and 15N solid-state NMR studies of imidazole- and morpholine-based model compounds possessing halogen and hydrogen bonding capabilities | Request PDF. [Link]

  • PrepChem. Synthesis of (a) 3-morpholinomethylphenol. [Link]

  • SpectraBase. 1H-Indole-3-methanol, 1-(phenylsulfonyl)-.alpha.-1-propenyl-, (E)-(.+-.)-. [Link]

Sources

physical and chemical properties of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[3-(Morpholin-4-ylsulfonyl)phenyl]methanol is a unique organic compound characterized by a central phenyl ring substituted with a morpholinylsulfonyl group and a hydroxymethyl group. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and an exploration of its potential applications in medicinal chemistry, drawing insights from the known pharmacological activities of related morpholine and sulfonamide derivatives. The document is intended to serve as a foundational resource for researchers interested in the potential of this and similar molecules in drug discovery and development.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. When combined with a sulfonamide linker and a functionalized phenyl ring, as seen in this compound, the resulting molecule presents a compelling starting point for the design of novel therapeutic agents. The sulfonamide group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets, while the hydroxymethyl group offers a site for further chemical modification. This guide delves into the core characteristics of this compound, providing a technical foundation for its exploration.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for this compound is not extensively available in the public domain, a combination of computed data from reliable sources provides a solid baseline for its characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (3-morpholin-4-ylsulfonylphenyl)methanolPubChem[1]
CAS Number 646071-55-8Echemi[2]
Molecular Formula C₁₁H₁₅NO₄SPubChem[1]
Molecular Weight 257.31 g/mol PubChem[1]
Exact Mass 257.07217913 DaPubChem[1]
XLogP3-AA (Computed) -0.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 3PubChem[1]
Topological Polar Surface Area 75.2 ŲPubChem[1]
Complexity (Computed) 332PubChem[1]

The low calculated XLogP3 value suggests that the compound is likely to be relatively hydrophilic, a desirable characteristic for oral bioavailability. The presence of both hydrogen bond donors and acceptors indicates its potential to interact with biological macromolecules.

Chemical Structure and Synthesis

The unique arrangement of functional groups in this compound underpins its chemical reactivity and potential biological activity.

Figure 1: Chemical structure of this compound.

Proposed Synthetic Pathway

G start 3-Formylbenzenesulfonyl chloride step1 Step 1: Sulfonamide Formation start->step1 Morpholine, Base (e.g., Triethylamine) DCM, 0°C to rt intermediate 3-(Morpholine-4-sulfonyl)benzaldehyde step1->intermediate step2 Step 2: Reduction of Aldehyde intermediate->step2 Reducing Agent (e.g., NaBH₄) Methanol, 0°C to rt product This compound step2->product

Figure 2: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 3-(Morpholine-4-sulfonyl)benzaldehyde

  • Reaction Setup: To a solution of 3-formylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0°C, add triethylamine (1.2 eq) dropwise.

  • Addition of Morpholine: Slowly add a solution of morpholine (1.1 eq) in DCM to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality behind experimental choices: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with morpholine as a nucleophile. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants. The aqueous work-up is a standard procedure to remove unreacted starting materials and byproducts.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the 3-(morpholine-4-sulfonyl)benzaldehyde (1.0 eq) from Step 1 in methanol at 0°C.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the solution. Caution: Hydrogen gas is evolved.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by recrystallization or column chromatography.

Causality behind experimental choices: Sodium borohydride is a mild and selective reducing agent for aldehydes, which will not affect the sulfonamide or morpholine moieties. Methanol is a suitable protic solvent that facilitates the reduction. The portion-wise addition of NaBH₄ helps to control the initial exothermic reaction and hydrogen evolution.

Spectroscopic Characterization (Theoretical)

While experimental spectra are the gold standard for structural elucidation, theoretical predictions based on the known structure can provide valuable guidance for researchers.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the two sets of methylene protons in the morpholine ring. The aromatic protons would likely appear as a complex multiplet in the 7.5-8.0 ppm region. The benzylic CH₂ protons would be a singlet around 4.7 ppm, and the morpholine protons would appear as two triplets around 3.7 ppm and 3.0 ppm. The hydroxyl proton would be a broad singlet, the position of which is dependent on concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show signals for the six aromatic carbons, the benzylic carbon, and the four carbons of the morpholine ring. The aromatic carbons would appear in the 120-145 ppm range. The benzylic carbon (CH₂OH) would be around 64 ppm, and the morpholine carbons would be in the 45-70 ppm range.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band around 3400 cm⁻¹ for the alcohol. Strong S=O stretching bands for the sulfonamide would be expected around 1350 cm⁻¹ and 1160 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed in the 3100-2850 cm⁻¹ region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ at m/z 257. A prominent [M+H]⁺ peak at m/z 258 would be expected in ESI-MS. Fragmentation would likely involve the loss of the hydroxymethyl group and cleavage of the morpholine ring.

Potential Applications in Drug Discovery and Development

Although specific biological activities for this compound have not been reported, the structural motifs present in the molecule are found in a variety of pharmacologically active compounds. This suggests that it could serve as a valuable scaffold or intermediate in the development of new drugs.

Structure-Activity Relationship (SAR) Insights from Related Compounds
  • Morpholine Moiety: The inclusion of a morpholine ring is a common strategy in medicinal chemistry to enhance the aqueous solubility and metabolic stability of a compound. Its basic nitrogen can also participate in salt formation, improving the pharmaceutical properties of a drug candidate.

  • Phenylsulfonamide Core: The phenylsulfonamide scaffold is present in a wide range of therapeutic agents, including diuretics, antibacterial agents, and anticancer drugs. The sulfonamide group is a key pharmacophore that can mimic a carboxylate or phosphate group, allowing it to interact with the active sites of various enzymes.

  • Benzylic Alcohol: The hydroxymethyl group provides a handle for further chemical elaboration. It can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions to generate a library of derivatives for SAR studies.

Potential Therapeutic Areas

Based on the activities of structurally related compounds, this compound could be a starting point for the development of agents targeting:

  • Oncology: Many kinase inhibitors incorporate the morpholine and sulfonamide moieties.

  • Inflammation: Phenylsulfonamide derivatives have been explored as anti-inflammatory agents.

  • Infectious Diseases: The sulfonamide group is a classic antibacterial pharmacophore.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound with significant potential for applications in medicinal chemistry and drug discovery. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation of its known and predicted properties, a plausible synthetic route, and an outlook on its potential therapeutic applications based on the well-established roles of its constituent functional groups. Further research into the synthesis and biological evaluation of this molecule and its derivatives is warranted to fully explore its potential as a scaffold for the development of novel therapeutic agents.

References

  • PubChem. [3-(Morpholine-4-sulfonyl)phenyl]methanol. National Center for Biotechnology Information. [Link]

Sources

[3-(Morpholin-4-ylsulfonyl)phenyl]methanol derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Topic: [3-(Morpholin-4-ylsulfonyl)phenyl]methanol Derivatives and Analogs: A Privileged Scaffold for Kinase Inhibitor Discovery

Abstract

The this compound scaffold represents a significant starting point in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. The inherent physicochemical properties of the morpholine moiety, such as improved aqueous solubility and metabolic stability, make it a "privileged" pharmacophore.[1][2] When coupled with a phenylsulfonyl linker and a reactive methanol group, the resulting scaffold offers a versatile platform for developing potent and selective therapeutic agents. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of this chemical series. It is intended to equip researchers and drug development professionals with the foundational knowledge and practical protocols required to effectively leverage this scaffold in their discovery programs.

The Core Scaffold: A Trifecta of Functionality

The efficacy of the this compound core lies in the synergistic contribution of its three primary components. Understanding the role of each is critical to designing effective drug candidates.

The Morpholine Moiety: The Pharmacokinetic Enhancer

Morpholine is a heterocyclic amine widely incorporated into bioactive molecules to modulate their pharmacokinetic profiles.[1] Its non-planar, chaired conformation and the presence of the oxygen heteroatom confer several advantages:

  • Enhanced Solubility: The morpholine ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of the parent molecule—a critical factor for oral bioavailability.

  • Metabolic Stability: The C-O bond within the morpholine ring can increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

  • Target Engagement: The nitrogen atom can serve as a key interaction point, forming hydrogen bonds or salt bridges with amino acid residues in target protein active sites, such as kinases.[1]

The Phenylsulfonyl Group: The Rigid Linker

The central phenylsulfonyl unit provides a rigid, well-defined vector to orient the other functional groups. The sulfonyl group is a strong hydrogen bond acceptor, while the phenyl ring offers a platform for substitution to probe for additional binding interactions or to fine-tune electronic properties. Its geometric rigidity is crucial for maintaining an optimal conformation for target binding.

The Methanol Group: The Versatile Handle

The primary alcohol (-CH₂OH) at the meta-position is more than a simple polar group. It serves two key functions:

  • Direct Target Interaction: The hydroxyl group is an excellent hydrogen bond donor and acceptor, capable of forming critical interactions with the target protein that can significantly enhance binding affinity.

  • Synthetic Handle: It provides a reactive site for straightforward chemical modification, allowing for the generation of extensive derivative libraries (e.g., ethers, esters, carbamates) to explore structure-activity relationships.

Synthetic Strategies and Derivatization

A robust and flexible synthetic plan is essential for exploring the chemical space around this scaffold. The synthesis can be approached in a modular fashion, allowing for late-stage diversification.

Synthesis of the Core Scaffold

The parent compound, this compound (CAS No. 646071-55-8), can be synthesized via a straightforward two-step process starting from commercially available 3-formylbenzenesulfonyl chloride.[4][5]

Protocol 2.1: Synthesis of this compound

  • Step 1: Sulfonamide Formation.

    • To a stirred solution of 3-formylbenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.5 eq).

    • Slowly add morpholine (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(morpholine-4-sulfonyl)benzaldehyde.

    • Causality Note: The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct without competing with the morpholine nucleophile.

  • Step 2: Aldehyde Reduction.

    • Dissolve the crude 3-(morpholine-4-sulfonyl)benzaldehyde from the previous step in a mixture of tetrahydrofuran (THF) and methanol.

    • Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional hour.

    • Quench the reaction carefully by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting solid by column chromatography or recrystallization to obtain this compound.

    • Causality Note: NaBH₄ is a mild reducing agent selective for aldehydes and ketones, which prevents over-reduction or reduction of the sulfonyl group.

General Synthetic Workflow Diagram

G A 3-Formylbenzenesulfonyl Chloride C Intermediate: 3-(Morpholine-4-sulfonyl)benzaldehyde A->C Sulfonamide Formation B Morpholine B->C E Core Scaffold: This compound C->E Selective Reduction D Sodium Borohydride (Reducing Agent) D->E F Derivatization (e.g., Alkylation, Esterification) E->F G Derivative & Analog Library F->G

Caption: General workflow for the synthesis of the core scaffold and subsequent derivatization.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of this scaffold have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[6][7] The following SAR insights have been synthesized from literature on related morpholine-containing inhibitors.

Key SAR Observations

The potency and selectivity of analogs can be systematically optimized by modifying three key positions on the scaffold.

Modification SiteType of ModificationGeneral Impact on Kinase ActivityRationale & Mechanistic Insight
Methanol (-CH₂OH) Etherification (e.g., -CH₂OR)Often enhances potency and cell permeability.The ether oxygen can still act as a hydrogen bond acceptor, while the 'R' group can be tailored to access hydrophobic pockets near the primary interaction site. Small alkyl or aryl groups are often optimal.
Esterification (e.g., -CH₂OC(O)R)Can be used for prodrug strategies.Esters are often metabolically labile and can be cleaved in vivo to release the active parent alcohol, improving pharmacokinetic properties.[8]
Phenyl Ring Substitution at C4 or C5Can significantly increase potency and selectivity.Introduction of small hydrophobic groups or halogens can lead to new interactions with the kinase hinge region or gatekeeper residue.[9]
Substitution at C2 or C6Often detrimental to activity.These positions are sterically hindered and substitutions can disrupt the optimal binding conformation.
Morpholine Ring Substitution on Carbon AtomsGenerally not well-tolerated.The unsubstituted morpholine ring often provides the ideal balance of solubility and conformational flexibility. Substitutions can introduce unfavorable steric clashes.[7]
SAR Visualization

SAR mol p1 mol->p1 p2 mol->p2 p3 mol->p3 sub_node1 Etherification/Esterification: - Modulates potency - Improves cell permeability - Enables prodrug strategies sub_node2 C4/C5 Substitution: - Halogens or small alkyl groups  can access hydrophobic pockets - Key for selectivity tuning sub_node3 Generally Intolerant to Substitution: - Preserves ideal solubility and  conformational profile p1->sub_node1  Methanol Group p2->sub_node2  Phenyl Ring p3->sub_node3  Morpholine Ring

Caption: Key structure-activity relationship points on the core scaffold.

Experimental Protocols for Compound Evaluation

A hierarchical screening approach is essential for efficiently identifying promising lead compounds. This typically begins with biochemical assays and progresses to more complex cell-based models.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol describes a time-resolved FRET (TR-FRET) assay, a robust method for quantifying kinase inhibition.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

    • Prepare Kinase Buffer A: 50 mM HEPES pH 7.5, 0.01% Brij-35, 10 mM MgCl₂, 1 mM EGTA.

    • Prepare ATP and fluorescently labeled substrate (e.g., ULight™-peptide) in Kinase Buffer A at 2X the final desired concentration.

    • Prepare the target kinase and a Europium-labeled anti-phospho-antibody (e.g., Eu-W1024) in Kinase Buffer A at 2X the final concentration.

  • Assay Procedure:

    • Add 2.5 µL of the compound dilutions (or DMSO for controls) to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the 2X kinase/substrate mixture to all wells.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution.

    • Controls: Include "0% inhibition" wells (DMSO only) and "100% inhibition" wells (high concentration of a known inhibitor or no kinase).

    • Incubate the plate at room temperature for 60-90 minutes (time should be optimized for the specific kinase).

    • Stop the reaction by adding 5 µL of the 2X Eu-antibody solution in TR-FRET dilution buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_compound - Signal_100%] / [Signal_0% - Signal_100%]).

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Plating:

    • Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) wells.

    • Incubate the plate for 72 hours.

  • MTS Reagent Addition and Measurement:

    • Prepare the MTS reagent solution according to the manufacturer's instructions (e.g., CellTiter 96® AQueous One Solution).

    • Add 20 µL of the MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Normalize the data to the vehicle control wells (% Viability = 100 * [Abs_compound / Abs_vehicle]).

    • Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition).

In Vitro Screening Cascade

G A Compound Library (this compound Derivatives & Analogs) B Primary Biochemical Screen (e.g., TR-FRET Kinase Assay) A->B Initial Potency C Potent Hits (IC50 < 1 µM) B->C Data Analysis D Secondary Cellular Assay (Cell Proliferation, e.g., MTS) C->D Confirm Cell Activity E Active Hits (GI50 < 5 µM) D->E Data Analysis F Mechanism of Action Studies (e.g., Western Blot for Target Phosphorylation) E->F Validate On-Target Effect G Lead Candidate F->G Confirmation

Caption: A typical screening cascade for identifying lead candidates from a compound library.

Conclusion and Future Directions

The this compound scaffold is a highly attractive starting point for the development of small molecule inhibitors, particularly for protein kinases. Its modular synthesis allows for rapid library generation, while its constituent parts each contribute favorably to the overall drug-like properties of its derivatives. Future work should focus on leveraging detailed structural biology of target kinases to guide the rational design of substitutions on the phenyl ring, aiming to enhance not only potency but also isoform selectivity. Furthermore, exploring advanced prodrug strategies at the methanol position could optimize the pharmacokinetic and safety profiles of lead candidates, accelerating their path toward clinical development.

References

  • Title: Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]

  • Title: [3-(Morpholine-4-sulfonyl)phenyl]methanol Source: PubChem URL: [Link]

  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) Source: PubMed URL: [Link]

  • Title: Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor Source: PubMed URL: [Link]

  • Title: Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines Source: PubMed URL: [Link]

  • Title: Biological activities of morpholine derivatives and molecular targets involved Source: ResearchGate URL: [Link]

  • Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

  • Title: Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines Source: National Institutes of Health (NIH) URL: [Link]

  • Title: A review on pharmacological profile of Morpholine derivatives Source: ResearchGate URL: [Link]

  • Title: Clinical pharmacokinetics of the newer antibacterial 4-quinolones Source: PubMed URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents Source: MDPI URL: [Link]

  • Title: Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups Source: PubMed Central URL: [Link]

  • Title: Synthesis and biological activities of new halophenols Source: PubMed URL: [Link]

  • Title: Pharmacokinetics and Dose Proportionality Study of a Novel Antiparkinsonian Agent, a 1H-1,2,4-Triazol-3-ylthio-conjugate of Prottremine Source: MDPI URL: [Link]

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A Comprehensive Spectroscopic Guide to [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of the spectroscopic analysis of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol (CAS: 646071-55-8), a molecule of interest in contemporary drug discovery and development.[1] As researchers and drug development professionals, the unambiguous confirmation of a molecule's structure and purity is paramount. Spectroscopic techniques form the cornerstone of this analytical imperative. This document moves beyond a simple recitation of data, offering a narrative grounded in the principles of nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS). We will dissect the expected spectral characteristics of the title compound, explaining the causal relationships between its molecular architecture and the resulting spectral data. Each section includes field-proven experimental protocols, ensuring that the described analyses are both robust and reproducible.

Introduction: The Analytical Imperative

This compound, with the molecular formula C₁₁H₁₅NO₄S and a molecular weight of 257.31 g/mol , presents a unique combination of functional groups: a 1,3-disubstituted aromatic ring, a primary alcohol, a sulfonamide, and a morpholine moiety.[1][2] Each of these features contributes distinct and identifiable signatures to its spectroscopic profile. The rigorous application of orthogonal analytical techniques is not merely an academic exercise; it is a self-validating system that builds a comprehensive and trustworthy dossier on the compound's identity and quality, a critical requirement for regulatory submission and clinical progression. This guide will provide the foundational knowledge to interpret and predict the spectroscopic outputs for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the complete carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting), and their relative abundance (integration). For this compound, we anticipate a complex but interpretable spectrum.

  • Aromatic Region (δ 7.5-8.0 ppm): The four protons on the 1,3-disubstituted benzene ring are chemically distinct and will exhibit complex splitting patterns. The sulfonyl group (-SO₂) is strongly electron-withdrawing, causing significant deshielding of the aromatic protons, shifting them downfield. The proton situated between the two substituents (at the C2 position) is expected to be the most downfield, appearing as a singlet or a finely split triplet. The other three protons will likely appear as a complex multiplet.

  • Benzylic Protons (δ ~4.8 ppm): The two protons of the hydroxymethyl group (-CH₂OH) are chemically equivalent. Being attached to a carbon adjacent to the aromatic ring (a benzylic position), they are deshielded and expected to resonate around 4.8 ppm.[3] They should appear as a singlet, although coupling to the hydroxyl proton may cause broadening or splitting into a doublet, a phenomenon that can often be removed by a D₂O exchange experiment.

  • Hydroxyl Proton (δ variable): The single proton of the alcohol (-OH) will appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, typically ranging from 2-5 ppm.[4]

  • Morpholine Protons (δ 3.0-3.8 ppm): The morpholine ring contains eight protons in two distinct chemical environments due to the ring's chair conformation and the different adjacent atoms (N vs. O).

    • -O-CH₂- Protons (δ ~3.7 ppm): The four protons on the carbons adjacent to the highly electronegative oxygen atom are deshielded and will appear further downfield. They typically present as a complex multiplet that can approximate a triplet.[5][6][7]

    • -N-CH₂- Protons (δ ~3.2 ppm): The four protons on the carbons adjacent to the nitrogen atom are less deshielded and appear upfield relative to their oxygen-adjacent counterparts. The direct attachment of the nitrogen to the electron-withdrawing sulfonyl group causes a downfield shift compared to an unsubstituted morpholine. These also appear as a complex multiplet.[5][6][7]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.9 - 7.5 m 4H Ar-H
~4.8 s 2H Ar-CH ₂-OH
variable br s 1H -OH
~3.7 m (t-like) 4H -O-(CH ₂)₂-

| ~3.2 | m (t-like) | 4H | -SO₂-N-(CH ₂)₂- |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Aromatic Region (δ 125-145 ppm): Six distinct signals are expected for the aromatic carbons. The ipso-carbons directly attached to the sulfonyl and hydroxymethyl groups will have their chemical shifts significantly influenced by these substituents. Carbons in an aromatic ring typically absorb in the 120-150 ppm range.[8]

  • Benzylic Carbon (δ ~64 ppm): The carbon of the -CH₂OH group is expected to appear in the 60-65 ppm region, typical for a primary alcohol.[9]

  • Morpholine Carbons (δ 46-67 ppm): Two signals are predicted for the morpholine ring. The carbons adjacent to the oxygen (-C H₂-O) are deshielded and appear downfield (~66 ppm), while the carbons adjacent to the nitrogen (-C H₂-N) appear more upfield (~46 ppm).[5]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~144 Ar-C -SO₂
~141 Ar-C -CH₂OH
~130 Ar-C H
~128 Ar-C H
~127 Ar-C H
~126 Ar-C H
~66 -O-C H₂-
~64 Ar-C H₂-OH

| ~46 | -N-C H₂- |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation: a. Accurately weigh 5-10 mg of this compound.[10][11][12] b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[13] Ensure complete dissolution. c. Using a Pasteur pipette plugged with a small piece of cotton or glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[13] d. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[10] e. Cap the NMR tube securely. The final sample height should be approximately 4-5 cm.[13]

  • Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak. d. Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 1-2 second relaxation delay, 16-32 scans). e. Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase the resulting spectra. c. Calibrate the chemical shift scale using the TMS signal (¹H and ¹³C) or the residual solvent peak. d. Integrate the signals in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in CDCl3 Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert into Spectrometer Filter->Insert Lock Lock & Shim Insert->Lock AcquireH1 Acquire ¹H Spectrum Lock->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 Process Fourier Transform & Phase AcquireC13->Process Calibrate Calibrate Spectrum Process->Calibrate Analyze Assign Peaks & Integrate Calibrate->Analyze

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy probes the vibrational modes of molecular bonds. It is an exceptionally rapid and reliable technique for identifying the presence of key functional groups.

Predicted FT-IR Absorption Bands

The spectrum of this compound will be dominated by absorptions from its alcohol, sulfonyl, and aromatic components.

  • O-H Stretch (3550-3200 cm⁻¹): A strong and characteristically broad absorption band is expected in this region, indicative of the hydrogen-bonded hydroxyl group of the primary alcohol.[1][14][15]

  • C-H Stretches (3100-2850 cm⁻¹): This region will contain multiple peaks. Aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).[16] Aliphatic C-H stretches from the morpholine and benzylic methylene groups will appear just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).[14]

  • S=O Asymmetric & Symmetric Stretches (1370-1335 cm⁻¹ and 1170-1155 cm⁻¹): The sulfonyl group (SO₂) is a powerful infrared absorber. Its presence is definitively confirmed by two strong, sharp absorption bands corresponding to its asymmetric and symmetric stretching modes, respectively.[17]

  • Aromatic C=C Stretches (1600-1450 cm⁻¹): Several medium-to-weak intensity bands will appear in this region due to the stretching vibrations within the benzene ring.[16]

  • C-O Stretch (1260-1050 cm⁻¹): A strong absorption band corresponding to the stretching vibration of the C-O single bond of the primary alcohol will be present in this region.[1][2]

Table 3: Predicted FT-IR Absorption Data

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3550-3200 Strong, Broad O-H Stretch (Alcohol)
3100-3000 Medium Aromatic C-H Stretch
2950-2850 Medium Aliphatic C-H Stretch
1370-1335 Strong, Sharp S=O Asymmetric Stretch (Sulfonyl)
1170-1155 Strong, Sharp S=O Symmetric Stretch (Sulfonyl)
1600-1450 Medium-Weak Aromatic C=C Stretch

| 1260-1050 | Strong | C-O Stretch (Alcohol) |

Experimental Protocol: FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample preparation.[18][19]

  • Instrument Preparation: a. Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal. This background will be automatically subtracted from the sample spectrum.

  • Sample Analysis: a. Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal. b. Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal surface.[20]

  • Data Acquisition: a. Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum. b. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue after analysis.

FTIR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation Clean Clean ATR Crystal Background Record Background Spectrum Clean->Background Place Place Sample on Crystal Background->Place Pressure Apply Pressure Place->Pressure Acquire Acquire Spectrum Pressure->Acquire Identify Identify Key Bands Acquire->Identify Correlate Correlate to Functional Groups Identify->Correlate

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Predicted Mass Spectrum (Electron Ionization)

Under Electron Ionization (EI) conditions, we expect to see a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion (M⁺˙) at m/z 257: The peak corresponding to the intact molecule radical cation is expected at an m/z value equal to its monoisotopic mass (257.07).[2] For aromatic compounds, this peak is often of moderate to strong intensity.[21]

  • Key Fragmentation Pathways: The molecular structure suggests several likely points of cleavage. A primary characteristic of aromatic alcohols is the loss of the elements of water or the entire hydroxymethyl group.

    • Loss of Hydroxymethyl Radical (m/z 226): Cleavage of the C-C bond between the aromatic ring and the benzylic carbon can result in the loss of a •CH₂OH radical (mass = 31), leading to a fragment ion at m/z 226.

    • Loss of Morpholine (m/z 171): Cleavage of the sulfur-nitrogen bond can lead to the loss of the morpholine ring, resulting in a fragment at m/z 171.

    • Benzylic Cation (m/z 107): A common fragmentation for benzyl alcohols involves the formation of a hydroxyphenylmethyl cation at m/z 107, though this pathway competes with others.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

m/z Proposed Fragment Structure / Loss
257 [M]⁺˙ (Molecular Ion)
226 [M - •CH₂OH]⁺
171 [M - C₄H₈NO]⁺

| 107 | [C₇H₇O]⁺ |

MS_Fragmentation M Molecular Ion (M⁺˙) m/z = 257 F226 [M - •CH₂OH]⁺ m/z = 226 M->F226 - •CH₂OH (31) F171 [M - C₄H₈NO•]⁺ m/z = 171 M->F171 - C₄H₈NO• (86) F107 [C₇H₇O]⁺ m/z = 107 M->F107 Complex Rearrangement

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: a. Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrument Setup: a. The sample can be introduced via direct infusion using a syringe pump or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. b. Set the ion source to electron ionization (EI) mode, typically at 70 eV. c. Set the mass analyzer to scan a suitable range (e.g., m/z 40-400).

  • Data Acquisition and Analysis: a. Acquire the mass spectrum. b. Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of this compound is a compelling example of the power of modern spectroscopic methods. The predicted data from ¹H and ¹³C NMR establishes the carbon-hydrogen framework and the connectivity of the distinct molecular subunits. FT-IR spectroscopy provides rapid and definitive confirmation of the key functional groups—the alcohol, the sulfonyl, and the aromatic system. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these three techniques form a self-validating analytical triad, providing a high degree of confidence in the identity, structure, and purity of the target compound, which is an indispensable requirement for advancing molecules through the drug development pipeline.

References

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [3-(Morpholine-4-sulfonyl)phenyl]methanol. In PubChem. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Davis. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). How to make an NMR sample. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2009). 1H and13C NMR spectra ofN-substituted morpholines. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: [3-(Morpholin-4-ylsulfonyl)phenyl]methanol as a Core Building Block in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol. This versatile building block serves as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. We will explore the strategic importance of the morpholine and sulfonylphenyl moieties in drug design, provide detailed physicochemical properties, and present a robust, step-by-step protocol for its use in the synthesis of a representative kinase inhibitor scaffold. The causality behind key experimental choices, data interpretation, and safety considerations are discussed in detail to ensure reproducible and successful outcomes.

Introduction: The Strategic Value of this compound in Drug Discovery

Phenotypic drug discovery has highlighted the immense potential of targeting cellular signaling pathways for therapeutic intervention[1]. Protein kinases, which play a central role in these pathways, have emerged as one of the most important classes of drug targets, particularly in oncology[2][3]. The development of small molecule kinase inhibitors often relies on modular synthesis, where specific chemical scaffolds are chosen to optimize potency, selectivity, and pharmacokinetic properties.

This compound, hereafter referred to as Methanol Intermediate 1 , is a key starting material in this context. Its structure is not arbitrary; it is a carefully designed amalgamation of two "privileged" pharmacophores:

  • The Morpholine Ring: This saturated heterocycle is ubiquitous in modern medicinal chemistry. Its inclusion in a drug candidate can confer a multitude of benefits, including enhanced aqueous solubility, improved metabolic stability, and the ability to form crucial hydrogen bond interactions with target proteins[4][5][6][7]. The weak basicity of the morpholine nitrogen (pKa ≈ 8.4) allows it to be protonated at physiological pH, which can aid in solubility and cell permeability[4][8].

  • The Sulfonylphenyl Moiety: The sulfonamide group is a versatile hydrogen bond donor and acceptor. When attached to an aromatic ring, it directs substituents to specific positions and acts as a rigid linker to orient other functional groups for optimal target engagement. This moiety is frequently found in inhibitors of kinases like PI3K and mTOR[9][10][11][12].

The combination of these features in Methanol Intermediate 1 provides a synthetically accessible starting point for building complex molecules designed to fit into the ATP-binding pocket of various kinases[13]. The primary alcohol provides a convenient handle for subsequent chemical transformations, such as oxidation or substitution, to build out the final inhibitor structure.

Physicochemical & Safety Data

Accurate characterization of a starting material is fundamental to reproducible synthesis. The key properties of Methanol Intermediate 1 are summarized below.

Table 1: Physicochemical Properties of this compound [14][15]

PropertyValueData Source
CAS Number 646071-55-8PubChem[14], Echemi[16]
Molecular Formula C₁₁H₁₅NO₄SPubChem[14]
Molecular Weight 257.31 g/mol PubChem[14]
Appearance Off-white to beige crystalline powderChemicalBook[17]
Melting Point 120-122 °CChemicalBook[17]
Topological Polar Surface Area 75.2 ŲPubChem[14]
XLogP3-AA -0.2PubChem[14]
Solubility Soluble in Methanol, DMSO, DMFInferred from common synthetic practice[18]

Safety & Handling:

This compound must be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. According to its GHS classification, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[14][19]. All manipulations should be performed in a well-ventilated fume hood.

  • H-Phrases: H302, H315, H319, H335[14][19]

  • P-Phrases: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338[19]

Experimental Protocol: Two-Step Synthesis of a Kinase Inhibitor Scaffold

This section details a representative two-step protocol demonstrating the utility of Methanol Intermediate 1 . The protocol involves an initial oxidation to the corresponding aldehyde, followed by a reductive amination to couple it with a hypothetical amine-containing fragment, a common strategy in kinase inhibitor synthesis[20][21].

Workflow Overview

The overall synthetic workflow is designed for efficiency and scalability, moving from the starting intermediate to a more complex, drug-like scaffold.

G cluster_0 PART 1: Oxidation cluster_1 PART 2: Reductive Amination start This compound (Methanol Intermediate 1) reagent1 Reagents: - Dess-Martin Periodinane (DMP) - Dichloromethane (DCM) step1 Step 1: Oxidation Reaction (RT, 2h) reagent1->step1 Add DMP to Intermediate 1 in DCM workup1 Quench with Na₂S₂O₃/NaHCO₃ Aqueous Workup step1->workup1 Monitor by TLC product1 [3-(Morpholin-4-ylsulfonyl)benzaldehyde] (Aldehyde Intermediate 2) workup1->product1 Isolate & Purify step2 Step 2: Imine Formation & Reduction (RT, 12h) product1->step2 amine Amine Fragment (e.g., 4-amino-pyrazole) amine->step2 reagent2 Reagents: - Sodium Triacetoxyborohydride - Dichloroethane (DCE) / Acetic Acid reagent2->step2 workup2 Aqueous Workup & Purification step2->workup2 Monitor by LC-MS product2 Final Kinase Inhibitor Scaffold workup2->product2 Isolate & Characterize

Caption: Synthetic workflow from intermediate to final scaffold.

Part 1: Oxidation to [3-(Morpholin-4-ylsulfonyl)benzaldehyde] (Aldehyde Intermediate 2)

Rationale: The conversion of the primary alcohol to an aldehyde is a crucial activation step. The aldehyde is a versatile electrophile for subsequent carbon-nitrogen bond formation. We select Dess-Martin periodinane (DMP) for this transformation. DMP is a mild and highly selective oxidizing agent that operates under neutral conditions at room temperature, minimizing side reactions and preserving the sensitive sulfonyl and morpholine groups.

Materials:

  • This compound (Methanol Intermediate 1 )

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Methanol Intermediate 1 (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Oxidant: To the stirred solution at room temperature, add DMP (1.2 eq) portion-wise over 10 minutes. Causality Note: Portion-wise addition helps to control any mild exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% Ethyl Acetate/Hexanes. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ solution. Stir vigorously for 15 minutes until the layers are clear. Causality Note: The thiosulfate quenches excess DMP, and the bicarbonate neutralizes the acetic acid byproduct.

  • Extraction: Separate the organic layer. Wash the aqueous layer twice with DCM. Combine all organic layers.

  • Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Aldehyde Intermediate 2 .

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure aldehyde.

Part 2: Reductive Amination to Final Scaffold

Rationale: Reductive amination is a robust and widely used method for forming amine bonds. The reaction proceeds via the initial formation of an imine between the Aldehyde Intermediate 2 and a primary or secondary amine, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice here. It is mild enough not to reduce the starting aldehyde but reactive enough to reduce the protonated iminium ion intermediate, leading to high yields of the desired amine product.

Materials:

  • [3-(Morpholin-4-ylsulfonyl)benzaldehyde] (Aldehyde Intermediate 2 )

  • Amine fragment (e.g., 4-aminopyrazole, 1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Glacial Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Aldehyde Intermediate 2 (1.0 eq) and the chosen amine fragment (1.1 eq) in anhydrous DCE.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops). Causality Note: The acid catalyzes the formation of the iminium ion, which is the species that gets reduced.

  • Addition of Reducing Agent: Stir the mixture for 30 minutes, then add STAB (1.5 eq) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor for completion by LC-MS, looking for the consumption of the aldehyde and the appearance of the product mass.

  • Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Extract the mixture three times with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the crude product via flash column chromatography or preparative HPLC. Characterize the final product's identity and purity using ¹H NMR, ¹³C NMR, and HRMS.

Data Interpretation & Expected Outcomes

Table 2: Representative Characterization Data

Analysis TechniqueStarting Material (Methanol 1)Intermediate (Aldehyde 2)Final Product (Example)
¹H NMR (δ, ppm) ~4.7 (s, 2H, -CH₂OH), ~7.5-8.0 (m, 4H, Ar-H), ~3.7 (t, 4H, Morpholine), ~3.0 (t, 4H, Morpholine)~10.1 (s, 1H, -CHO), ~8.0-8.4 (m, 4H, Ar-H), ~3.7 (t, 4H, Morpholine), ~3.0 (t, 4H, Morpholine)Disappearance of aldehyde proton (~10.1 ppm). Appearance of new benzylic CH₂ protons (~4.5 ppm) and protons from the coupled amine fragment.
IR (cm⁻¹) Broad O-H stretch (~3400), S=O stretches (~1350, 1160)C=O stretch (~1700), S=O stretches (~1350, 1160)Disappearance of C=O stretch (~1700). Appearance of N-H stretch (if applicable). S=O stretches remain.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 258.08Expected [M+H]⁺ at m/z 256.06Expected [M+H]⁺ corresponding to the final coupled product.

Conclusion

This compound is a high-value intermediate for medicinal chemistry and drug discovery. The strategic incorporation of the morpholine and sulfonylphenyl groups provides a foundation for developing potent and selective kinase inhibitors with favorable drug-like properties. The protocols detailed herein for oxidation and subsequent reductive amination represent a reliable and adaptable workflow for leveraging this building block in the synthesis of novel therapeutic candidates. By understanding the rationale behind each reagent and step, researchers can confidently apply and modify these methods to advance their specific drug discovery programs.

References

  • BenchChem. (2025). Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. [4]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2452209, [3-(Morpholine-4-sulfonyl)phenyl]methanol. [14]

  • Martinez, C. D., et al. (2022). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 353, 01016. [5]

  • Sharma, P. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [6]

  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(13), 1894–1903. [8]

  • Berillo, D., & Sarsenova, A. (2022). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. ResearchGate. [7]

  • Zhang, S. Q., et al. (2016). Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. Bioorganic & Medicinal Chemistry, 24(1), 18-26. [9]

  • Echemi. (n.d.). This compound. [16]

  • Lee, K., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. [10]

  • Heffron, T. P., et al. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & Medicinal Chemistry Letters, 27(20), 4645-4648. [11]

  • PubChemLite. (n.d.). [3-(morpholine-4-sulfonyl)phenyl]methanol. [15]

  • Raynaud, F. I., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. ACS Medicinal Chemistry Letters, 3(8), 649-654. [12]

  • Wright, Q. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [20]

  • Graham, C. J., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(40), 8596-8601. [2]

  • Anizon, F., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(18), 3244. [3]

  • SciSupplies. (n.d.). [3-(morpholine-4-sulfonyl)phenyl]methanol, 98%, 100mg. [19]

  • Moffat, J. G., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 22(6), 485-504. [1]

  • Welker, M. E., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. [21]

  • Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643. [13]

  • Sigma-Aldrich. (n.d.). CAS 7772-98-7: Sodium thiosulfate.

  • ChemicalBook. (n.d.). CAS 4273-98-7: 2-(Phenylsulfonyl)aniline. [17]

  • Boja, P., et al. (2011). Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety. Der Pharma Chemica, 3(6), 138-146. [18]

Sources

Application Notes and Protocols for In Vivo Studies of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial in vivo evaluation of the novel chemical entity, [3-(Morpholin-4-ylsulfonyl)phenyl]methanol. While specific biological targets for this compound are not yet publicly documented, its structure, incorporating a morpholine ring, suggests potential as a "privileged pharmacophore" in drug discovery. The morpholine moiety is frequently utilized to enhance physicochemical properties, metabolic stability, and pharmacokinetic profiles of drug candidates.[1][2] This guide, therefore, outlines a strategic, tiered approach for the preclinical characterization and foundational in vivo studies of this compound, treating it as a new chemical entity with therapeutic potential. The protocols provided are designed to be adaptable and focus on establishing a baseline understanding of the compound's safety, pharmacokinetic behavior, and potential pharmacological activity.

Introduction to this compound

This compound is a small molecule with the chemical formula C₁₁H₁₅NO₄S and a molecular weight of 257.31 g/mol .[3] Its structure is characterized by a central phenyl ring substituted with a methanol group and a morpholinylsulfonyl group. The morpholine heterocycle is a key feature, known to be present in numerous approved and experimental drugs.[1] Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and permeability across biological membranes, including the blood-brain barrier.[4]

Given the absence of specific biological data for this compound, the initial in vivo studies must be exploratory. The primary objectives are to:

  • Determine the maximum tolerated dose (MTD) to establish a safe dosage range.

  • Characterize its pharmacokinetic (PK) profile to understand its absorption, distribution, metabolism, and excretion (ADME).

  • Conduct broad pharmacological screening to identify potential therapeutic areas of interest.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₄SPubChem[3]
Molecular Weight 257.31 g/mol PubChem[3]
CAS Number 646071-55-8PubChem[3]
Predicted XLogP3-AA -0.2PubChem[3]
Topological Polar Surface Area 75.2 ŲPubChem[3]

Preclinical Characterization: Essential In Vitro Assays

Before commencing in vivo studies, a panel of in vitro assays is crucial to inform the design of the animal experiments.

Solubility and Stability

A thorough understanding of the compound's solubility in various solvents and buffers is paramount for developing a suitable formulation for in vivo administration.

Protocol: Aqueous Solubility Determination

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Add an excess of the compound to various aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, citrate buffer at pH 5.0).

  • Shake the suspensions at a controlled temperature (e.g., 25°C and 37°C) for 24 hours to ensure equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Preliminary Safety Assessment

In vitro cytotoxicity assays provide an early indication of the compound's potential for cellular toxicity.

Protocol: In Vitro Cytotoxicity Assay

  • Culture a panel of relevant cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).

  • Treat the cells with a range of concentrations of this compound for 24-72 hours.

  • Assess cell viability using a standard method, such as the MTT or CellTiter-Glo® assay.

  • Calculate the IC₅₀ (half-maximal inhibitory concentration) to quantify the cytotoxic potential.

In Vivo Study Design: A Tiered Approach

A systematic, tiered approach is recommended for the initial in vivo evaluation of a novel compound.

InVivo_Workflow A Preclinical Characterization (In Vitro Assays) B Maximum Tolerated Dose (MTD) Study A->B Establish Safe Starting Dose C Pharmacokinetic (PK) Study B->C Inform Dose Selection for PK D Broad Pharmacological Screening C->D Correlate Exposure with Activity E Efficacy Studies in Disease Models D->E Identify Therapeutic Area

Figure 1: Tiered workflow for the in vivo evaluation of a novel compound.

Protocols for Foundational In Vivo Studies

All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Animal Model: Mice or rats (e.g., C57BL/6 mice or Sprague-Dawley rats).

Methodology:

  • Dose Selection: Based on in vitro cytotoxicity data, select a starting dose and a series of escalating doses.

  • Dosing: Administer single doses of the compound to small groups of animals (n=3-5 per group) via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group.

  • Observation: Monitor the animals closely for clinical signs of toxicity (e.g., changes in weight, behavior, posture, activity) for at least 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-20% loss in body weight.

  • Necropsy: At the end of the study, perform a gross necropsy to examine major organs for any abnormalities.

Protocol: Pharmacokinetic (PK) Study

Objective: To characterize the ADME profile of this compound.

Animal Model: Mice or rats.

Methodology:

  • Dosing: Administer a single, non-toxic dose of the compound (selected based on the MTD study) to a cohort of animals.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Sample Processing: Process the blood to obtain plasma and store frozen until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the concentration-time curve (AUC)

    • Half-life (t₁/₂)

    • Clearance (CL)

    • Volume of distribution (Vd)

Table 2: Example Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax The highest concentration of the drug in the blood.
Tmax The time at which Cmax is reached.
AUC The total drug exposure over time.
t₁/₂ The time required for the drug concentration to decrease by half.
Protocol: General Pharmacological Screening

Objective: To identify potential therapeutic activities of the compound in a broad, unbiased manner.

Methodology:

  • Model Selection: Utilize a panel of established in vivo models relevant to common therapeutic areas. Given the properties of the morpholine scaffold, consider models for:

    • Inflammation: e.g., carrageenan-induced paw edema.

    • Pain: e.g., hot plate test or formalin test.[5]

    • Central Nervous System (CNS) Activity: e.g., open field test for locomotor activity, elevated plus maze for anxiety.

  • Dosing: Administer the compound at one or two doses below the MTD.

  • Assessment: Measure the relevant endpoints for each model at appropriate time points.

  • Analysis: Compare the effects of the compound to a vehicle control and a positive control (a known active drug for that model).

Formulation Strategy for In Vivo Administration

The predicted low aqueous solubility of this compound may present a challenge for in vivo administration.[6][7] A suitable formulation is critical for achieving adequate and reproducible bioavailability.

Protocol: Formulation Development for a Poorly Soluble Compound

  • Excipient Screening: Test the solubility of the compound in a range of pharmaceutically acceptable vehicles, such as:

    • Aqueous solutions with co-solvents (e.g., ethanol, propylene glycol, PEG 400).

    • Surfactant solutions (e.g., Tween 80, Cremophor EL).

    • Lipid-based formulations (e.g., corn oil, sesame oil).[8][9]

  • Formulation Preparation:

    • For co-solvent formulations: Dissolve the compound in the co-solvent first, then slowly add the aqueous component while stirring.

    • For suspensions: If the compound is not soluble, a suspension can be prepared using a suspending agent (e.g., carboxymethylcellulose) and a surfactant to aid wetting. Particle size reduction (micronization) may be necessary.

  • Stability Testing: Assess the physical and chemical stability of the final formulation under the intended storage conditions.

Formulation_Strategy A Characterize Compound Solubility B Screen Pharmaceutically Acceptable Excipients A->B C Develop Formulation (e.g., Solution, Suspension, Lipid-based) B->C D Assess Formulation Stability C->D E In Vivo Administration D->E

Figure 2: Workflow for developing an in vivo formulation for a poorly soluble compound.

Bioanalytical Method Development

A sensitive and specific bioanalytical method is essential for quantifying the compound in biological matrices.

Protocol: LC-MS/MS Method Development Outline

  • Mass Spectrometry Optimization: Infuse a standard solution of the compound into the mass spectrometer to determine the optimal precursor and product ions for selected reaction monitoring (SRM).

  • Chromatographic Separation: Develop a reverse-phase HPLC method to separate the compound from endogenous plasma components.

  • Sample Preparation: Optimize a method for extracting the compound from plasma, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Method Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Data Analysis and Interpretation

The data generated from these initial in vivo studies will form the basis for future development of this compound.

  • MTD data will guide dose selection for all subsequent studies.

  • PK data will provide insights into the compound's disposition in the body and help in designing dosing regimens for efficacy studies.

  • Pharmacological screening data will point towards potential therapeutic indications to be explored in more detail in relevant disease models.

Conclusion

While this compound is currently an uncharacterized compound, its chemical structure, featuring the privileged morpholine scaffold, warrants further investigation. The systematic approach and detailed protocols outlined in this guide provide a robust framework for conducting the initial in vivo studies necessary to elucidate its safety, pharmacokinetic profile, and potential therapeutic utility. These foundational studies are a critical first step in the journey of translating a novel chemical entity into a potential therapeutic agent.

References

  • BenchChem. (2025). Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds. BenchChem.
  • PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound.
  • Future4200. (n.d.).
  • ResearchGate. (n.d.).
  • YouTube. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach.
  • Drug development & registration. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • World Pharma Today. (n.d.).
  • ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF.
  • PubMed. (2020).
  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PubChem. (n.d.). [3-(Morpholine-4-sulfonyl)phenyl]methanol.
  • PubChemLite. (n.d.). [3-(morpholine-4-sulfonyl)phenyl]methanol.
  • MDPI. (n.d.). Deciphering the Pharmacological Properties of Methanol Extract of Psychotria calocarpa Leaves by In Vivo, In Vitro and In Silico Approaches.

Sources

Application Note: High-Throughput Analytical Strategies for the Quantification and Characterization of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methodologies for the detection, quantification, and characterization of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol (CAS No. 646071-55-8), a key intermediate in pharmaceutical synthesis.[1] We present detailed, validated protocols for two primary analytical techniques: a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assay and impurity profiling, and a Headspace Gas Chromatography (GC) method for the determination of residual methanol. These methods are designed for robustness and accuracy, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4] Additionally, we discuss the role of spectroscopic techniques for definitive structural elucidation. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors.

Introduction

This compound is a substituted aromatic sulfonamide of increasing interest in medicinal chemistry. The molecule's structure, featuring a sulfonamide linkage, a morpholine ring, and a primary alcohol, necessitates rigorous analytical control to ensure its identity, purity, and quality throughout the manufacturing process. The presence of potential impurities—such as starting materials, synthetic by-products, or degradation products—can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).

This application note details robust and reliable analytical methods developed to address these challenges. The primary method is a reversed-phase HPLC (RP-HPLC) assay, which serves the dual purpose of quantifying the principal compound and detecting process-related impurities. The secondary method uses Headspace GC to control for residual volatile solvents, a critical quality attribute. All methodologies are presented with an emphasis on the scientific rationale behind procedural choices, ensuring they serve as self-validating and transferable systems for quality control laboratories.

Physicochemical Properties of the Analyte
PropertyValueSource
Chemical Name This compoundEchemi[1]
CAS Number 646071-55-8Echemi[1]
Molecular Formula C₁₁H₁₅NO₄SEchemi[1]
Molecular Weight 257.31 g/mol -
Structure -

Method 1: RP-HPLC for Assay and Impurity Profiling

This method is designed for the accurate determination of this compound content (assay) and for the separation and quantification of potential non-volatile impurities.

Principle and Rationale

Reversed-phase HPLC is the technique of choice due to the analyte's moderate polarity and the presence of a strong chromophore (the phenylsulfonyl group), which allows for sensitive UV detection.

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and proven ability to retain and resolve a wide range of moderately polar aromatic compounds.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure the elution of both the main analyte and any potential impurities with differing polarities. The addition of 0.1% formic acid to the aqueous phase is a critical choice; it protonates residual silanol groups on the stationary phase, leading to improved peak symmetry and preventing peak tailing.[5] It also ensures consistent ionization of the analyte if the method is transferred to a mass spectrometry (MS) detector.

  • Detection: UV detection at 270 nm is selected, as this wavelength provides a high signal-to-noise ratio for aromatic sulfonamides without significant interference from common solvents.[5]

Experimental Protocol
  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Acetonitrile (HPLC grade).

  • Formic acid (ACS grade or higher).

  • Purified water (18.2 MΩ·cm).

  • Reference standard of this compound.

ParameterCondition
Column Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-22 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm
Run Time 22 minutes
  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Add ~30 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume with diluent and mix well.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Prepare as described for the Standard Stock Solution. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.

Method Validation Protocol (ICH Q2(R2) Framework)

A robust analytical method must be validated to demonstrate its fitness for purpose.[3][6] The following parameters should be assessed according to ICH guidelines.[2][4]

ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), standard, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).Peak is free from interference at its retention time. Peak purity index (PDA) > 99.0%. Baseline resolution between the main peak and degradation products.
Linearity Analyze five concentrations from LOQ to 150% of the working concentration (e.g., 1, 25, 50, 75, 100 µg/mL).Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy Analyze triplicate samples spiked with the reference standard at three levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability: Six replicate injections of the standard solution. Intermediate Precision: Analysis performed by a different analyst on a different day.RSD ≤ 1.0% for repeatability. Overall RSD (including intermediate precision) ≤ 2.0%.
LOQ/LOD Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the linearity curve.S/N for LOQ ≥ 10. S/N for LOD ≥ 3.
Robustness Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C, mobile phase pH ±0.2).System suitability parameters (tailing factor, theoretical plates) remain within limits.
Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute inject Inject into HPLC dilute->inject separate Gradient Separation on C18 Column inject->separate detect UV Detection @ 270 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Assay/ Impurity % integrate->calculate report Generate Report calculate->report GC_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC Analysis cluster_data Data Processing weigh Weigh Sample into Vial add_dmso Add DMSO Diluent weigh->add_dmso crimp Crimp and Seal Vial add_dmso->crimp equilibrate Heat & Equilibrate crimp->equilibrate inject Inject Headspace Gas equilibrate->inject separate GC Separation on WAX Column inject->separate detect FID Detection separate->detect integrate Integrate Methanol Peak detect->integrate calculate Calculate ppm vs. Standard integrate->calculate report Generate Report calculate->report

Sources

dosage and administration of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preclinical Investigation of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Author: Gemini, Senior Application Scientist

Publication Date: January 17, 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals initiating studies on the compound this compound (CAS No. 646071-55-8). As the specific biological targets and mechanism of action for this molecule are not yet fully characterized in publicly available literature, this guide emphasizes foundational protocols and experimental strategies. The focus is on establishing a rigorous framework for empirical determination of its biological activity, effective concentration, and preliminary dosage parameters for in vitro and in vivo models. We consolidate all known physicochemical properties, provide detailed safety and handling procedures based on material safety data sheets, and present adaptable, step-by-step protocols for stock solution preparation, initial bioactivity screening, and formulation for animal studies.

Section 1: Compound Profile and Scientific Rationale

Introduction and Current State of Knowledge

This compound is a synthetic organic compound featuring a central phenyl ring substituted with both a morpholinylsulfonyl group and a methanol group. The morpholine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to improve pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability.[1][2] The sulfonamide linkage is also a key functional group in a wide array of therapeutics.

However, a thorough review of scientific literature and bioassay databases reveals a lack of specific data on the biological activity of this compound itself.[3] Its structural motifs are present in molecules with diverse biological activities, including kinase inhibition and other enzyme modulation.[4][5] Therefore, this compound represents an intriguing candidate for target identification and novel therapeutic development. The protocols herein are designed to provide a robust starting point for any research program aimed at elucidating its pharmacological profile.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is the foundation of reproducible research. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name (3-morpholin-4-ylsulfonylphenyl)methanolPubChem[3]
CAS Number 646071-55-8Echemi[6]
Molecular Formula C₁₁H₁₅NO₄SPubChem[3]
Molecular Weight 257.31 g/mol PubChem[3]
Monoisotopic Mass 257.07217913 DaPubChem[3]
XLogP3-AA -0.2PubChem[3]
Topological Polar Surface Area 75.2 ŲPubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 5PubChem[3]
Rationale for Investigation: The Morpholine Scaffold

The inclusion of the morpholine ring is a deliberate and common strategy in drug design. Its saturated, non-planar structure and the presence of the basic nitrogen and ether oxygen can confer several advantages:

  • Enhanced Solubility: The morpholine group can improve aqueous solubility, which is critical for both in vitro assay performance and in vivo administration.

  • Metabolic Stability: It can block sites of metabolism on an aromatic ring, potentially increasing the compound's half-life.

  • Target Engagement: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, forming key interactions with biological targets.

Given these favorable characteristics, this compound is a logical candidate for screening in various disease models.

Section 2: Safety, Handling, and Storage

Scientific integrity begins with safety. This compound must be handled with appropriate precautions in a laboratory setting.

GHS Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[3][7]

PictogramGHS CodeHazard Statement

GHS07H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3][8] H319: Causes serious eye irritation.[3][8] H335: May cause respiratory irritation.[3][8]
Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield.[8][9]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a standard laboratory coat.

  • General Hygiene: Avoid inhalation of dust or aerosols.[8] Do not ingest or allow contact with skin and eyes. Wash hands thoroughly after handling.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][9]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[8][9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][9]

  • If Swallowed: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[9]

Storage and Stability

For maximum shelf-life and experimental consistency, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[8][9]

Section 3: Foundational Protocols for Preclinical Investigation

CRITICAL ADVISORY: The following protocols are generalized frameworks. The absence of published biological data for this compound necessitates that the end-user must empirically determine the optimal compound concentrations, vehicle formulations, and dosages for their specific experimental systems through systematic validation, such as dose-response and maximum tolerated dose studies.

Protocol 3.1: Preparation of Stock Solutions for In Vitro Applications

Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for preparing high-concentration stock solutions of novel small molecules due to its broad solubilizing power and compatibility with most cell-based assays at low final concentrations.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes

Step-by-Step Methodology:

  • Calculation: To prepare a 10 mM stock solution, use the following formula:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 257.31 g/mol × 1000 mg/g = 2.573 mg

  • Weighing: Carefully weigh the calculated amount of the compound on an analytical balance in a fume hood.

  • Solubilization: Add the weighed powder to a sterile vial. Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex or sonicate the solution gently at room temperature until the compound is completely dissolved. Visually inspect for any particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions: When preparing working solutions in aqueous cell culture media, it is critical to maintain a final DMSO concentration below a level toxic to the cells (typically <0.5%, and ideally ≤0.1%). Perform serial dilutions of the stock solution directly into the assay medium immediately before use.

G cluster_prep Stock Solution Workflow calc 1. Calculate Mass (e.g., 2.573 mg for 1mL of 10mM) weigh 2. Weigh Compound (Analytical Balance) calc->weigh dissolve 3. Add DMSO & Dissolve (Vortex/Sonicate) weigh->dissolve aliquot 4. Aliquot into Vials dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a DMSO stock solution.

Protocol 3.2: General Workflow for In Vitro Bioactivity and Potency Determination

Rationale: An unbiased, systematic screening approach is required to identify the biological activity and effective concentration range of an uncharacterized compound. This protocol outlines a two-stage process: a broad primary screen followed by a focused dose-response analysis to determine potency (e.g., IC₅₀/EC₅₀).

Step-by-Step Methodology:

  • Assay Selection: Choose a panel of relevant cell-based assays. This could include:

    • Cell Viability/Cytotoxicity Assays: (e.g., MTS, MTT, CellTiter-Glo®) to assess general toxicity.

    • Reporter Gene Assays: To screen for activity against specific signaling pathways (e.g., NF-κB, STAT3, AP-1).

    • Phenotypic Screens: High-content imaging to assess changes in cell morphology, protein localization, or other markers.

  • Primary Screening:

    • Plate cells in a 96-well or 384-well format.

    • Treat cells with the compound over a wide concentration range using a log or half-log dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM ... down to 1 nM).

    • Include appropriate controls: Vehicle (DMSO) control and a positive control for the assay.

    • Incubate for a relevant duration (e.g., 24, 48, or 72 hours).

    • Perform the assay readout according to the manufacturer's protocol.

  • Hit Confirmation and Dose-Response Analysis:

    • If a significant effect ("hit") is observed in the primary screen, repeat the experiment to confirm the activity.

    • Perform a more detailed dose-response experiment with a narrower concentration range (e.g., 12-point, 2-fold dilutions) centered around the approximate effective concentration found in the primary screen.

    • Use the resulting data to fit a four-parameter logistic curve and calculate the IC₅₀ or EC₅₀ value.

G cluster_screening In Vitro Screening Logic start Select Assay (e.g., Viability, Reporter) primary Primary Screen (Broad Dose Range, e.g., 1nM-100µM) start->primary evaluate Evaluate Results primary->evaluate hit Confirmed 'Hit' (Reproducible Activity) evaluate->hit Activity Detected nohit No Activity evaluate->nohit No Effect potency Dose-Response Assay (12-point curve) hit->potency calc Calculate IC50 / EC50 (Curve Fitting) potency->calc

Caption: Logical workflow for in vitro screening and potency determination.

Protocol 3.3: Formulation and Administration for Exploratory In Vivo Studies

Rationale: Moving from in vitro to in vivo models requires formulating the compound in a vehicle that is safe for the animal and effectively delivers the compound. The choice of vehicle and administration route is critical and often requires optimization.

Recommended Starting Vehicles for Rodent Studies:

Vehicle CompositionRoute(s)Notes
0.5% (w/v) Methylcellulose in WaterPOGood for suspensions of poorly soluble compounds.
Saline + 5% DMSO + 10% Tween® 80IP, IVCommon vehicle for solubilizing hydrophobic compounds.
30% PEG400 in SalinePO, IPPolyethylene glycol is a common co-solvent.

Step-by-Step Formulation Protocol (Example: Tween® 80 Vehicle):

  • Weigh Compound: Weigh the required amount of this compound for the desired dose and number of animals.

  • Initial Solubilization: Add the minimum volume of DMSO required to dissolve the compound completely (e.g., 5% of the final volume).

  • Add Surfactant: Add Tween® 80 (e.g., 10% of the final volume) and mix thoroughly.

  • Add Aqueous Component: Slowly add saline to the mixture while vortexing to reach the final desired volume. The solution may become a micro-suspension.

  • Administration: Administer the formulation to animals immediately after preparation via the chosen route (e.g., intraperitoneal injection (IP) or oral gavage (PO)).

Dosage and Administration Strategy:

Since no efficacy data exists, the initial in vivo study should be a dose-range finding (DRF) or maximum tolerated dose (MTD) study.

  • Select Dose Levels: Choose at least 3-4 logarithmically spaced dose levels (e.g., 1, 10, 50, 100 mg/kg).

  • Administer and Monitor: Administer a single dose to a small group of animals (n=2-3) at each level.

  • Observe for Toxicity: Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for 7-14 days.

  • Determine MTD: The MTD is the highest dose that does not cause significant toxicity. This dose, and lower doses, can then be used in subsequent efficacy models.

G cluster_invivo In Vivo Dose-Finding Workflow formulate 1. Prepare Formulation (e.g., Saline/DMSO/Tween) dose 2. Select Dose Levels (e.g., 1, 10, 50, 100 mg/kg) formulate->dose admin 3. Administer to Cohorts (Single Dose, n=3/group) dose->admin observe 4. Monitor for Toxicity (7-14 days, clinical signs, weight) admin->observe mtd 5. Determine MTD (Highest non-toxic dose) observe->mtd efficacy Proceed to Efficacy Studies (Using doses ≤ MTD) mtd->efficacy

Caption: Workflow for a preliminary in vivo dose-finding study.

Section 4: Conclusion

This compound is a compound of interest due to its privileged chemical scaffolds, yet it remains a frontier molecule with uncharacterized biological effects. This guide provides the essential, foundational framework necessary to begin a systematic investigation into its pharmacology. By adhering to rigorous safety standards and employing the empirical, step-wise protocols detailed for in vitro and in vivo studies, researchers can effectively navigate the initial stages of discovery, from identifying a biological target to defining a preliminary therapeutic window. The successful characterization of this molecule depends on the careful and methodical application of these foundational principles.

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Application Notes & Protocols for [3-(Morpholin-4-ylsulfonyl)phenyl]methanol, a Next-Generation PDE4 Inhibitor for Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The intricate signaling cascades within the central nervous system (CNS) present a fertile ground for therapeutic intervention. Among the key regulators of intracellular signaling is the phosphodiesterase (PDE) superfamily, with phosphodiesterase 4 (PDE4) emerging as a pivotal target in neuroscience research.[1][2][3][4] PDE4 enzymes are the primary regulators of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger crucial for synaptic plasticity, memory formation, and neuroinflammation.[3][5][6] This document provides a comprehensive guide to the application of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol, a potent and selective PDE4 inhibitor, in neuroscience research. While this specific molecule is a novel research compound, its utility is grounded in the extensive investigation of PDE4 inhibitors in modulating neurological and psychiatric disease processes.[4][7] This guide will detail its mechanism of action, provide validated protocols for its use in both in vitro and in vivo models, and offer insights into the interpretation of experimental outcomes.

Mechanism of Action: Modulating cAMP Signaling in the CNS

This compound exerts its effects by selectively inhibiting the PDE4 enzyme family. PDE4 hydrolyzes cAMP to AMP, thus terminating its signaling. By inhibiting PDE4, the compound leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors, most notably Protein Kinase A (PKA).[3][6] The activation of the cAMP/PKA/CREB (cAMP response element-binding protein) signaling pathway is a cornerstone of its neuroprotective and cognitive-enhancing effects.[5][6]

Elevated cAMP levels have been demonstrated to:

  • Enhance Synaptic Plasticity and Memory: By activating the CREB transcription factor, PDE4 inhibition promotes the expression of genes involved in synaptic strengthening and long-term potentiation (LTP), a cellular correlate of learning and memory.[3][5]

  • Reduce Neuroinflammation: cAMP signaling has potent anti-inflammatory effects, particularly in microglia, the resident immune cells of the brain.[7] Inhibition of PDE4, especially the PDE4B subtype, suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are implicated in the pathology of numerous neurodegenerative diseases.[7][8][9]

  • Promote Neuroprotection and Neurogenesis: The cAMP/CREB pathway is also linked to the expression of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which supports neuronal survival, growth, and differentiation.[5][6]

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Signal Neurotransmitter/ Neuromodulator Receptor GPCR Signal->Receptor 1. Binding AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP 3. Conversion ATP ATP PDE4 PDE4 cAMP->PDE4 5. Hydrolysis PKA PKA cAMP->PKA 4. Activation AMP AMP PDE4->AMP Compound_X [3-(Morpholin-4-ylsulfonyl) phenyl]methanol Compound_X->PDE4 6. Inhibition CREB CREB PKA->CREB 7. Phosphorylation pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (BDNF, Synaptic Proteins) pCREB->Gene_Expression 8. Transcription

Caption: PDE4 Inhibition Signaling Pathway.

Quantitative Data Summary

While specific quantitative data for this compound in neuroscience applications is emerging, its profile as a PDE4 inhibitor can be contextualized by comparing it to well-characterized compounds in the same class. The following table summarizes key parameters for notable PDE4 inhibitors.

CompoundTargetApparent IC50Cellular Activity (TNF-α inhibition)Key Application Areas
This compound PDE4TBDTBDNeuroscience Research (Hypothesized)
Rolipram PDE4~1 µMEffective in µM rangePreclinical models of depression, memory impairment[3][7]
GSK256066 PDE4B3.2 pM0.01 nM (LPS-stimulated human PBMCs)Respiratory diseases, potent anti-inflammatory[10][11][12]
Apremilast PDE4~74 nMEffective in nM rangePsoriasis, psoriatic arthritis[7][10]
Roflumilast PDE4~0.8 nMEffective in nM rangeCOPD, asthma[10][11]

TBD: To Be Determined. Data for this compound should be established empirically.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound in key neuroscience research models.

In Vitro Protocol: Assessment of Anti-Neuroinflammatory Activity in Microglia

This protocol details the use of this compound to mitigate lipopolysaccharide (LPS)-induced inflammation in a microglial cell line (e.g., BV-2 or primary microglia).

Objective: To determine the dose-dependent effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α).

Materials:

  • Microglial cells (BV-2 or primary)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA kit for TNF-α

  • 96-well cell culture plates

  • Cell viability assay (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Seeding: Plate microglial cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Recommended starting concentrations range from 1 pM to 10 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO at the highest concentration used for the compound). Incubate for 1 hour.

  • Inflammatory Challenge: Prepare a 2x concentrated solution of LPS (e.g., 200 ng/mL) in culture medium. Add 100 µL of this solution to each well (final concentration 100 ng/mL), except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assessment: Perform a cell viability assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.

Data Analysis:

  • Calculate the percentage inhibition of TNF-α production for each concentration of the compound relative to the LPS-stimulated vehicle control.

  • Plot a dose-response curve and determine the IC50 value.

In_Vitro_Workflow Start Start Seed_Cells 1. Seed Microglia (5x10^4 cells/well) Start->Seed_Cells Pretreat 2. Pre-treat with Compound (1 hr) Seed_Cells->Pretreat Challenge 3. Add LPS (100 ng/mL) Pretreat->Challenge Incubate 4. Incubate (24 hrs) Challenge->Incubate Collect 5. Collect Supernatant Incubate->Collect Analyze 6. Analyze Cytokines (ELISA) & Cell Viability (MTT) Collect->Analyze End End Analyze->End

Caption: In Vitro Anti-Inflammatory Assay Workflow.

In Vivo Protocol: Evaluation of Pro-Cognitive Effects in a Mouse Model of Memory Impairment

This protocol outlines the use of this compound to rescue scopolamine-induced memory deficits in mice, assessed using the Morris Water Maze (MWM).

Objective: To determine if the compound can reverse cholinergic blockade-induced spatial learning and memory deficits.

Materials:

  • Adult male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Scopolamine hydrobromide

  • Saline solution

  • Morris Water Maze apparatus

  • Video tracking software

Procedure:

  • Acclimation and Handling: Acclimate mice to the facility for at least one week and handle them daily for 3-5 days before the experiment begins.

  • Drug Administration:

    • Compound Group: Administer this compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 1, 3, or 10 mg/kg) 60 minutes before the MWM trial.

    • Vehicle Group: Administer the vehicle using the same route and volume as the compound group.

    • Scopolamine Challenge: 30 minutes before each MWM trial, administer scopolamine (1 mg/kg, i.p.) to induce memory impairment in all groups except for a saline-treated control group.

  • Morris Water Maze - Acquisition Phase (4 days):

    • Each day, each mouse undergoes four trials to find a hidden platform in the water maze.

    • The starting position is varied for each trial.

    • If a mouse fails to find the platform within 60 seconds, it is gently guided to it.

    • Record the escape latency (time to find the platform) and path length for each trial using video tracking software.

  • Probe Trial (Day 5):

    • The platform is removed from the maze.

    • Each mouse is allowed to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.

Data Analysis:

  • Acquisition Phase: Analyze the escape latency and path length across the four days of training using a two-way repeated measures ANOVA.

  • Probe Trial: Analyze the time in the target quadrant and platform crossings using a one-way ANOVA followed by post-hoc tests (e.g., Tukey's).

Concluding Remarks

This compound represents a promising tool for neuroscience researchers investigating the role of cAMP signaling in health and disease. Its potential to modulate neuroinflammation and enhance cognitive function, based on the well-established pharmacology of PDE4 inhibitors, makes it a valuable compound for studying a range of neurological disorders, from Alzheimer's disease to traumatic brain injury.[4][5][9] The protocols provided herein offer a starting point for rigorous preclinical evaluation. As with any novel compound, careful dose-response studies and thorough characterization of its pharmacokinetic and pharmacodynamic properties are essential for robust and reproducible results.

References

  • Nials, A. T., et al. (2011). In vivo characterization of GSK256066, a high-affinity inhaled phosphodiesterase 4 inhibitor. Journal of Pharmacology and Experimental Therapeutics, 337(1), 137-144. Available at: [Link]

  • Dal Piaz, V., & Giovannoni, M. P. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(11), 3567. Available at: [Link]

  • Tralau-Stewart, C. J., et al. (2011). GSK256066, an exceptionally high-affinity and selective inhibitor of phosphodiesterase 4 suitable for administration by inhalation: in vitro, kinetic, and in vivo characterization. Journal of Pharmacology and Experimental Therapeutics, 337(1), 145-154. Available at: [Link]

  • Al-Ghraiybah, N. F., et al. (2023). Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implications for Neurological Disorders. International Journal of Molecular Sciences, 24(23), 16987. Available at: [Link]

  • Schepers, M., et al. (2024). Novel insights in phosphodiesterase 4 subtype inhibition to target neuroinflammation and stimulate remyelination. Neural Regeneration Research, 19(2), 293-298. Available at: [Link]

  • Blokland, A., et al. (2019). Phosphodiesterase Type 4 Inhibition in CNS Diseases. Trends in Pharmacological Sciences, 40(12), 971-985. Available at: [Link]

  • Prickaerts, J., et al. (2019). Phosphodiesterase Type 4 Inhibition in CNS Diseases. Trends in Pharmacological Sciences, 40(12), 971-985. Available at: [Link]

  • Beard, J. D., et al. (2016). PDE4B as a microglia target to reduce neuroinflammation. Glia, 64(10), 1698-1709. Available at: [Link]

  • Pearse, D. D., & Gavins, F. N. E. (2016). Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair. Journal of Neurotrauma, 33(10), 891-904. Available at: [Link]

  • Xu, Y., et al. (2023). Phosphodiesterase 4 Inhibition in Neuropsychiatric Disorders Associated with Alzheimer's Disease. International Journal of Molecular Sciences, 24(2), 1591. Available at: [Link]

  • Bhat, A., et al. (2020). Phosphodiesterase-4 enzyme as a therapeutic target in neurological disorders. Pharmacological Research, 161, 105078. Available at: [Link]

  • Singh, D., et al. (2010). The inhaled phosphodiesterase 4 inhibitor GSK256066 reduces allergen challenge responses in asthma. Respiratory Research, 11(1), 38. Available at: [Link]

  • ResearchGate. (n.d.). GSK256066, an Exceptionally High-Affinity and Selective Inhibitor of Phosphodiesterase 4 Suitable for Administration by Inhalation: In Vitro, Kinetic, and In Vivo Characterization. Retrieved from [Link]

  • Xu, Y., et al. (2023). Phosphodiesterase 4 Inhibition in Neuropsychiatric Disorders Associated with Alzheimer's Disease. International Journal of Molecular Sciences, 24(2), 1591. Available at: [Link]

  • Rutten, K., et al. (2019). A Mechanistic Rationale for PDE-4 Inhibitors to Treat Residual Cognitive Deficits in Acquired Brain Injury. Current Pharmaceutical Design, 25(3), 254-269. Available at: [Link]

  • Inotiv. (n.d.). Efficacy of an inhaled PDE4 inhibitor, GSK256066, delivered by a novel dry powder pre-clinical inhalation delivery system in the acute cigarette smoke induced pulmonary inflammation model. Retrieved from [Link]

  • Richter, W., et al. (2013). PDE4 as a target for cognition enhancement. Expert Opinion on Therapeutic Targets, 17(9), 1027-1041. Available at: [Link]

  • Li, H., et al. (2018). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 9, 1091. Available at: [Link]

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Application Notes and Protocols for DS18561882: A Potent and Selective Chemical Probe for Interrogating MTHFD2 Function

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of DS18561882, a potent and selective chemical probe for the enzyme Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). This document outlines the scientific rationale for targeting MTHFD2, details the biochemical and cellular characterization of DS18561882, and provides detailed protocols for its application in experimental settings.

Scientific Background: MTHFD2 as a Therapeutic Target in Oncology

MTHFD2 is a mitochondrial enzyme that plays a critical role in one-carbon (1C) metabolism by catalyzing the NAD+-dependent oxidation of methylenetetrahydrofolate to methenyltetrahydrofolate and the subsequent hydrolysis of methenyltetrahydrofolate to formyltetrahydrofolate. This pathway is essential for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.[1][2]

While MTHFD2 expression is generally low or absent in most healthy adult tissues, it is significantly upregulated in a wide range of cancers, including breast cancer, colorectal cancer, and acute myeloid leukemia (AML).[1][3][4] This differential expression pattern makes MTHFD2 an attractive therapeutic target for cancer.[5] Elevated MTHFD2 expression is often associated with poor prognosis and has been shown to be critical for cancer cell proliferation, invasion, and resistance to chemotherapy.[1][3] Inhibition of MTHFD2 can lead to decreased purine synthesis, increased oxidative stress, and ultimately, cancer cell death, highlighting its therapeutic potential.[1][2]

Chemical Probe Profile: DS18561882

DS18561882 is a highly potent and isozyme-selective small molecule inhibitor of MTHFD2.[6][7] Its favorable pharmacological properties make it an excellent chemical probe for elucidating the biological functions of MTHFD2 in both in vitro and in vivo models.

Property Value Reference
IUPAC Name N-(4-((8-((3S)-3,4-dimethylpiperazin-1-yl)-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-c]pyridin-3-yl)carbonyl)-2-(trifluoromethoxy)phenyl)methanesulfonamide[8]
CAS Number 2227149-22-4[8]
Molecular Formula C₂₈H₃₁F₃N₄O₆S[8][9]
Molecular Weight 608.6 g/mol [8][9]
MTHFD2 IC₅₀ 6.3 nM (0.0063 µM)[6][7][8]
MTHFD1 IC₅₀ 570 nM (0.57 µM)[6][8]
Selectivity (MTHFD1/MTHFD2) >90-fold[6][8]
Cellular Activity (GI₅₀, MDA-MB-231) 140 nM (0.14 µM)[6][7][8]
Solubility Soluble in DMSO and Ethanol (≥10 mg/mL)[8]

Mechanism of Action

DS18561882 acts as a competitive inhibitor of MTHFD2. X-ray crystallography has revealed that a key interaction for its high potency is the formation of a salt bridge between the amine moiety of the molecule and the diphosphate linker of the NAD+ cofactor within the enzyme's active site.[10] By blocking the activity of MTHFD2, DS18561882 disrupts the mitochondrial one-carbon metabolic pathway, leading to a depletion of downstream metabolites essential for nucleotide synthesis and cellular redox homeostasis.

MTHFD2_Pathway cluster_mitochondrion Mitochondrion Serine Serine CH2_THF 5,10-Methylene-THF Serine->CH2_THF SHMT2 Glycine Glycine THF Tetrahydrofolate (THF) CH2_THF->Glycine MTHFD2 MTHFD2 CH2_THF->MTHFD2 CHO_THF 10-Formyl-THF Formate Formate CHO_THF->Formate Purine_Synthesis De Novo Purine Synthesis Formate->Purine_Synthesis Cytosolic Pathway MTHFD2->CHO_THF NAD+ -> NADH DS18561882 DS18561882 DS18561882->MTHFD2 Thymidylate_Synthesis Thymidylate Synthesis CHO_THF_cytosol->Purine_Synthesis CH2_THF_cytosol->Thymidylate_Synthesis

Figure 1: Simplified schematic of the MTHFD2-mediated one-carbon metabolism pathway and the inhibitory action of DS18561882.

Application Notes: Experimental Design and Strategy

The successful use of DS18561882 as a chemical probe requires careful experimental design and validation.[11][12] The following notes provide guidance on key experimental considerations.

In Vitro Enzyme Inhibition Assay
  • Objective: To confirm the direct inhibitory activity of DS18561882 on purified MTHFD2 enzyme.

  • Causality: This is the most proximal assay to demonstrate target engagement and should be the first step in validating a new batch of the compound.[11][13] It directly measures the interaction between the probe and its target, independent of cellular complexities.

  • Considerations:

    • Enzyme Source: Use purified recombinant human MTHFD2.

    • Substrate Concentrations: Use substrate concentrations at or below their Km values to ensure sensitive detection of competitive inhibition.

    • Controls: Include a no-enzyme control, a no-inhibitor (DMSO vehicle) control, and a known MTHFD2 inhibitor as a positive control if available.

    • Selectivity: To confirm isozyme selectivity, perform the same assay with purified MTHFD1.

Cellular Target Engagement Assays
  • Objective: To verify that DS18561882 can penetrate the cell membrane and bind to MTHFD2 in a cellular context.[14][15]

  • Causality: Demonstrating target engagement in cells is crucial to link the observed cellular phenotype to the inhibition of the intended target.[11][15]

  • Methods:

    • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of MTHFD2 upon ligand binding.

    • Metabolite Profiling: Use LC-MS to measure the levels of downstream metabolites of the MTHFD2 pathway, such as formate or purine synthesis intermediates. A decrease in these metabolites upon treatment with DS18561882 would indicate on-target activity.[13]

Cellular Phenotypic Assays
  • Objective: To investigate the functional consequences of MTHFD2 inhibition by DS18561882.

  • Causality: These assays help to elucidate the role of MTHFD2 in cellular processes and to validate its potential as a therapeutic target.

  • Recommended Assays:

    • Cell Proliferation/Viability Assay: To determine the effect of DS18561882 on the growth of cancer cells. A dose-dependent inhibition of proliferation is expected.

    • Apoptosis Assay: To assess whether MTHFD2 inhibition induces programmed cell death. This can be measured by techniques such as Annexin V/PI staining followed by flow cytometry.

    • Cell Cycle Analysis: To determine if MTHFD2 inhibition causes cell cycle arrest.[7]

    • Colony Formation Assay: To evaluate the long-term effect of DS18561882 on the clonogenic potential of cancer cells.

In Vivo Studies
  • Objective: To evaluate the anti-tumor efficacy and pharmacokinetic properties of DS18561882 in animal models.

  • Causality: In vivo studies provide the highest level of validation for the therapeutic hypothesis.

  • Considerations:

    • Animal Model: MDA-MB-231 mouse xenograft models have been successfully used to demonstrate the in vivo efficacy of DS18561882.[8][10]

    • Dosing and Formulation: DS18561882 has good oral bioavailability and can be administered by oral gavage. A common formulation is a suspension in 0.5% (w/v) methyl cellulose solution.[6]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Measure plasma concentrations of DS18561882 over time to determine its pharmacokinetic profile. Correlate drug exposure with target engagement and anti-tumor activity.

Experimental Protocols

The following are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Protocol: Cell Proliferation Assay (MTS/MTT)
  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of DS18561882 in complete growth medium. The final concentrations should range from 0.01 µM to 10 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest DS18561882 concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the drug concentration. Calculate the GI₅₀ value using non-linear regression analysis.

Cell_Proliferation_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with DS18561882 (serial dilution) incubate_24h->treat_compound incubate_72h Incubate 72h treat_compound->incubate_72h add_mts_mtt Add MTS/MTT reagent incubate_72h->add_mts_mtt incubate_1_4h Incubate 1-4h add_mts_mtt->incubate_1_4h read_absorbance Read absorbance incubate_1_4h->read_absorbance analyze_data Analyze data and calculate GI50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for a typical cell proliferation assay using DS18561882.

Protocol: Western Blot for Apoptosis Markers
  • Cell Treatment: Seed cells in a 6-well plate and treat with DS18561882 at 1x, 5x, and 10x the GI₅₀ concentration for 24-48 hours. Include a vehicle control.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control.

Data Analysis and Interpretation

  • Potency and Selectivity: The IC₅₀ and GI₅₀ values are key indicators of the probe's potency. A high selectivity ratio for MTHFD2 over MTHFD1 is crucial for attributing the observed effects to the intended target.

  • On-Target Effects: A clear dose-dependent inhibition of cell proliferation and induction of apoptosis, coupled with evidence of cellular target engagement, provides strong support for the on-target activity of DS18561882.

  • Controls are Critical: The use of appropriate controls, including vehicle controls and potentially a structurally related inactive compound, is essential for robust data interpretation.[16]

Troubleshooting

Problem Potential Cause Solution
High variability in cell-based assays Inconsistent cell seeding, edge effects in plates, contamination.Ensure uniform cell seeding, avoid using outer wells of plates, maintain sterile technique.
No or weak cellular activity Compound degradation, low cell permeability, incorrect concentration.Use fresh compound stock, verify cell permeability with target engagement assays, re-evaluate dose range.
Off-target effects observed Lack of selectivity at high concentrations.Use the lowest effective concentration, perform selectivity profiling against a broader panel of enzymes.[17]

References

  • More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy?. (2020). Frontiers in Oncology. [Link]

  • Targeting MTHFD2 to Exploit Cancer-Specific Metabolism and the DNA Damage Response. (2024). Cancer Research. [Link]

  • MTHFD2 in healthy and cancer cells: Canonical and non-canonical functions. (2024). npj Metabolic Health and Diseases. [Link]

  • Metabolic enzyme expression highlights a key role for MTHFD2 and the mitochondrial folate pathway in cancer. (2014). Nature Communications. [Link]

  • Labelled chemical probes for demonstrating direct target engagement in living systems. (2019). Future Medicinal Chemistry. [Link]

  • Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease. (2023). Frontiers in Immunology. [Link]

  • Target engagement - the Chemical Probes Portal. Chemical Probes Portal. [Link]

  • Determining target engagement in living systems. (2013). Nature Chemical Biology. [Link]

  • Full article: Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. (2019). Future Medicinal Chemistry. [Link]

  • Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity. (2019). Journal of Medicinal Chemistry. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2021). Annual Review of Pharmacology and Toxicology. [Link]

  • Best Practices for Chemical Probes. (2016). Alto Predict. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

[3-(Morpholin-4-ylsulfonyl)phenyl]methanol is a synthetic organic compound characterized by a central phenyl ring substituted with both a morpholinylsulfonyl group and a methanol group.[1][2] This unique combination of functional groups suggests a potential for diverse biological activities, making it an intriguing candidate for high-throughput screening (HTS) in drug discovery. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[3] Historically, sulfonamides have been pivotal as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to enhance the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[4][5]

Given the structural features of this compound, it is hypothesized that this compound may exhibit biological activity in several therapeutic areas. This application note will provide a comprehensive guide for researchers and drug development professionals on how to design and execute a high-throughput screening campaign to elucidate the bioactivity of this compound, with a primary focus on its potential as an antibacterial agent. The principles and protocols outlined herein can also be adapted for screening in other disease areas, such as oncology and inflammation.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a test compound is crucial for designing a robust HTS assay. Key properties for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₄S[6]
Molecular Weight 257.31 g/mol [6]
CAS Number 646071-55-8[6]
IUPAC Name (3-morpholin-4-ylsulfonylphenyl)methanol[6]
Predicted XLogP3-AA -0.2[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 5[6]

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

High-Throughput Screening Workflow: A Strategic Approach

A successful HTS campaign is a multi-step process that requires careful planning and execution.[7] The following workflow is designed to systematically evaluate the biological activity of this compound.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Dose-Response cluster_3 Phase 4: Secondary Assays & SAR Assay_Selection Assay Selection (e.g., Whole-Cell Antibacterial) Assay_Optimization Assay Optimization (Miniaturization to 384-well format) Assay_Selection->Assay_Optimization Miniaturize Z_Factor_Determination Z'-Factor Determination (>0.5 for robust assay) Assay_Optimization->Z_Factor_Determination Validate Library_Screening Single-Concentration Screening (e.g., 10 µM) Z_Factor_Determination->Library_Screening Proceed to Screen Hit_Identification Hit Identification (Based on activity threshold) Library_Screening->Hit_Identification Analyze Data Hit_Confirmation Hit Re-test (Confirms primary activity) Hit_Identification->Hit_Confirmation Select Hits Dose_Response Dose-Response Analysis (IC50/EC50 determination) Hit_Confirmation->Dose_Response Confirm Hits Secondary_Assays Secondary Assays (e.g., Cytotoxicity, Target-based) Dose_Response->Secondary_Assays Prioritize Hits SAR_Analysis Structure-Activity Relationship (SAR) (Analog testing) Secondary_Assays->SAR_Analysis Characterize Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Whole-Cell Antibacterial High-Throughput Screen

This protocol describes a phenotypic screen to identify compounds that inhibit the growth of a model bacterium, such as Staphylococcus aureus or Escherichia coli.

1. Materials and Reagents:

  • This compound (test compound)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

  • Positive control (e.g., Vancomycin for S. aureus)

  • Negative control (e.g., DMSO)

  • Sterile, 384-well, clear-bottom microplates

  • Automated liquid handling system

  • Microplate incubator

  • Microplate reader (fluorescence)

2. Assay Development and Miniaturization:

  • Bacterial Cell Density Optimization: Determine the optimal starting inoculum of bacteria that results in robust growth within a defined incubation period (e.g., 16-24 hours) and provides a good signal-to-noise ratio with the resazurin readout.

  • DMSO Tolerance: Evaluate the effect of various concentrations of DMSO (the compound solvent) on bacterial growth to determine the maximum tolerable concentration without significant growth inhibition.

  • Positive and Negative Control Validation: Confirm that the positive control consistently inhibits bacterial growth and the negative control (DMSO) does not.

  • Z'-Factor Calculation: Perform a validation run with multiple replicates of the positive and negative controls to calculate the Z'-factor. A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.

3. Primary Screening Protocol (384-well format):

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the 10 mM stock solution of this compound in DMSO into the appropriate wells of the 384-well plate to achieve a final concentration of 10 µM. Also, dispense the positive and negative controls into their designated wells.

  • Bacterial Inoculation: Prepare a suspension of the bacterial strain in CAMHB at the optimized concentration. Dispense the bacterial suspension into all wells of the microplate.

  • Incubation: Seal the plates and incubate at 37°C for the predetermined time (e.g., 18 hours).

  • Addition of Viability Reagent: Add the resazurin solution to all wells and incubate for a further 1-4 hours, or until a significant color change is observed in the negative control wells.

  • Data Acquisition: Read the fluorescence intensity on a microplate reader (e.g., excitation 560 nm, emission 590 nm).

4. Data Analysis and Hit Identification:

  • Normalization: Normalize the raw fluorescence data. For example, the percent inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_Signal_positive) / (Mean_Signal_negative - Mean_Signal_positive))

  • Hit Selection: Define a hit threshold, for example, compounds that exhibit greater than 50% inhibition of bacterial growth.

Protocol 2: Hit Confirmation and Dose-Response Analysis

This protocol is to confirm the activity of the initial "hits" and to determine their potency.

1. Hit Re-testing:

  • Re-test the identified hits from the primary screen under the same conditions to eliminate false positives.

2. Dose-Response Curve Generation:

  • Serial Dilution: Prepare a series of dilutions of the confirmed hit compound (e.g., 10-point, 2-fold dilution series starting from 100 µM).

  • Assay Execution: Perform the whole-cell antibacterial assay as described in Protocol 1 with the serially diluted compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of bacterial growth is inhibited).

Protocol 3: Secondary Assays

Secondary assays are crucial for characterizing the confirmed hits and prioritizing them for further development.

1. Cytotoxicity Assay:

  • Purpose: To assess whether the compound is toxic to mammalian cells, which is important for evaluating its therapeutic potential.

  • Method: A common method is to use a human cell line (e.g., HEK293 or HepG2) and a cell viability assay such as CellTiter-Glo® (which measures ATP levels) or an MTS assay.

  • Procedure: Similar to the antibacterial assay, incubate the mammalian cells with a dose-response of the compound and measure cell viability.

  • Interpretation: A compound with high antibacterial activity and low mammalian cytotoxicity is a promising lead.

2. Target-Based Assay (Hypothetical): Dihydropteroate Synthase (DHPS) Inhibition Assay

  • Purpose: To determine if the antibacterial activity of this compound is due to the inhibition of DHPS.

  • Principle: A coupled enzymatic assay can be used where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is monitored.[8]

  • Procedure:

    • Incubate recombinant DHPS enzyme with its substrates (p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate) and the test compound at various concentrations.

    • Add DHFR and NADPH to the reaction mixture.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Interpretation: Inhibition of the reaction rate in the presence of the compound indicates that it is an inhibitor of DHPS.

Data Visualization and Interpretation

Visualizing the data is essential for understanding the results of an HTS campaign.

Data_Analysis_Flow Raw_Data Raw Fluorescence Data (from Plate Reader) Normalization Data Normalization (% Inhibition Calculation) Raw_Data->Normalization Hit_Selection Hit Selection (Thresholding) Normalization->Hit_Selection Dose_Response_Curve Dose-Response Curve Fitting (IC50 Determination) Hit_Selection->Dose_Response_Curve SAR_Analysis Structure-Activity Relationship (SAR by Analog) Dose_Response_Curve->SAR_Analysis Lead_Candidate Lead Candidate SAR_Analysis->Lead_Candidate

Caption: A flowchart for HTS data analysis and hit progression.

Conclusion and Future Directions

This compound represents a molecule with significant potential for biological activity due to its sulfonamide and morpholine moieties. The protocols and workflows detailed in this application note provide a robust framework for conducting a high-throughput screening campaign to explore its potential as an antibacterial agent. A successful screening campaign will not only elucidate the bioactivity of this specific compound but can also serve as a starting point for a medicinal chemistry program to develop more potent and selective analogs. Further investigation into the mechanism of action of any confirmed hits is a critical next step and may reveal novel therapeutic targets. The adaptability of these HTS principles also allows for the exploration of this compound's activity in other therapeutic areas, such as oncology and inflammation, making it a valuable tool in the drug discovery pipeline.

References

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Institutes of Health. [Link]

  • A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. ASSAY and Drug Development Technologies. [Link]

  • High-throughput screening platform for small-molecules with anti-inflammatory potential. CORDIS. [Link]

  • A high-throughput screen for antibiotic drug discovery. National Institutes of Health. [Link]

  • High-Throughput Screening Strategy Identifies Compounds Active Against Antibiotic-Resistant Bacteria. Infection Control Today. [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PubMed. [Link]

  • High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders. ResearchGate. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. Semantic Scholar. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Drug Discovery. [Link]

  • High Throughput Screening for Novel Anti-Inflamm
  • High throughput cell-based screening methods for cancer drug discovery. ResearchGate. [Link]

  • High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. PubMed. [Link]

  • Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. ACS Publications. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

  • [3-(Morpholine-4-sulfonyl)phenyl]methanol. PubChem. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Dihydropteroate synthase inhibitor. Wikipedia. [Link]

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. National Institutes of Health. [Link]

  • [3-(morpholine-4-sulfonyl)phenyl]methanol. PubChemLite. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. National Institutes of Health. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

  • Biologically active sulfonamides scaffold. ResearchGate. [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers. [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. PubMed. [Link]

Sources

synthesis protocol for [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Abstract

This application note provides a detailed, two-step synthetic protocol for the preparation of this compound (CAS No: 646071-55-8), a valuable building block in medicinal chemistry and drug discovery.[1] The morpholine ring is a common feature in many biologically active compounds, and the sulfonamide linkage is a key pharmacophore in numerous therapeutic agents.[2][3] This protocol outlines the synthesis starting from commercially available 3-carboxybenzenesulfonyl chloride, proceeding through a morpholine coupling to form an intermediate benzoic acid derivative, followed by a robust reduction to yield the target primary alcohol. The methodology is designed for clarity, reproducibility, and high purity of the final product, intended for researchers in organic synthesis and pharmaceutical development.

Introduction and Synthetic Strategy

The target compound, this compound, incorporates both a sulfonamide and a benzyl alcohol moiety. The synthetic strategy is designed to be efficient and modular, relying on well-established chemical transformations. The overall synthesis is achieved in two primary stages:

  • Sulfonamide Formation: Reaction of 3-carboxybenzenesulfonyl chloride with morpholine in the presence of a base to form the stable intermediate, 3-(morpholinosulfonyl)benzoic acid.

  • Carboxylic Acid Reduction: Chemoselective reduction of the carboxylic acid group of the intermediate to a primary alcohol, yielding the final product without affecting the sulfonamide or aromatic ring.

This approach ensures high yields and simplifies purification due to the distinct chemical properties of the intermediates and the final product.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Reduction Start 3-Carboxybenzenesulfonyl Chloride + Morpholine Intermediate 3-(Morpholinosulfonyl)benzoic Acid Start->Intermediate  Triethylamine, DCM Intermediate_ref 3-(Morpholinosulfonyl)benzoic Acid Final This compound Intermediate_ref->Final  LiAlH4, Anhydrous THF

Figure 1: Overall two-step synthetic workflow.

Experimental Protocols

Safety Precautions: This protocol involves hazardous materials. 3-Carboxybenzenesulfonyl chloride is corrosive and moisture-sensitive. Lithium aluminum hydride (LiAlH₄) is a highly reactive, flammable solid that reacts violently with water. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All reactions involving LiAlH₄ must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).

Part A: Synthesis of 3-(Morpholinosulfonyl)benzoic Acid

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by morpholine. Triethylamine is used as a base to quench the hydrochloric acid byproduct generated during the reaction.[4]

Materials and Reagents:

  • 3-Carboxybenzenesulfonyl chloride

  • Morpholine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add 3-carboxybenzenesulfonyl chloride (1.0 eq) to the flask and dissolve it in anhydrous DCM (approx. 5-10 mL per gram of sulfonyl chloride).

  • In a separate beaker, prepare a solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the flask containing the sulfonyl chloride solution to 0 °C using an ice-water bath.

  • Slowly add the morpholine/triethylamine solution to the stirred sulfonyl chloride solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume of DCM), deionized water (2 x volume), and saturated brine solution (1 x volume).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 3-(morpholinosulfonyl)benzoic acid, typically as a white or off-white solid.[5] The product can be used in the next step without further purification if TLC shows high purity, or it can be recrystallized from a suitable solvent system like ethanol/water.

Part B: Synthesis of this compound

This procedure describes the reduction of the carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent suitable for this transformation.

Materials and Reagents:

  • 3-(Morpholinosulfonyl)benzoic acid (from Part A)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask under a positive pressure of dry nitrogen. Equip the flask with a magnetic stirrer, a reflux condenser, and a septum.

  • Carefully add LiAlH₄ (2.0-3.0 eq) to the flask, followed by anhydrous THF to create a suspension (approx. 10-15 mL THF per gram of LiAlH₄).

  • Cool the LiAlH₄ suspension to 0 °C in an ice-water bath.

  • Dissolve the 3-(morpholinosulfonyl)benzoic acid (1.0 eq) in a minimum amount of anhydrous THF in a separate flame-dried flask.

  • Slowly transfer the acid solution to the LiAlH₄ suspension via cannula or syringe. A vigorous reaction (hydrogen gas evolution) will occur. Control the addition rate to maintain the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Workup):

    • Cool the reaction mixture back down to 0 °C.

    • CAUTION: The following steps are highly exothermic and produce flammable hydrogen gas. Perform the additions extremely slowly and carefully.

    • For every 'X' g of LiAlH₄ used, sequentially and dropwise add:

      • 'X' mL of deionized water

      • 'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution

      • '3X' mL of deionized water

    • A granular white precipitate of aluminum salts should form. Allow the resulting slurry to stir at room temperature for 30 minutes.

  • Workup and Purification:

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

    • Combine the filtrate and washings and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 30% to 70% ethyl acetate in hexanes) to afford this compound as a pure solid.

Data Summary and Characterization

The following table summarizes the key parameters for the synthesis.

Parameter Part A: Sulfonamide Formation Part B: Reduction
Key Reagents 3-Carboxybenzenesulfonyl chloride, Morpholine, Et₃N3-(Morpholinosulfonyl)benzoic acid, LiAlH₄
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF), anhydrous
Temperature 0 °C to Room Temp.0 °C to Reflux (65 °C)
Reaction Time 2-4 hours4-6 hours
Typical Molar Ratios 1.0 : 1.1 : 1.2 (Acid Chloride:Amine:Base)1.0 : 2.5 (Acid:LiAlH₄)
Workup Acid-Base Liquid-Liquid ExtractionFieser Quench, Filtration, Extraction
Purification Recrystallization (optional)Flash Column Chromatography
Expected Yield > 90%75-85%

Characterization of this compound:

  • Appearance: White to off-white solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons (approx. δ 7.5-7.9 ppm), a singlet for the benzylic CH₂OH protons (approx. δ 4.8 ppm), and multiplets for the morpholine protons (approx. δ 3.7 ppm and δ 3.0 ppm).

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals would include aromatic carbons, the benzylic carbon (approx. δ 64 ppm), and morpholine carbons (approx. δ 66 ppm and δ 46 ppm).

  • Mass Spectrometry (ESI+): Calculated for C₁₁H₁₅NO₄S [M+H]⁺: 258.08. Found: 258.1.

G Start Setup Reaction (Inert Atmosphere for Part B) Reaction Perform Synthesis (Monitor by TLC) Start->Reaction Workup Quench & Extract Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Analyze Product (NMR, MS) Purification->Characterization Final Pure Product Characterization->Final

Figure 2: Logical flow of the experimental process.

Troubleshooting and Key Considerations

  • Low Yield in Part A: Ensure the 3-carboxybenzenesulfonyl chloride is of high quality and has not hydrolyzed. Using anhydrous DCM is critical. Insufficient base (triethylamine) can also lead to lower yields.

  • Difficult Reduction in Part B: The carboxylic acid may have poor solubility in THF. Gentle warming or sonication can aid dissolution before adding it to the LiAlH₄ suspension. Ensure the LiAlH₄ is fresh and active.

  • Emulsion during Workup: If an emulsion forms during the aqueous workup, the addition of a saturated brine solution can help break it.

  • Safety with LiAlH₄: The quenching of LiAlH₄ is the most hazardous step. Add water and NaOH solution extremely slowly, especially at the beginning. Ensure adequate cooling and venting. Never add water to a large, un-stirred mass of LiAlH₄.

References

  • D'yachenko, I. A., et al. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. Available at: [Link]

  • PubChem. [3-(Morpholine-4-sulfonyl)phenyl]methanol. National Center for Biotechnology Information. Available at: [Link]

  • Lima, L. M., et al. (2011). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 16(9), 7493-7509. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [3-(Morpholin-4-ylsulfonyl)phenyl]methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this compound. Poor aqueous solubility is a significant hurdle in drug development, often leading to low bioavailability and hindering the progression of promising candidates.[1][2][3] This guide provides in-depth, evidence-based strategies and troubleshooting advice to effectively enhance the solubility of this compound.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective solubility enhancement strategies.

PropertyValueSource
Molecular Formula C11H15NO4S[4][5][6]
Molecular Weight 257.31 g/mol [4][6]
XLogP3-AA -0.2[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 5[4]
Topological Polar Surface Area 75.2 Ų[4]

The negative XLogP3-AA value suggests a degree of hydrophilicity. However, the presence of a sulfonamide group and a phenyl ring can contribute to poor aqueous solubility, a known issue for this class of compounds.[7][8]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both the rationale and actionable protocols.

Q1: My compound is precipitating out of my aqueous buffer. What is the first step to address this?

Answer: The initial and often most effective approach for an ionizable compound is to investigate the impact of pH on its solubility.[9][] For a weakly basic compound, decreasing the pH will lead to protonation, forming a more soluble salt.[11][12][13] Conversely, for a weakly acidic compound, increasing the pH will result in the formation of a more soluble salt.

pH_Solubility_Workflow A Prepare a series of buffers across a relevant pH range (e.g., pH 2-10) B Add excess compound to each buffer A->B Dispense C Equilibrate samples (e.g., 24-48h at a controlled temperature) B->C Incubate D Separate solid from supernatant (centrifugation or filtration) C->D Process E Quantify the concentration of the dissolved compound (e.g., HPLC-UV) D->E Analyze F Plot solubility vs. pH to determine the optimal pH range E->F Data Analysis

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Sample Preparation: Add an excess of this compound to a known volume of each buffer in separate vials. The excess solid should be visible.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to reach thermodynamic equilibrium. The "shake-flask" method is the gold standard for this.[14]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter to remove any remaining particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[15]

  • Data Analysis: Plot the measured solubility against the corresponding pH of each buffer to generate a pH-solubility profile.

Q2: Adjusting the pH is not providing a sufficient increase in solubility for my desired concentration. What other formulation strategies can I explore?

Answer: When pH modification alone is insufficient, employing co-solvents is a logical next step. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[16][17][18]

Co-solventTypical Concentration RangeKey Characteristics
Ethanol 1-20%Generally well-tolerated.[]
Propylene Glycol 5-40%Often used in oral and parenteral formulations.[17]
Polyethylene Glycol (PEG 300/400) 10-50%Low toxicity and widely used.[]
Dimethyl Sulfoxide (DMSO) <10% (in vitro)High solubilizing power, primarily for in vitro studies.[]
  • Solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents.

  • Stock Solution Preparation: Prepare stock solutions of this compound in each co-solvent at a high concentration.

  • Titration: In a multi-well plate, add increasing volumes of the co-solvent stock solution to a fixed volume of your aqueous buffer.

  • Equilibration and Observation: Allow the mixtures to equilibrate and visually inspect for precipitation.

  • Quantification: For clear solutions, quantify the concentration to determine the solubility in each co-solvent/buffer mixture.

Q3: I am developing a solid dosage form and need to improve the intrinsic dissolution rate. What are my options?

Answer: For solid dosage forms, salt screening and the creation of amorphous solid dispersions are powerful techniques to enhance both solubility and dissolution rate.[1][19][20]

Salt formation is a common and effective method for increasing the solubility and dissolution rate of ionizable drugs.[18][20] By reacting the active pharmaceutical ingredient (API) with an appropriate counter-ion, a salt with improved physicochemical properties can be formed.[21][22]

Salt_Screening_Logic Start This compound (Ionizable Compound) Screen React with a panel of acidic and basic counter-ions in various solvent systems Start->Screen Analyze Characterize new solid forms: - XRPD (crystallinity) - DSC/TGA (thermal properties) - DVS (hygroscopicity) Screen->Analyze Select Select lead salt candidates based on: - Solubility - Dissolution Rate - Stability - Crystallinity Analyze->Select

Key Considerations for Salt Screening:

  • Counter-ion Selection: Choose a diverse range of pharmaceutically acceptable counter-ions.

  • Crystallization Conditions: Vary solvents, temperature, and crystallization methods.

  • Characterization: Thoroughly characterize the resulting solid forms to identify new, stable crystalline salts.[22][23]

ASDs involve dispersing the API in an amorphous state within a polymer matrix.[24][25] The amorphous form has a higher free energy than the crystalline form, leading to increased apparent solubility and dissolution rate.[2][26]

Key Considerations for ASDs:

  • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous form and preventing recrystallization.[24] Common polymers include PVP, HPMC, and Soluplus®.[27]

  • Manufacturing Process: Techniques like spray-drying and hot-melt extrusion are used to produce ASDs.[2][28]

  • Stability Testing: Amorphous systems are thermodynamically unstable and require rigorous stability testing to ensure they do not revert to the crystalline form over time.[24]

Frequently Asked Questions (FAQs)

Q: What is the difference between kinetic and thermodynamic solubility?

A: Thermodynamic solubility is the equilibrium concentration of a compound in a solvent at a specific temperature and pressure, typically measured using the shake-flask method over 24-72 hours.[14][29] Kinetic solubility, on the other hand, is a measure of how quickly a compound dissolves and is often assessed in early drug discovery.[29] It is determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and measuring the concentration before precipitation occurs.

Q: Can particle size reduction improve the solubility of my compound?

A: Particle size reduction techniques like micronization and nanosuspension increase the surface area of the compound, which can enhance the dissolution rate.[1][19][30] However, these methods do not typically increase the equilibrium (thermodynamic) solubility.[19] For compounds where dissolution rate is the limiting factor for absorption, this can be a valuable strategy.[7]

Q: Are there other, more advanced techniques for solubility enhancement?

A: Yes, several other techniques can be employed, including:

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have enhanced aqueous solubility.[1][20]

  • Co-crystals: These are multi-component crystals of the API and a neutral co-former, which can alter the physicochemical properties.[31][32]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Lipid-based formulations that form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.[18]

References

  • Patel, K., Patel, D., & Patel, J. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability. [Link]

  • Verma, S., Rawat, A., Kaul, M., & Saini, S. (2021). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences, 10(4), 3425-3430. [Link]

  • Paudwal, S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery, 28(1), 1655-1671. [Link]

  • Charles River Laboratories. (n.d.). Salt Screening. [Link]

  • Thomas, A. (2020, November 3). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]

  • Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. [Link]

  • Nurhidayati, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands, 10(2), 123-131. [Link]

  • Patel, J., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 81(1), 1-10. [Link]

  • Lee, P. (2016). Investigation of Amorphous Solid Dispersions for Solubility Enhancement of Poorly Water-Soluble Drugs: Understanding the Effect. TSpace Repository. [Link]

  • Improved Pharma. (2021, February 14). Salt Screening. [Link]

  • Chen, J., & Zhorov, B. S. (2007). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 31(10). [Link]

  • Chen, A. (2012). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Catalent. [Link]

  • Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. [Link]

  • Sygnature Discovery. (n.d.). Salt and Co-crystal Screening. [Link]

  • Streng, W. H., & Zoglio, M. A. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of pharmaceutical sciences, 73(12), 1679–1684. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2452209, [3-(Morpholine-4-sulfonyl)phenyl]methanol. [Link]

  • Glanville, M. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • ResearchGate. (n.d.). Schematic representation of the pH-solubility profile of a basic drug. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 857-861. [Link]

  • Box, K. J., & Comer, J. E. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Current drug discovery technologies, 16(1), 3-14. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • Slideshare. (2021, February 21). pH and Solvent Effect on Drug Solubility. [Link]

  • Lundberg, D., & Ulvenlund, S. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com. [Link]

  • Claerhout, L. (n.d.). Importance Of Formulation On The Solubility Of Products Containing Sulfonamides And Trimethoprim. Huvepharma. [Link]

  • PubChemLite. (n.d.). [3-(morpholine-4-sulfonyl)phenyl]methanol. [Link]

  • Jouyban, A. (2018). Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Molecular Liquids, 259, 264-274. [Link]

  • Perlovich, G. L., & Volkova, T. V. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 65(10), 4878-4892. [Link]

  • Kumar, P., et al. (2017). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 53(2). [Link]

  • Kumar, S., & Singh, P. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 5(2), 43-49. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research, 2(2), 220-224. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11265803, [3-Amino-4-(2-methylaminomethyl-phenylsulfanyl)-phenyl]-methanol. [Link]

Sources

Technical Support Center: [3-(Morpholin-4-ylsulfonyl)phenyl]methanol Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [3-(Morpholin-4-ylsulfonyl)phenyl]methanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of this compound. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Table of Contents

  • Compound Overview and Key Properties

  • Synthesis and Reaction Troubleshooting

    • FAQ 1: What is a reliable synthetic route for this compound?

    • Troubleshooting Guide: Synthesis

  • Purification and Crystallization

    • FAQ 2: How can I effectively purify this compound?

    • Troubleshooting Guide: Purification

  • Handling, Storage, and Stability

    • FAQ 3: What are the best practices for handling and storing the compound?

    • Troubleshooting Guide: Stability

  • Analytical Characterization

    • FAQ 4: Which analytical techniques are suitable for characterizing the final product?

  • References

Compound Overview and Key Properties

This compound is a versatile building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. Its structure combines a sulfonamide, a morpholine ring, and a benzyl alcohol moiety, each contributing to its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₁₁H₁₅NO₄S
Molecular Weight 257.31 g/mol
Appearance Off-white to white crystalline powder
IUPAC Name (3-morpholin-4-ylsulfonylphenyl)methanol
CAS Number 646071-55-8

Synthesis and Reaction Troubleshooting

A common and practical approach to synthesizing this compound involves the reduction of a suitable carboxylic acid or its derivative, such as an acid chloride.

FAQ 1: What is a reliable synthetic route for this compound?

A robust method is the reduction of 3-(morpholinosulfonyl)benzoic acid or its corresponding acid chloride using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2][3] The benzoic acid precursor can be synthesized from 3-chlorosulfonylbenzoic acid and morpholine.

Diagram 1: Synthetic Pathway

Synthesis A 3-Chlorosulfonylbenzoic Acid C 3-(Morpholinosulfonyl)benzoic Acid A->C Pyridine, DCM B Morpholine B->C D This compound C->D 1. SOCl₂ 2. LiAlH₄, THF

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis via Reduction of 3-(Morpholinosulfonyl)benzoic Acid

Step 1: Synthesis of 3-(Morpholinosulfonyl)benzoic Acid

  • In a dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chlorosulfonylbenzoic acid in an anhydrous solvent like dichloromethane (DCM).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of morpholine and a non-nucleophilic base, such as pyridine or triethylamine, in DCM. The base is crucial to neutralize the HCl byproduct.[4]

  • Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(morpholinosulfonyl)benzoic acid.

Step 2: Reduction to this compound

  • Suspend lithium aluminum hydride (LiAlH₄) in a dry ether solvent, such as tetrahydrofuran (THF), in a flask under an inert atmosphere and cool to 0 °C. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under anhydrous conditions.[5]

  • Slowly add a solution of 3-(morpholinosulfonyl)benzoic acid in dry THF to the LiAlH₄ suspension. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.[5]

  • After the addition is complete, allow the mixture to stir at room temperature for a few hours until the reaction is complete (monitored by TLC).

  • Workup: Carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).[6] This procedure is critical for safely neutralizing the reactive hydride and precipitating the aluminum salts, making them easy to filter off.

  • Filter the resulting slurry through a pad of Celite® and wash the filter cake with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

Troubleshooting Guide: Synthesis
IssuePotential Cause(s)Recommended Solution(s)
Low or no yield in Step 1 - Incomplete reaction. - Hydrolysis of the sulfonyl chloride starting material.- Ensure the reaction is stirred for a sufficient duration and monitor by TLC. - Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.
Low yield in Step 2 (Reduction) - Incomplete reduction. - Degradation of the starting material or product. - Inefficient workup.- Ensure a sufficient excess of LiAlH₄ is used. - Maintain low temperatures during the addition of the carboxylic acid. - Follow the Fieser workup procedure carefully for optimal recovery.[6]
Formation of multiple byproducts - Over-reduction or side reactions with other functional groups. - Impurities in starting materials.- Use the inverse addition method (adding LiAlH₄ to the substrate) for better control.[5] - Ensure the purity of the 3-(morpholinosulfonyl)benzoic acid before reduction.

Purification and Crystallization

Purification is critical to obtain this compound with the high purity required for subsequent applications.

FAQ 2: How can I effectively purify this compound?

Recrystallization is the most common and effective method for purifying solid organic compounds like this. The choice of solvent is crucial for successful recrystallization. An ideal solvent will dissolve the compound at high temperatures but not at room temperature, while impurities remain soluble at all temperatures. Column chromatography can also be used for purification, especially for removing closely related impurities.

Experimental Protocol: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents. Common choices for sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude material until it completely dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.

Troubleshooting Guide: Purification
IssuePotential Cause(s)Recommended Solution(s)
Oiling out during crystallization - The boiling point of the solvent is higher than the melting point of the compound. - The solution is too concentrated.- Choose a lower-boiling solvent. - Add a small amount of hot solvent to redissolve the oil and try again.
Poor recovery of crystals - Too much solvent was used. - The solution was not cooled sufficiently.- Concentrate the mother liquor and attempt a second crystallization. - Ensure the solution is thoroughly cooled in an ice bath.
Product is not pure after recrystallization - The chosen solvent is not optimal. - Impurities have similar solubility to the product.- Try a different solvent or a mixture of solvents. - Consider purification by column chromatography before recrystallization.

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of this compound.

FAQ 3: What are the best practices for handling and storing the compound?

Handling:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.

  • The compound is harmful if swallowed and may cause skin and eye irritation.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Protect from moisture, as sulfonamides can be susceptible to hydrolysis over time.

Troubleshooting Guide: Stability
IssuePotential Cause(s)Recommended Solution(s)
Compound degradation over time - Exposure to moisture, light, or high temperatures.- Store in a desiccator or a dry box. - Keep in an amber-colored vial to protect from light. - Store at a low temperature (refrigeration may be suitable).
Inconsistent results in experiments - Degradation of the compound in the reaction or storage solvent.- Prepare fresh solutions for each experiment. - Assess the stability of the compound in the chosen solvent under the experimental conditions. Sulfonamides can exhibit varying stability depending on the pH of the medium.[7]

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is a critical final step.

FAQ 4: Which analytical techniques are suitable for characterizing the final product?

A combination of spectroscopic and chromatographic methods should be used to ensure the structural integrity and purity of the compound.

Table 2: Recommended Analytical Methods

TechniquePurposeExpected Observations
¹H NMR Structural confirmationSignals corresponding to the aromatic, benzylic, and morpholine protons should be present with the correct integration and splitting patterns. The aromatic protons typically appear in the range of 6.5-8.5 ppm.[8]
¹³C NMR Structural confirmationSignals for all unique carbon atoms should be observed.
Mass Spectrometry Molecular weight confirmationThe molecular ion peak corresponding to the exact mass of the compound should be observed.
HPLC Purity determinationA single major peak should be observed, and the purity can be quantified by integrating the peak area. HPLC is a robust method for determining the purity of sulfonamides.[9][10]
FT-IR Functional group identificationCharacteristic absorption bands for O-H (alcohol), S=O (sulfonamide), and C-O-C (ether) groups should be present.
Melting Point Purity assessmentA sharp melting point range indicates high purity.

Diagram 2: Analytical Workflow

AnalyticalWorkflow Start Purified Solid NMR ¹H and ¹³C NMR Start->NMR MS Mass Spectrometry Start->MS HPLC HPLC Start->HPLC FTIR FT-IR Start->FTIR MP Melting Point Start->MP Final Confirmed Structure and Purity NMR->Final MS->Final HPLC->Final FTIR->Final MP->Final

Caption: Workflow for analytical characterization.

References

  • BALLYA. (n.d.). Sulfonamides Test. Retrieved from [Link]

  • European Patent Office. (2010). Substituted oxazolidinone derivatives (EP Patent No. 2190841B1).
  • Google Patents. (1951). Process for the purification of benzyl alcohol (U.S. Patent No. 3,523,978A).
  • Google Patents. (1970). Method for purifying benzyl alcohol (German Patent No. DE1668646B1).
  • Iammarino, M., et al. (2019).
  • Jain, A., & Sahu, S. K. (2024).
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Merlic, C. A. (n.d.). Workup for Aluminum Hydride Reductions. University of California, Los Angeles. Retrieved from the University of Rochester website: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2452209, [3-(Morpholine-4-sulfonyl)phenyl]methanol. Retrieved from [Link]

  • Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 70(11), 3738–3740.
  • Organic Syntheses. (n.d.). benzyl alcohol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-aminobenzyl alcohol. Retrieved from [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332.
  • Pearson. (n.d.). Give the expected products of lithium aluminum hydride reduction.... Retrieved from [Link]

  • Pearson. (n.d.). Show a mechanism for the lithium aluminum hydride reduction of.... Retrieved from [Link]

  • Prepp. (2023, May 4). Benzoic Acid Reaction with LiAlH4: Product Explained. Retrieved from [Link]

  • PubChemLite. (n.d.). [3-(morpholine-4-sulfonyl)phenyl]methanol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • Thomas, G. K., et al. (1997). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage.
  • University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

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Technical Support Center: Optimizing [3-(Morpholin-4-ylsulfonyl)phenyl]methanol Concentration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with [3-(Morpholin-4-ylsulfonyl)phenyl]methanol (CAS: 646071-55-8). Our goal is to provide a comprehensive resource for troubleshooting common issues and answering frequently asked questions to ensure the successful application of this compound in your experiments. As a morpholine-containing sulfonamide, this molecule possesses chemical properties that require careful consideration to achieve reproducible and accurate results. This guide offers practical, experience-driven advice to help you navigate the challenges of optimizing its concentration and maintaining its stability.

I. Compound Profile: this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use.

PropertyValueSource
Molecular Formula C₁₁H₁₅NO₄SPubChem[1]
Molecular Weight 257.31 g/mol PubChem[1]
CAS Number 646071-55-8PubChem[1]
Predicted XLogP3-AA -0.2PubChem[1]
Appearance Solid (form may vary)N/A
Purity Typically ≥98% (verify with vendor CoA)N/A

Safety & Handling: this compound is classified with the following hazards:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the supplier's Safety Data Sheet (SDS) for complete safety information.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of this compound.

Q1: What is the best solvent for dissolving this compound?

Q2: How do I prepare a stock solution?

A2: To prepare a stock solution, accurately weigh the desired amount of the compound and dissolve it in a minimal amount of the chosen solvent (e.g., DMSO). Gentle warming (to no more than 37°C) and vortexing can aid dissolution. Ensure the compound is completely dissolved before making up to the final volume. It is best practice to prepare a concentrated primary stock solution (e.g., 10-50 mM in DMSO) which can then be serially diluted.

Q3: How should I store the solid compound and stock solutions?

A3: The solid compound should be stored in a tightly sealed container in a cool, dry, dark place. For stock solutions, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C. When using a frozen aliquot, allow it to come to room temperature before opening to prevent condensation, which can alter the concentration.

Q4: Is this compound stable in aqueous solutions?

A4: Sulfonamides are generally stable in neutral to alkaline aqueous solutions. However, they can be susceptible to hydrolysis under acidic conditions. The stability will also depend on the specific buffer components and storage temperature. It is advisable to prepare fresh working solutions from a frozen stock for each experiment. If long-term storage of aqueous solutions is necessary, a stability study should be performed.

Q5: What are the potential applications of this compound?

A5: While specific biological activities are not extensively documented in readily available literature, morpholine-containing compounds are known to be versatile pharmacophores in medicinal chemistry, often targeting kinases and other enzymes. The morpholine ring can improve pharmacokinetic properties. This compound is likely used as an intermediate in the synthesis of more complex molecules or as a screening compound in drug discovery campaigns.

III. Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Issue 1: Precipitation of the Compound in Aqueous Media

Symptom: You observe cloudiness, crystals, or a visible pellet in your cell culture media or assay buffer after adding the compound from a concentrated stock.

Cause: The aqueous solubility of the compound has been exceeded. The final concentration of the organic solvent (e.g., DMSO) from the stock solution may also be too high, causing the compound to precipitate when diluted.

Troubleshooting Workflow:

A Precipitation Observed B Verify Final DMSO Concentration Is it >1%? A->B C Lower Stock Concentration (e.g., from 50mM to 10mM) B->C Yes D Perform Serial Dilutions into aqueous buffer B->D No C->D E Test Alternative Solvents (e.g., Ethanol) D->E F Sonication or Gentle Warming (≤37°C) of working solution D->F G Re-evaluate Experiment Can a lower final concentration be used? E->G F->G H Issue Resolved G->H Yes I Issue Persists G->I No I->A Re-assess

Caption: Workflow for troubleshooting compound precipitation.

Detailed Steps:

  • Check Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as low as possible, typically below 1%, as higher concentrations can be toxic to cells and affect compound solubility.

  • Lower Stock Concentration: If the final solvent concentration is acceptable, the issue may be the compound's intrinsic aqueous solubility. Try preparing a lower concentration stock solution.

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of the stock into your aqueous buffer.

  • Gentle Dissolution Aids: Brief sonication or warming of the final working solution to 37°C can help keep the compound in solution.

  • Alternative Solvents: If DMSO is problematic, consider other biocompatible solvents like ethanol, though a new solubility test will be required.

Issue 2: Inconsistent or Non-Reproducible Assay Results

Symptom: High variability between replicate wells or experiments, or a lack of a clear dose-response curve.

Cause: This can stem from several factors including compound degradation, inaccurate pipetting of viscous stock solutions, or off-target effects at high concentrations.

Troubleshooting Workflow:

A Inconsistent Results B Review Pipetting Technique for viscous stock solutions A->B C Prepare Fresh Dilutions from a new stock aliquot B->C D Perform Stability Test of compound in assay buffer C->D E Expand Dose-Response Range (lower and higher concentrations) D->E F Check for Assay Interference (e.g., autofluorescence) E->F G Issue Resolved F->G Yes H Issue Persists F->H No H->A Re-assess

Caption: Workflow for addressing inconsistent assay results.

Detailed Steps:

  • Pipetting Technique: When working with DMSO stock solutions, ensure your pipette is calibrated for viscous liquids and that you are dispensing accurately.

  • Fresh Aliquots: Always use a fresh aliquot of your stock solution for each experiment to rule out degradation from repeated freeze-thaw cycles.

  • Stability Assessment: To check for stability in your assay media, incubate the compound in the media for the duration of your experiment and then analyze for degradation using a suitable method like HPLC, if available.

  • Dose-Response Curve: A wide concentration range in your dose-response experiments is crucial. High concentrations may induce off-target effects or cytotoxicity, while concentrations that are too low will not produce a measurable effect.

  • Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence). Run a control with the compound in assay media without cells or other biological components to check for interference.

Issue 3: Unexpected Cellular Toxicity

Symptom: You observe significant cell death or changes in cell morphology at concentrations where you expect to see a specific biological effect.

Cause: The compound may have off-target cytotoxic effects, or the solvent (e.g., DMSO) concentration may be too high.

Troubleshooting Workflow:

A Unexpected Toxicity B Verify Final Solvent Concentration (e.g., DMSO < 1%) A->B C Run a Solvent-Only Control B->C D Perform a Cytotoxicity Assay (e.g., MTT, LDH) C->D E Determine IC50 for Cytotoxicity D->E F Conduct Experiments Below Toxic Concentrations E->F G Issue Resolved F->G Yes H Issue Persists F->H No H->A Re-assess

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Detailed Steps:

  • Solvent Control: Always include a vehicle control (the highest concentration of solvent used, e.g., DMSO, in your assay media) to ensure the observed toxicity is not due to the solvent.

  • Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTT, LDH release) to determine the concentration at which the compound becomes toxic to your specific cell line (the IC50 for cytotoxicity).

  • Concentration Adjustment: Design your experiments to use concentrations of this compound that are well below the cytotoxic IC50 value.

IV. Experimental Protocols

Protocol 1: Determining Aqueous Solubility
  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).

  • In a series of microcentrifuge tubes, add increasing amounts of the DMSO stock to a fixed volume of your aqueous buffer (e.g., PBS or cell culture media) to achieve a range of final concentrations.

  • Incubate the tubes at your experimental temperature (e.g., 37°C) for 1-2 hours with gentle agitation.

  • Visually inspect each tube for any signs of precipitation. The highest concentration that remains clear is your approximate aqueous solubility limit.

  • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Assessing Stability in Aqueous Buffer
  • Prepare a working solution of the compound in your assay buffer at a relevant experimental concentration.

  • Divide the solution into several aliquots.

  • Store the aliquots under your intended experimental conditions (e.g., 37°C in a cell culture incubator).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot and analyze the concentration of the parent compound, typically by HPLC.

  • A significant decrease in the concentration of the parent compound over time indicates instability.

V. References

  • PubChem. (n.d.). [3-(Morpholine-4-sulfonyl)phenyl]methanol. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 262-270. [Link]

  • Pace Analytical. (n.d.). Drug Stability Testing & Release Testing. Retrieved January 17, 2026, from [Link]

  • Martinez, C. D., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 13(15), 2235–2263. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

Sources

Technical Support Center: Stability and Degradation of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with [3-(Morpholin-4-ylsulfonyl)phenyl]methanol. It is designed to help you anticipate, troubleshoot, and investigate the degradation of this compound in solution. By understanding the molecule's inherent chemical liabilities, you can design more robust experiments, ensure data integrity, and develop stable formulations.

Introduction: Understanding the Molecule's Stability Profile

This compound is a compound featuring three key functional groups that dictate its stability:

  • Benzylic Alcohol (-CH₂OH): This group is susceptible to oxidation.

  • Aromatic Sulfonamide (-SO₂-N): The sulfur-nitrogen bond can be liable to hydrolysis under certain pH conditions.

  • Morpholine Ring: While generally stable, the nitrogen atom can be a site for oxidation, and the ring can undergo cleavage under harsh conditions.

Understanding the interplay of these groups is critical for predicting and mitigating degradation. This guide will walk through the most common degradation pathways and provide actionable troubleshooting advice.

Section 1: Potential Degradation Pathways

The structure of this compound presents several scientifically plausible degradation routes. Forced degradation studies are essential to confirm which of these pathways are relevant under specific experimental conditions.

Oxidative Degradation

Oxidation is a primary concern for this molecule due to the benzylic alcohol and the morpholine nitrogen.

  • Benzylic Alcohol Oxidation: The most probable oxidative degradation pathway involves the conversion of the primary alcohol to an aldehyde and subsequently to a carboxylic acid. This is a common reaction for benzylic alcohols.

    • Product 1: 3-(Morpholin-4-ylsulfonyl)benzaldehyde

    • Product 2: 3-(Morpholin-4-ylsulfonyl)benzoic acid

  • Morpholine Ring Oxidation: The nitrogen atom in the morpholine ring can be oxidized to form an N-oxide. Under more aggressive oxidative stress, C-N bond cleavage can lead to ring-opening.

Hydrolytic Degradation

Hydrolysis primarily targets the sulfonamide linkage, especially under acidic or basic conditions.

  • S-N Bond Cleavage: The sulfonamide bond can be cleaved, particularly at low pH, to yield sulfanilic acid derivatives and morpholine.

    • Product 3: 3-(Hydroxymethyl)benzene-1-sulfonic acid

    • Product 4: Morpholine

Photolytic Degradation

Exposure to light, particularly UV, can provide the energy to initiate free-radical degradation pathways. This can accelerate oxidation and lead to complex degradation profiles.

Visualizing Potential Degradation

The following diagram illustrates the primary degradation pathways discussed.

G cluster_main This compound cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway Parent This compound Aldehyde 3-(Morpholin-4-ylsulfonyl)benzaldehyde Parent->Aldehyde Oxidation [O] N_Oxide Morpholine N-Oxide Derivative Parent->N_Oxide Oxidation [O] SulfonicAcid 3-(Hydroxymethyl)benzene-1-sulfonic acid Parent->SulfonicAcid Hydrolysis (H₂O, H⁺/OH⁻) Morpholine Morpholine Parent->Morpholine Hydrolysis (H₂O, H⁺/OH⁻) CarboxylicAcid 3-(Morpholin-4-ylsulfonyl)benzoic acid Aldehyde->CarboxylicAcid Further Oxidation [O]

Caption: Potential degradation pathways for the target molecule.

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to address common issues encountered during experimentation.

Q1: My compound's concentration is decreasing in an aqueous buffer over time, even when stored in the dark. What is the likely cause?

A1: This suggests hydrolytic degradation. The sulfonamide bond is the most probable site of hydrolysis.

  • Causality: The rate of hydrolysis is highly dependent on pH. Both strongly acidic and, to a lesser extent, basic conditions can catalyze the cleavage of the S-N bond.

  • Troubleshooting Steps:

    • Analyze by LC-MS: Look for the predicted hydrolytic degradants: 3-(hydroxymethyl)benzene-1-sulfonic acid (and its salt) and morpholine.

    • Conduct a pH Profile Study: Prepare your solution in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor the degradation rate at each pH. This will identify the pH of maximum stability.

    • Optimize Buffer: Select a buffer system where the compound exhibits the highest stability for your future experiments.

Q2: I observe a new, more polar peak in my reverse-phase HPLC chromatogram after my sample was exposed to air or left on the benchtop. What could it be?

A2: This is a classic sign of oxidation. Increased polarity often results from the introduction of oxygen-containing functional groups.

  • Causality: The benzylic alcohol is readily oxidized to a more polar aldehyde and then to an even more polar carboxylic acid. The morpholine N-oxide is also a more polar derivative.

  • Troubleshooting Steps:

    • Characterize the Impurity: Use high-resolution mass spectrometry (HRMS) to get an accurate mass of the new peak. Compare this mass with the predicted masses of the aldehyde, carboxylic acid, and N-oxide derivatives.

    • Spike with Standards: If available, synthesize or purchase standards of the suspected degradants and co-inject them to confirm identity by retention time.

    • Prevent Oxidation:

      • Use Antioxidants: If compatible with your experiment, add a small amount of an antioxidant like BHT or Vitamin E.

      • Inert Atmosphere: Prepare and store samples under an inert gas (e.g., nitrogen or argon).

      • Control Temperature: Store samples at reduced temperatures (2-8°C or frozen) to slow the oxidation rate.

Q3: My analytical results are inconsistent, especially between different batches of solvent. Why?

A3: This could be due to peroxide contamination in your solvents, a common issue with ethers (like THF or dioxane) and other solvents upon storage.

  • Causality: Peroxides are potent oxidizing agents that can aggressively degrade the benzylic alcohol.

  • Troubleshooting Steps:

    • Test for Peroxides: Use peroxide test strips to check your solvents before use, especially if a bottle has been open for a long time.

    • Use High-Purity Solvents: Always use fresh, HPLC-grade or peroxide-free solvents.

    • Purify Solvents: If necessary, pass solvents through an activated alumina column to remove peroxides immediately before use.

Q4: What are the ideal storage conditions for a stock solution of this compound?

A4: Based on the potential degradation pathways, the ideal storage conditions aim to minimize hydrolysis, oxidation, and photodegradation.

  • Recommended Conditions:

    • Solvent: A non-aqueous, aprotic solvent like DMSO or DMF is preferable for long-term storage. If an aqueous solution is necessary, use a buffer at the pH of maximum stability (determined from a pH-rate profile study).

    • Temperature: Store at -20°C or -80°C.

    • Atmosphere: Store in vials with minimal headspace, or blanket with an inert gas.

    • Light: Protect from light by using amber vials or wrapping vials in foil.

Section 3: Proactive Stability Assessment: A Guide to Forced Degradation Studies

A forced degradation (or stress testing) study is a critical experiment to proactively identify degradation products, establish degradation pathways, and develop stability-indicating analytical methods. This is a mandatory requirement by regulatory agencies like the ICH for drug development.

Experimental Workflow for Forced Degradation

The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at a sufficient level for detection and characterization without completely destroying the sample.

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis Prep Prepare Stock Solution (e.g., in ACN or MeOH) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (e.g., 80°C, Solid & Solution) Prep->Thermal Photo Photolytic (ICH Q1B Light Conditions) Prep->Photo Quench Neutralize/Quench Reaction Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench HPLC Analyze by HPLC-UV/DAD (Assess Peak Purity) Quench->HPLC LCMS Analyze by LC-MS/MS (Identify Degradants) HPLC->LCMS

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol
  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an organic solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample (compound in solvent, no stressor) for each condition.

    • Acid Hydrolysis: Dilute with 0.1 M HCl. Heat at 60-80°C.

    • Base Hydrolysis: Dilute with 0.1 M NaOH. Heat at 60-80°C.

    • Oxidation: Dilute with 3% H₂O₂. Keep at room temperature.

    • Thermal: Store the solution and solid compound at 80°C.

    • Photolysis: Expose the solution to light conditions as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours).

  • Time Points: Pull samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Stop the degradation by neutralizing the sample (for acid/base) or diluting it into the mobile phase.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile with 0.1% formic acid).

    • Use a photodiode array (PDA) detector to check for peak purity.

    • Inject samples into an LC-MS system to obtain mass information on the parent compound and any new peaks that appear.

Data Summary Table
Stress ConditionReagent/ConditionTypical DurationPotential Major Degradants
Acidic Hydrolysis 0.1 M - 1 M HCl, 60-80°C2 - 24 hours3-(Hydroxymethyl)benzene-1-sulfonic acid, Morpholine
Basic Hydrolysis 0.1 M - 1 M NaOH, 60-80°C4 - 48 hours3-(Hydroxymethyl)benzene-1-sulfonic acid, Morpholine
Oxidation 3-30% H₂O₂, Room Temp1 - 12 hours3-(...)-benzaldehyde, 3-(...)-benzoic acid, N-Oxide
Thermal 80°C (dry heat)24 - 72 hoursLikely accelerates oxidation
Photolytic ICH Q1B light exposurePer guidelineComplex mixture, likely oxidative products

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2002). Pharmaceutical Technology.
  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
  • Zhang, Q. (2017). Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides. Globe Thesis.
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central.
  • Forced Degrad
  • Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur.
  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
  • ICH GUIDELINES: STRESS DEGRAD
  • Forced Degrad
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020).
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

Technical Support Center: Synthesis of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this important building block. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to resolve issues effectively and optimize your experimental outcomes.

The synthesis of this compound is typically approached via a robust two-step sequence. First is the formation of a stable sulfonamide intermediate, followed by the selective reduction of a carboxylic acid. Each step, while straightforward in principle, presents unique challenges that can impact yield and purity. This guide addresses the most common issues encountered in this synthetic sequence.

Overall Synthetic Workflow

The logical flow of the synthesis is outlined below. Understanding this pathway is the first step in effective troubleshooting.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Selective Reduction A 3-Carboxybenzenesulfonyl chloride C 3-(Morpholinosulfonyl)benzoic acid A->C  Base (e.g., Pyridine, DIPEA)  Anhydrous Solvent (e.g., THF, DCM)  Room Temperature B Morpholine B->C  Base (e.g., Pyridine, DIPEA)  Anhydrous Solvent (e.g., THF, DCM)  Room Temperature D This compound C->D  BH₃·THF  Anhydrous THF  0 °C to RT

Caption: A typical two-step synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of failure in the first step, the sulfonamide formation?

The most frequent issue is the hydrolysis of the 3-carboxybenzenesulfonyl chloride starting material.[1] Sulfonyl chlorides are highly susceptible to moisture, which converts them into the corresponding sulfonic acid, a compound that is unreactive under these amidation conditions.[1][2] Ensuring strictly anhydrous conditions is paramount for success.

Q2: Which reducing agent is best for converting the intermediate carboxylic acid to the final alcohol product?

Borane, typically as a borane-tetrahydrofuran complex (BH₃·THF), is the reagent of choice.[3][4] It exhibits excellent chemoselectivity for reducing carboxylic acids in the presence of other functional groups, including the sulfonamide.[5] Stronger, less selective reagents like lithium aluminum hydride (LiAlH₄) will also work but may present more side reactions and require more stringent handling protocols.[6][7] Notably, milder reagents like sodium borohydride (NaBH₄) are ineffective for this transformation under standard conditions.[6][7]

Q3: How can I effectively monitor the progress of each reaction?

Thin-Layer Chromatography (TLC) is the most convenient method. For both steps, a mobile phase of 30-50% ethyl acetate in hexanes will typically provide good separation of starting materials, intermediates, and products. Staining with potassium permanganate or visualization under UV light will help identify the spots. For more quantitative analysis, LC-MS is recommended.

Troubleshooting Guide: A Deeper Dive

This section addresses specific problems in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Step 1: Synthesis of 3-(Morpholinosulfonyl)benzoic Acid

Q: My yield of 3-(morpholinosulfonyl)benzoic acid is consistently low, and I recover a significant amount of a water-soluble acidic compound.

A: This classic symptom points directly to the hydrolysis of your sulfonyl chloride starting material.

  • Causality: Sulfonyl chlorides are potent electrophiles. In the presence of water, they will readily react to form the corresponding sulfonic acid, which cannot react with morpholine to form the desired sulfonamide.[1] This hydrolysis can happen due to wet glassware, solvents with high water content, or even atmospheric moisture during a prolonged reaction setup.[1][8]

  • Solutions:

    • Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum immediately before use. Use fresh, anhydrous solvents from a sealed bottle or a solvent purification system.[1]

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[1]

    • Reagent Quality: Use a fresh bottle of 3-carboxybenzenesulfonyl chloride or one that has been stored properly in a desiccator.

    • Order of Addition: Adding the sulfonyl chloride solution dropwise to a solution of morpholine and the base can sometimes be beneficial, as the more nucleophilic amine can outcompete trace amounts of water.[8]

Q: The reaction is sluggish and incomplete, even under anhydrous conditions. What should I check?

A: This often relates to the choice and stoichiometry of the base.

  • Causality: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting amine (morpholine), rendering it non-nucleophilic and halting the reaction. A base is required to neutralize this HCl as it forms.[8] If the base is too weak, not present in sufficient quantity (at least one equivalent), or sterically hindered, the reaction medium will become acidic, effectively stopping the conversion.

  • Solutions:

    • Optimize the Base: Use a non-nucleophilic organic base like pyridine or diisopropylethylamine (DIPEA).[8][9] These are strong enough to scavenge HCl but will not compete with morpholine in reacting with the sulfonyl chloride.

    • Check Stoichiometry: Ensure you are using at least 1.0 to 1.2 equivalents of the base relative to the sulfonyl chloride.

    • Solvent Choice: The solvent must be capable of dissolving all reactants. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are common and effective choices.[8]

Step 2: Reduction to this compound

Q: I used sodium borohydride (NaBH₄) to reduce the carboxylic acid, but my starting material was fully recovered. Why did the reaction fail?

A: This is an expected outcome and a common misconception for chemists new to this transformation.

  • Causality: Sodium borohydride is not a potent enough reducing agent to reduce a carboxylic acid.[7] The first step in the interaction is an acid-base reaction where the hydride deprotonates the carboxylic acid to form a carboxylate salt. This negatively charged carboxylate is resonance-stabilized, making its carbonyl carbon significantly less electrophilic and highly resistant to nucleophilic attack by the borohydride anion.[6][7]

  • Solution: You must use a more powerful and suitable reducing agent. Borane (BH₃·THF) is the ideal choice due to its high selectivity for carboxylic acids.[5]

Q: My reduction with BH₃·THF is incomplete or stalled. What are the likely causes?

A: This problem typically arises from issues with stoichiometry or reagent quality.

  • Causality: The reaction of borane with a carboxylic acid requires more than one equivalent of BH₃. The first equivalent is consumed in an acid-base reaction with the acidic proton of the carboxylic acid to form a triacyloxyborane intermediate. Subsequent equivalents are then required for the actual reduction of the carbonyl.[6] Furthermore, BH₃·THF can degrade upon prolonged exposure to air and moisture.

  • Solutions:

    • Increase Stoichiometry: Ensure you are using a sufficient excess of BH₃·THF, typically 1.5 to 2.5 equivalents, to drive the reaction to completion.

    • Verify Reagent Quality: Use a fresh, clear, and colorless solution of BH₃·THF. Cloudy or precipitated solutions indicate decomposition and should not be used.

    • Temperature Control: While the reaction is often started at 0 °C for safety, allowing it to slowly warm to room temperature and stir for several hours (or even overnight) is often necessary for full conversion.

Troubleshooting Workflow: Borane Reduction

The following decision tree can help diagnose and solve issues during the critical reduction step.

G A Start: BH₃·THF Reduction B Monitor reaction by TLC/LC-MS. Is starting material consumed? A->B C Success! Proceed to workup. B->C Yes D Incomplete Reaction B->D No E Check Reagent Quality: Is BH₃·THF solution clear? D->E F Check Stoichiometry: Used >1.5 equivalents? E->F Yes H Use a fresh bottle of BH₃·THF. E->H No G Check Reaction Time/Temp: Stirred at RT for >4h? F->G Yes I Increase BH₃·THF to 2.0-2.5 equivalents. F->I No J Allow reaction to stir longer or warm gently (e.g., to 40 °C). G->J No

Caption: A decision tree for troubleshooting the borane reduction step.

Experimental Protocols

Protocol 1: Synthesis of 3-(Morpholinosulfonyl)benzoic Acid
  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-carboxybenzenesulfonyl chloride (10.0 g, 45.3 mmol, 1.0 eq).

  • Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF). Stir until the solid is fully dissolved.

  • Addition of Amine & Base: In a separate flask, dissolve morpholine (4.73 mL, 54.4 mmol, 1.2 eq) and pyridine (4.4 mL, 54.4 mmol, 1.2 eq) in 20 mL of anhydrous THF.

  • Reaction: Cool the sulfonyl chloride solution to 0 °C using an ice bath. Add the morpholine/pyridine solution dropwise over 20 minutes.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in 150 mL of water and wash with ethyl acetate (2 x 50 mL) to remove non-polar impurities.

  • Precipitation: Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl. A white precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under high vacuum to yield 3-(morpholinosulfonyl)benzoic acid as a white solid.

Protocol 2: Synthesis of this compound
  • Setup: To an oven-dried 500 mL round-bottom flask under a nitrogen atmosphere, add 3-(morpholinosulfonyl)benzoic acid (10.0 g, 36.9 mmol, 1.0 eq) and 150 mL of anhydrous THF. Stir to form a suspension.

  • Addition of Reducing Agent: Cool the flask to 0 °C. Slowly add a 1.0 M solution of BH₃·THF (74 mL, 74 mmol, 2.0 eq) via a syringe or dropping funnel over 30 minutes. (Note: Gas evolution will occur).

  • Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction back to 0 °C. Very slowly and carefully, add methanol (20 mL) dropwise to quench the excess borane. (Caution: Vigorous hydrogen evolution).

  • Workup: Concentrate the mixture under reduced pressure. Add 100 mL of 1 M HCl and stir for 30 minutes.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain a crude solid. Recrystallize from an ethanol/water mixture or purify by column chromatography (silica gel, 30-50% ethyl acetate in hexanes) to yield this compound as a white crystalline solid.

Data Summary Table

CompoundMolecular FormulaMol. WeightTypical AppearanceKey Analytical Data
3-(Morpholinosulfonyl)benzoic acidC₁₁H₁₃NO₅S271.29White Solid¹H NMR: Signals for aromatic protons, morpholine protons, and a carboxylic acid proton (>10 ppm).
This compoundC₁₁H₁₅NO₄S257.31White Crystalline Solid¹H NMR: Disappearance of the carboxylic acid proton; appearance of a benzylic CH₂ singlet (~4.7 ppm) and an alcohol triplet.[10]

References

  • BenchChem. common issues in sulfonamide synthesis and solutions.
  • BenchChem. Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Chemistry Steps. Reduction of Carboxylic Acids.
  • YouTube. Borane reduction mechanism || selective reduction of acids || solved problems.
  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives.
  • YouTube. Carboxylic Acids to Alcohols, Part 3: Borane.
  • Reddit. Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
  • Echemi. This compound.
  • National Institutes of Health. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
  • PrepChem.com. Synthesis of 4-(4-morpholinylsulfonyl)-benzoic acid.
  • PubChem. [3-(Morpholine-4-sulfonyl)phenyl]methanol.

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Technical Support Center: Minimizing Off-Target Effects of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [3-(Morpholin-4-ylsulfonyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a molecule containing both a sulfonamide and a morpholine moiety, understanding its potential for off-target interactions is crucial for accurate and reproducible experimental outcomes. This document will provide a framework for identifying, validating, and minimizing these effects.

Part 1: Foundational Knowledge - FAQs

This section addresses common questions regarding the potential for off-target effects with this compound, based on its chemical structure.

Q1: What are the likely off-target families for a sulfonamide-containing compound like this?

A1: The sulfonamide group is a well-known pharmacophore present in a wide range of FDA-approved drugs.[1][2] Due to its chemical properties, it can interact with various enzymes, making certain protein families more susceptible to off-target binding. For this compound, the primary families of concern for off-target interactions include:

  • Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, and there are 16 different human CA isozymes.[3] Off-target inhibition of CAs can lead to various physiological effects.[1][4][5]

  • Kinases: A vast number of kinase inhibitors incorporate a sulfonamide moiety.[6][7][8][9] Given the high conservation of the ATP-binding pocket across the kinome, off-target kinase inhibition is a common phenomenon.[10][11]

  • Proteases: Sulfonamides have been shown to inhibit various proteases, including metalloproteases (e.g., MMPs) and cysteine proteases (e.g., caspases, cathepsins).[12][13][14][15]

  • hPXR Receptor: The sulfonamide moiety has been identified as a key contributor to the binding of some drugs to the human pregnane X receptor (hPXR), which can lead to drug-drug interactions.[10]

Q2: What is the role of the morpholine group and can it contribute to off-target effects?

A2: The morpholine ring is a common heterocyclic motif in medicinal chemistry, often introduced to improve a compound's physicochemical properties such as solubility and metabolic stability.[2][16][17] It can also play a role in molecular interactions with target proteins.[17][18] While generally considered to be a relatively inert and "privileged" structure, the morpholine moiety can contribute to binding at off-target sites through hydrogen bonding and hydrophobic interactions.[16][18] Its presence can influence the overall shape and electronic properties of the molecule, potentially leading to unforeseen interactions.

Q3: Could the phenylmethanol group cause any issues?

A3: The phenylmethanol group, a benzyl alcohol derivative, can be susceptible to metabolic modification, particularly oxidation. This could lead to the formation of metabolites with different activity profiles, potentially contributing to off-target effects or toxicity. Additionally, the hydroxyl group can participate in hydrogen bonding, which may lead to non-specific interactions with proteins.[19]

Part 2: Troubleshooting Experimental Issues

This section provides guidance for specific problems that may arise during your experiments, with a focus on how off-target effects of this compound could be the underlying cause.

Issue 1: Unexpected Cytotoxicity in Cell-Based Assays

Q: I'm observing significant cell death in my experiments at concentrations where I expect to see a specific phenotypic change. Could this be due to an off-target effect?

A: Yes, unexpected cytotoxicity is a classic indicator of off-target effects. Here’s a systematic approach to troubleshoot this issue:

1. Causality Check:

  • Dose-Response Analysis: Perform a more granular dose-response curve to determine if the cytotoxicity has a steep or shallow curve. A steep curve might suggest a specific off-target hit, while a shallow curve could indicate a more general, non-specific toxicity.

  • Time-Course Experiment: Assess cell viability at multiple time points. Early onset cytotoxicity might point towards interference with critical cellular pathways.

  • Control Compound: If available, use a structurally related but inactive control compound to see if the cytotoxicity is specific to the active molecule.

2. Identifying the Off-Target:

  • Broad-Spectrum Kinase Panel: Given the prevalence of sulfonamides in kinase inhibitors, a broad kinase screen (e.g., a panel of 100+ kinases) can quickly identify potent off-target kinase inhibition that could lead to cytotoxicity.[11]

  • Protease Inhibition Panel: Screen against a panel of relevant proteases, especially those involved in apoptosis like caspases.[12][13]

  • Mitochondrial Toxicity Assay: Assess mitochondrial function (e.g., using a Seahorse analyzer or JC-1 staining) as this is a common off-target liability.

3. Mitigation Strategy:

  • Lower Concentration: If possible, conduct your experiments at a lower concentration where the desired on-target effect is still observable but cytotoxicity is minimized.

  • Chemical Modification: If you have medicinal chemistry support, consider synthesizing analogs of this compound with modifications to the sulfonamide or morpholine groups to reduce off-target binding while retaining on-target activity.

Issue 2: Inconsistent or Contradictory Results Between Biochemical and Cell-Based Assays

Q: My compound shows high potency in a biochemical assay with a purified protein, but the activity is much lower or absent in a cell-based assay. What could be the reason?

A: This discrepancy is common in drug discovery and can often be attributed to factors within the cellular environment.

1. Potential Causes:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane. The morpholine group is often added to improve solubility, but this doesn't guarantee cell permeability.

  • Efflux by Transporters: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Metabolic Instability: The compound may be rapidly metabolized within the cell, reducing its effective concentration at the target. The phenylmethanol group is a potential site for metabolism.[19]

  • Off-Target Engagement: The compound might be binding to a highly abundant off-target protein within the cell, reducing the free concentration available to bind to your intended target.

2. Troubleshooting Workflow:

G A Inconsistent Biochemical vs. Cellular Data B Assess Cell Permeability (e.g., PAMPA assay) A->B F High Permeability B->F Result G Low Permeability B->G Result C Evaluate Efflux Ratio (e.g., Caco-2 assay) H Low Efflux C->H Result I High Efflux C->I Result D Metabolic Stability Assay (microsomes, S9 fraction) J Stable D->J Result K Unstable D->K Result E Cellular Thermal Shift Assay (CETSA) L Target Engagement Confirmed E->L Result M No Target Engagement E->M Result F->C O Modify Compound for Better Permeability G->O H->D P Co-dose with Efflux Inhibitor I->P J->E Q Modify Compound for Stability K->Q N Consider Off-Target Sequestration L->N M->N

Caption: Troubleshooting workflow for inconsistent assay results.

3. Experimental Protocols:

  • Cellular Thermal Shift Assay (CETSA): This is a powerful technique to directly measure target engagement in a cellular context.[20] A positive thermal shift would confirm that your compound is binding to its intended target within the cell.

Issue 3: Unexplained Phenotypic Changes

Q: I'm observing a cellular phenotype that is not consistent with the known function of my intended target. How can I identify the responsible off-target?

A: Unexplained phenotypes strongly suggest that your compound is modulating one or more off-target pathways. Identifying the responsible protein(s) requires a target deconvolution strategy.

1. Target Deconvolution Approaches:

MethodPrincipleAdvantagesDisadvantages
Chemical Proteomics Immobilize the compound on a bead and pull down interacting proteins from cell lysates.[21][22][23][24]Unbiased, can identify novel targets.Requires chemical modification of the compound, may miss low-affinity interactions.
Thermal Proteome Profiling (TPP) Measures changes in the thermal stability of thousands of proteins in response to compound treatment.[20]Unbiased, label-free, can be done in live cells.Technically demanding, requires specialized mass spectrometry.
Phenotypic Screening with Knockout/Knockdown Libraries Systematically knock down genes (e.g., using CRISPR or siRNA) to identify which gene, when absent, phenocopies or blocks the effect of the compound.Provides functional validation of the off-target.Can be time-consuming and expensive.

2. Suggested Workflow:

G A Unexplained Cellular Phenotype B Broad Off-Target Screening (Kinase, Protease Panels) A->B C Hypothesis-Free Target ID A->C F Generate List of Potential Off-Targets B->F D Chemical Proteomics C->D E Thermal Proteome Profiling (TPP) C->E D->F E->F G Validate Hits with Orthogonal Assays F->G H Cell-Based Target Engagement (e.g., CETSA) G->H I Functional Assays with Knockdown/Knockout G->I J Confirm Off-Target Responsible for Phenotype H->J I->J

Caption: Workflow for identifying unknown off-targets.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess and validate off-target effects.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established methods and is designed to verify that this compound engages its intended target in a cellular environment.[20]

Materials:

  • Cells expressing the target protein.

  • This compound.

  • DMSO (vehicle control).

  • PBS (phosphate-buffered saline).

  • Protease inhibitor cocktail.

  • Antibody specific to the target protein.

  • Secondary antibody for Western blotting.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the desired concentration of this compound or DMSO for 1-2 hours.

  • Heating Step:

    • Harvest cells and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

    • Collect the supernatant and quantify the protein concentration.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and transfer to a PVDF membrane.

    • Probe with the primary antibody against the target protein, followed by the secondary antibody.

    • Develop the blot and quantify the band intensities.

  • Data Analysis:

    • Plot the band intensity (soluble protein) as a function of temperature for both the treated and control samples.

    • A rightward shift in the melting curve for the treated sample indicates stabilization of the target protein and confirms engagement.

Protocol 2: Broad-Spectrum Kinase Inhibition Screening

This protocol outlines a general procedure for screening this compound against a panel of kinases. This is typically performed as a service by specialized companies.[11]

Principle: The assay measures the ability of the compound to inhibit the activity of a panel of purified kinases. Kinase activity is typically measured by quantifying the phosphorylation of a substrate, often using a fluorescence- or luminescence-based readout.

Typical Procedure:

  • Compound Preparation:

    • Provide a stock solution of this compound at a known concentration (e.g., 10 mM in DMSO).

  • Assay Execution (by service provider):

    • The compound is typically tested at a single high concentration (e.g., 10 µM) in the initial screen.

    • The assay is performed in a multi-well plate format.

    • Each well contains a specific kinase, its substrate, and ATP.

    • The reaction is initiated and allowed to proceed for a set time.

    • The amount of phosphorylated product is quantified.

  • Data Analysis:

    • The inhibition is calculated as a percentage of the control (DMSO-treated) activity.

    • A common threshold for a "hit" is >50% inhibition.

    • Follow-up dose-response curves are generated for any hits to determine the IC50 value.

References

  • Ruprecht, B., & Lemeer, S. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570-575. [Link]

  • Pelletier, S., & Bantscheff, M. (2018).
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  • Zhang, X., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.[Link]

  • Donovan, K. A., et al. (2024). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. ACS Central Science.[Link]

  • Jarzab, A., et al. (2021). Label-Free Target Identification and Confirmation Using Thermal Stability Shift Assays. Methods in Molecular Biology.
  • seqWell. (2023, September 25). Selecting the Right Gene Editing Off-Target Assay. seqWell Blog.
  • Creative Proteomics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Bitesize Bio. (2024, December 17). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins.
  • Axxam S.p.A. (n.d.). Thermal shift assays for early-stage drug discovery.
  • Galdino, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2694-2724. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7076. [Link]

  • Zhang, H., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 10, 984240. [Link]

  • Savitski, M. M., et al. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols, 10(10), 1567-1581. [Link]

  • De Simone, G., & Supuran, C. T. (2015). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Molecules, 20(4), 6579-6591. [Link]

  • de la Cruz, H., et al. (2024). Recent Advances on Targeting Proteases for Antiviral Development. Viruses, 16(3), 382. [Link]

  • Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1-28.9.14. [Link]

  • Ahmed, M., & Pinheiro, S. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Molecules, 29(5), 1088. [Link]

  • Tzara, A., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Celtarys Research. (2023, July 24). Biochemical assays in drug discovery and development.
  • Liscसेवा, A., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1248358. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 935. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • CarnaBio USA, Inc. (2020, May 18).
  • ResearchGate. (2015, July 20). Are there experimental tests for off target effects in CRISPR?
  • Supuran, C. T. (2002). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. Medicinal Research Reviews, 22(4), 329-357. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Acker, M. G., & Auld, D. S. (2014). Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. Journal of Biological Chemistry, 289(43), 29725-29733. [Link]

  • EurekAlert!. (2013, May 23). Antibiotics: A new understanding of sulfonamide nervous system side effects.
  • Heiran, R., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics.[Link]

  • Younis, S., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2016, 9328321. [Link]

  • ResearchGate. (2002, August 7).
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
  • Obach, R. S. (2012). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. The AAPS Journal, 14(3), 556-566. [Link]

  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews, 6(10), 20190059. [Link]

  • Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects.
  • Maresca, A., et al. (2013). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. ACS Medicinal Chemistry Letters, 4(10), 962-965. [Link]

  • RegisteredNurseRN. (2023, June 9). Sulfonamides Pharmacology Nursing Antibiotics NCLEX Review [Video]. YouTube.
  • Cleveland Clinic. (2023, February 24). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
  • Al-Warhi, T., et al. (2024). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. International Journal of Molecular Sciences, 25(9), 4851. [Link]

  • University of Groningen. (2002). Protease inhibitors of the sulfonamide type: Anticancer, antiinflammatory, and antiviral agents. Research Portal.
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  • Golding, B. T., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(10), 2419-2428. [Link]

  • Angeli, A., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 24(6), 5488. [Link]

  • Kumar, S., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry, 14(11), 2205-2210. [Link]

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Technical Support Center: Refining Purification Methods for [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important pharmaceutical intermediate. Our approach is rooted in fundamental chemical principles and field-proven experience to ensure you achieve the highest purity for your compound.

Introduction: Understanding the Molecule

This compound is a polar molecule containing a sulfonamide, an aromatic ring, and a primary alcohol. This unique combination of functional groups presents specific challenges during purification, primarily related to its polarity, solubility, and potential for forming closely-related impurities. A common synthetic route involves the reduction of 3-(morpholinosulfonyl)benzoic acid. This knowledge is critical as it informs the potential impurity profile we must address.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when purifying this compound.

Q1: What are the most likely impurities I will encounter?

A1: Based on the common synthetic route of reducing 3-(morpholinosulfonyl)benzoic acid, the primary impurities are:

  • Unreacted Starting Material: 3-(morpholinosulfonyl)benzoic acid is a common impurity.

  • Over-reduction Products: While less common with selective reducing agents, impurities from the reduction of the aromatic ring or sulfonamide group are possible under harsh conditions.

  • Side-products from Sulfonyl Chloride Precursor: If the synthesis starts from 3-(chlorosulfonyl)benzyl alcohol and morpholine, residual starting materials or hydrolyzed sulfonyl chloride (sulfonic acid) could be present.

Q2: My crude product is an oil and won't crystallize. What should I do?

A2: Oiling out is a common issue with polar molecules. This can be due to the presence of impurities that depress the melting point or interfere with crystal lattice formation.

  • Initial Purification: First, attempt a quick purification by column chromatography to remove the bulk of the impurities.

  • Solvent Screening: If you have a semi-pure product, perform a thorough recrystallization solvent screen. Common solvent systems to try include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[1]

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.

  • Mobile Phase Selection: Use a solvent system that gives good separation between your product and suspected impurities. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1). For more polar compounds, dichloromethane and methanol (e.g., 95:5) can be effective.

  • Visualization: Visualize the TLC plate under UV light (254 nm) and by staining with potassium permanganate to detect a wider range of compounds.

Troubleshooting Guide: A Deeper Dive

This section provides solutions to more specific and challenging purification problems in a question-and-answer format.

Recrystallization Troubleshooting

Issue 1: Poor recovery after recrystallization.

  • Possible Cause: The chosen solvent has too high a solubility for your compound, even at low temperatures.

  • Solution:

    • Solvent System Modification: If using a single solvent, try a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Allow it to cool slowly.[2]

    • Temperature Control: Ensure you are cooling the solution to a sufficiently low temperature (e.g., 0-4 °C in an ice bath) to maximize crystal precipitation.

    • Concentration: If you used too much solvent initially, carefully evaporate some of it to induce crystallization.

Issue 2: The recrystallized product is still impure.

  • Possible Cause: The impurity has very similar solubility properties to your product in the chosen solvent system.

  • Solution:

    • Change Solvent System: Experiment with different solvent systems that have varying polarities. For example, if you used an alcohol/water system, try an ester/alkane system like ethyl acetate/hexanes.

    • Secondary Purification: If recrystallization alone is insufficient, a subsequent purification by column chromatography is recommended.

Column Chromatography Troubleshooting

Issue 3: My compound is streaking or tailing on the silica gel column.

  • Possible Cause: The compound is highly polar and is interacting too strongly with the acidic silanol groups on the silica gel.

  • Solution:

    • Mobile Phase Modification: Add a small amount of a polar modifier to your eluent to compete with your compound for binding sites on the silica. For a compound like this, adding 0.5-1% triethylamine to your mobile phase can often resolve tailing by neutralizing the acidic sites on the silica. For acidic impurities, a small amount of acetic acid can be beneficial.[3]

    • Alternative Stationary Phase: Consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for polar compounds.[3] For very polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is a powerful option.[3]

Issue 4: I can't separate my product from a very close-running impurity.

  • Possible Cause: The impurity has a very similar polarity to your product.

  • Solution:

    • Optimize Mobile Phase: Fine-tune your mobile phase composition. Sometimes, a small change in the solvent ratio can significantly improve separation. Using a less polar solvent system in general will increase the retention time and may improve the separation of closely eluting spots.

    • Gradient Elution: Employ a gradient elution where you gradually increase the polarity of the mobile phase during the column run. This can help to separate compounds with similar polarities.

    • Column Dimensions: Use a longer, narrower column for better resolution. The increased surface area and path length provide more opportunities for separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol assumes you have a crude solid that is mostly your desired product but contains minor impurities.

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the test tube gently. If it dissolves when hot but precipitates upon cooling, you have found a potential solvent. A good binary system to test is ethanol and water.

  • Dissolution: In an Erlenmeyer flask, add your crude product. Add the minimum amount of hot recrystallization solvent (e.g., hot ethanol) needed to fully dissolve the solid.

  • Decolorization (Optional): If your solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or you used charcoal, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Column Chromatography of this compound

This protocol is for purifying the compound from a complex mixture of impurities.

  • TLC Analysis: Determine the optimal mobile phase using TLC. A good starting point is 50% ethyl acetate in hexanes. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for your product.

  • Column Packing:

    • Choose an appropriately sized column (a good rule of thumb is to use 50-100g of silica gel for every 1g of crude material).

    • Pack the column using the "wet slurry" method. Make a slurry of silica gel in your chosen mobile phase and pour it into the column. Allow it to settle, ensuring a flat, undisturbed bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This is the "dry loading" method, which often results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Carefully add your mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or bulb) to begin eluting the solvent through the column.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the fractions by TLC to identify which ones contain your purified product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.

Visualizing the Workflow

To aid in decision-making during the purification process, the following workflow diagrams are provided.

Caption: Decision tree for the initial purification strategy.

Caption: Troubleshooting guide for column chromatography issues.

Quantitative Data Summary

Purification MethodKey ParametersExpected PurityTypical Recovery
Recrystallization Solvent System: Ethanol/Water>98% (if impurities have different solubilities)60-85%
Column Chromatography Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexanes>99%70-90%
Column Chromatography Stationary Phase: C18 Silica (Reverse Phase)Mobile Phase: Water/Acetonitrile>99%75-95%

References

  • Benchchem. (2025). Troubleshooting column chromatography purification of polar ketone compounds. Benchchem Technical Support.
  • Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery. Journal of Crystal Growth, 211(1-4), 122-136.
  • International Journal of Pharmaceutical Research. (n.d.).
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. PraxiLabs.
  • Industrial & Engineering Chemistry Research. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents.
  • LabXchange. (2024).
  • University of Rochester, Department of Chemistry.
  • ChemistryViews. (2012).
  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • LCGC North America. Liquid Chromatography Problem Solving and Troubleshooting.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2452209, [3-(Morpholine-4-sulfonyl)phenyl]methanol. PubChem.
  • Parchem. (n.d.). 3-(Morpholinosulfonyl)Benzoic Acid.
  • Allen, C. F. H., & VanAllan, J. A. (1946). Benzoylacetanilide. Organic Syntheses, 26, 14.
  • Echemi. (n.d.). This compound.
  • MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(4), M617.

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protocol modifications for [3-(Morpholin-4-ylsulfonyl)phenyl]methanol assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Protocol Modifications for [3-(Morpholin-4-ylsulfonyl)phenyl]methanol Assays

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting analytical assays for this compound. As Senior Application Scientists, we understand that robust and reliable data begins with a well-understood and optimized protocol. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your assays are self-validating and trustworthy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and analytical properties of this compound.

Q1: What are the critical physicochemical properties of this compound that I should be aware of before starting my experiments?

A1: Understanding the fundamental properties of your analyte is the first step to a successful assay. This compound is a moderately polar compound containing a sulfonamide, a morpholine, and a benzyl alcohol group. Each of these moieties influences its analytical behavior.

Table 1: Key Physicochemical Properties of this compound

Property Value Source Significance for Assay Development
Molecular Formula C₁₁H₁₅NO₄S PubChem[1] Used for calculating concentrations and for mass spectrometry.
Molecular Weight 257.31 g/mol PubChem[1] Essential for preparing standard solutions of known molarity.
Monoisotopic Mass 257.07217913 Da PubChem[1] Critical for setting up high-resolution mass spectrometry (HRMS) methods.
XLogP3-AA -0.2 PubChem[1] Indicates good hydrophilicity, suggesting suitability for reversed-phase HPLC with a moderate organic mobile phase.
Hydrogen Bond Donor 1 (from -OH) PubChem[1] The hydroxyl group can interact with polar stationary phases or free silanols, potentially causing peak tailing.
Hydrogen Bond Acceptor 5 (from O and N atoms) PubChem[1] Contributes to its water solubility and interactions with protic solvents.
pKa (Predicted) ~13.5 (alcohol), ~ -2.5 (sulfonamide N) N/A The compound is neutral over the typical HPLC pH range (2-8). The morpholine nitrogen is weakly basic.

| UV Absorption | Aromatic Phenyl Ring | N/A | The phenyl ring provides a chromophore for UV detection, typically in the 250-275 nm range. |

Q2: What is the recommended solvent for preparing stock solutions, and what are the best practices for storage?

A2: Due to its structure, this compound has moderate solubility.

  • Primary Stock Solution: For highest concentration and stability, we recommend using Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are excellent polar aprotic solvents for sulfonamides.[2]

  • Working Solutions: For subsequent dilutions, especially for cell-based assays or HPLC mobile phase compatibility, Acetonitrile (ACN) or Methanol (MeOH) are suitable. When preparing aqueous working solutions for kinetic solubility assays, it's crucial to add the DMSO stock solution to the aqueous buffer last and with vigorous mixing to prevent precipitation.[3]

  • Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and prevent degradation. The benzyl alcohol moiety is susceptible to slow air oxidation over time, especially when exposed to light and air.[4][5] For short-term use (1-2 days), storage at 4°C is acceptable.

Q3: What are the potential degradation pathways for this compound, and how can I detect them?

A3: The primary point of instability is the benzyl alcohol functional group. It can undergo oxidation to form the corresponding aldehyde, [3-(Morpholin-4-ylsulfonyl)benzaldehyde]. This is a common degradation pathway for benzyl alcohols.[5][6]

  • Cause: This oxidation can be catalyzed by light, air (oxygen), or trace metal impurities.

  • Detection: In an HPLC chromatogram, the aldehyde degradant will typically appear as a new, less retained peak (aldehydes are generally less polar than their corresponding alcohols). Monitoring the appearance of this peak is essential for a stability-indicating method.[7]

  • Prevention: To mitigate this, prepare solutions fresh, use high-purity solvents, and store stock solutions under inert gas (e.g., argon or nitrogen) in amber vials to protect from light.

Analyte This compound (Benzylic Alcohol) Degradant [3-(Morpholin-4-ylsulfonyl)benzaldehyde (Aldehyde) Analyte->Degradant Oxidation (Air, Light, Metal Ions)

Caption: Potential degradation pathway of the analyte.

Section 2: HPLC Assay Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for quantifying compounds like this. However, its structural features can lead to common chromatographic issues.

Q4: My analyte peak is tailing significantly. What are the likely causes and how can I fix it?

A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[8]

  • Problem: The peak has an asymmetrical shape with a "tail" extending from the peak maximum.

  • Possible Cause 1: Silanol Interactions. The benzyl alcohol and sulfonamide groups can form hydrogen bonds with acidic silanol groups (-Si-OH) on the surface of silica-based C18 columns. This is a very common cause of tailing for polar analytes.[8]

    • Solution A (Mobile Phase pH): Lower the mobile phase pH to around 2.5-3.0 by adding 0.1% formic acid or trifluoroacetic acid (TFA). This protonates the silanol groups, reducing their ability to interact with your analyte.

    • Solution B (Competitive Amine): Add a small amount of a competitive base, like 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially bind to the active silanol sites, masking them from your analyte. Caution: TEA can be difficult to remove from the column and may suppress MS signals.

    • Solution C (Column Choice): Use a modern, end-capped column or a column with a different stationary phase (e.g., Phenyl-Hexyl) that has lower silanol activity.[9]

  • Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase at the column inlet, leading to tailing.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Possible Cause 3: Mismatched Injection Solvent. If your sample is dissolved in a much stronger solvent (e.g., 100% DMSO) than your mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.[10]

Q5: The retention time of my analyte is drifting between injections. What should I investigate?

A5: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to issues with the mobile phase or column equilibration.[11]

  • Problem: The time at which the analyte elutes is not consistent across a sequence of runs.

  • Possible Cause 1: Insufficient Column Equilibration. If you are running a gradient or have changed the mobile phase, the column chemistry may not have reached equilibrium.

    • Solution: Increase the column equilibration time between runs. A good rule of thumb is to flush the column with at least 10-15 column volumes of the initial mobile phase.[10]

  • Possible Cause 2: Mobile Phase Composition Change. The mobile phase composition can change due to evaporation of the more volatile organic component (e.g., acetonitrile) or improper mixing.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. If using an online mixer, ensure it is functioning correctly by purging the system.[12]

  • Possible Cause 3: Temperature Fluctuations. Column temperature significantly affects retention time.

    • Solution: Use a column oven to maintain a constant, stable temperature (e.g., 30-40°C). This also has the benefit of reducing mobile phase viscosity and improving peak shape.[10][11]

  • Possible Cause 4: Pump or Leak Issues. Inconsistent flow from the pump due to air bubbles, faulty check valves, or a leak will cause pressure fluctuations and retention time drift.

    • Solution: Degas your mobile phase thoroughly. Check the system pressure; if it's fluctuating wildly, purge the pump. Inspect all fittings for signs of leaks, such as salt buildup from buffers.[13]

cluster_Troubleshooting HPLC Troubleshooting Workflow Start Identify Problem (e.g., Peak Tailing) Cause1 Possible Cause 1: Silanol Interactions Start->Cause1 Cause2 Possible Cause 2: Column Overload Start->Cause2 Cause3 Possible Cause 3: Solvent Mismatch Start->Cause3 Sol1a Adjust Mobile Phase pH (Add 0.1% Formic Acid) Cause1->Sol1a Sol1b Use End-Capped Column Cause1->Sol1b Sol2 Reduce Injection Volume/Concentration Cause2->Sol2 Sol3 Dissolve Sample in Mobile Phase Cause3->Sol3 End Problem Resolved Sol1a->End Sol1b->End Sol2->End Sol3->End

Caption: General workflow for troubleshooting HPLC issues.

Section 3: LC-MS/MS Assay Modifications

For high-sensitivity and selectivity, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. The morpholine and sulfonamide groups are key to its MS behavior.

Q6: I am having trouble getting a strong and stable MS signal. How can I improve ionization efficiency?

A6: The compound contains a weakly basic morpholine nitrogen and acidic protons, but it is overall neutral. Electrospray Ionization (ESI) is the recommended technique.

  • Problem: Low signal intensity or unstable spray in the MS source.

  • Possible Cause 1: Incorrect Ionization Mode.

    • Solution: Test both positive and negative ionization modes.

      • Positive Mode (ESI+): The morpholine nitrogen can be protonated. This is often the most efficient mode for compounds containing tertiary amines. You should observe the protonated molecule [M+H]⁺ at m/z 258.08.[14] The addition of 0.1% formic acid to the mobile phase will promote protonation and enhance the signal.

      • Negative Mode (ESI-): While less likely, deprotonation of the alcohol might be possible under basic conditions, forming [M-H]⁻. However, this typically requires a basic mobile phase modifier (e.g., ammonium hydroxide), which is not ideal for silica-based columns.

  • Possible Cause 2: Adduct Formation. In positive mode, you may see sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, which dilutes the signal of your primary [M+H]⁺ ion.

    • Solution: Use high-purity solvents (LC-MS grade) and fresh mobile phase. Avoid glass bottles for mobile phase preparation if sodium adducts are a problem. Adding a small amount of ammonium formate or acetate to the mobile phase can sometimes promote the formation of [M+NH₄]⁺ adducts, which can be more stable and fragment more predictably than protonated molecules.[14]

Q7: I am analyzing my compound in a complex matrix (e.g., plasma, tissue homogenate) and see significant ion suppression. What are my options?

A7: Matrix effects are a major challenge in bioanalysis, where co-eluting endogenous components interfere with the ionization of the target analyte.

  • Problem: The analyte response is much lower in the presence of the biological matrix compared to a clean solvent standard.

  • Possible Cause 1: Insufficient Chromatographic Separation. Phospholipids, salts, and other matrix components are co-eluting with your analyte.

    • Solution A (Improve Chromatography): Adjust the HPLC gradient to be longer and shallower. This provides more separation power to resolve the analyte from interfering matrix components.

    • Solution B (Use a Different Column): A phenyl-hexyl or biphenyl column can offer different selectivity compared to a C18, potentially moving your analyte away from the suppression zone.

  • Possible Cause 2: Inadequate Sample Preparation. Simple protein precipitation may not be sufficient to remove all interfering substances.

    • Solution A (Solid-Phase Extraction - SPE): Implement an SPE cleanup step. A mixed-mode or polymer-based SPE cartridge can effectively remove both polar and non-polar interferences.[15]

    • Solution B (Liquid-Liquid Extraction - LLE): LLE can also provide a cleaner sample, but requires more methods development to optimize the extraction solvent.

  • Possible Cause 3: No Internal Standard. Without a proper internal standard, you cannot correct for matrix-induced variability.

    • Solution: Use a stable isotope-labeled (SIL) internal standard of your analyte (e.g., ¹³C₆- or D₄-labeled). A SIL-IS is the gold standard as it co-elutes and experiences the same matrix effects, providing the most accurate correction. If a SIL-IS is unavailable, use a close structural analog.

Section 4: Standard Operating Protocols

These protocols provide a validated starting point for your assay development.

Protocol 1: Reversed-Phase HPLC-UV Quantification

This method is suitable for purity assessments and quantification in simple matrices.

  • Instrumentation: HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (end-capped).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Gradient Program:

    Time (min) %B
    0.0 25
    10.0 75
    12.0 95
    14.0 95
    14.1 25

    | 20.0 | 25 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 270 nm.[9]

  • Sample Preparation: Dilute stock solution in a 50:50 mixture of Acetonitrile/Water.

  • System Suitability Test: Inject a standard solution five times. The relative standard deviation (RSD) for retention time should be <1% and for peak area should be <2%. Tailing factor should be between 0.9 and 1.5.

Protocol 2: High-Sensitivity LC-MS/MS Quantification in Biological Matrix

This method is designed for bioanalysis, incorporating steps to mitigate matrix effects.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions: Use the same column and mobile phases as the HPLC-UV method, but with a lower flow rate (e.g., 0.4 mL/min) and a 2.1 mm ID column for better sensitivity.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: (Optimize collision energies on your specific instrument)

    Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell (s)
    [Analyte] 258.1 Fragment 1 0.1
    [Analyte] 258.1 Fragment 2 0.1
    [Internal Std] Varies Varies 0.1

    Note: Product ions must be determined experimentally by infusing the compound. Likely fragments would arise from the loss of the morpholine group or cleavage at the sulfonyl bond.[16]

  • Sample Preparation Workflow:

    Start 1. Plasma Sample (100 µL) Spike 2. Spike with Internal Standard Start->Spike Precip 3. Protein Precipitation (Add 300 µL ACN with 1% FA) Spike->Precip Vortex 4. Vortex & Centrifuge (14,000 rpm, 10 min) Precip->Vortex Transfer 5. Transfer Supernatant Vortex->Transfer Evap 6. Evaporate to Dryness (Nitrogen Stream) Transfer->Evap Recon 7. Reconstitute in Mobile Phase A (100 µL) Evap->Recon Inject 8. Inject into LC-MS/MS Recon->Inject

    Caption: Sample preparation workflow for LC-MS/MS analysis.

By understanding the unique chemical nature of this compound and applying these structured troubleshooting principles, you can develop robust, accurate, and reliable analytical methods.

References

  • PubChem. [3-(Morpholine-4-sulfonyl)phenyl]methanol. National Center for Biotechnology Information. [Link]

  • Kiousi, Z., et al. (2015). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. [Link]

  • Pawar, S. J., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5650. [Link]

  • MicroSolv Technology Corporation. Sulfonamide Antibiotics Analyzed with HPLC. [Link]

  • Hengel, M. J., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701. [Link]

  • Iammarino, M., et al. (2007). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Chromatographia, 66(S1), 333–337. [Link]

  • Popa, D. E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 489. [Link]

  • Huong, P. T. M., et al. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). Vietnam Journal of Food Control, 4(4), 285-291. [Link]

  • Martin, A., et al. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 72(1), 1-12. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. (2024). [Link]

  • ResearchGate. Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) | Request PDF. [Link]

  • YMC. HPLC Troubleshooting Guide. [Link]

  • PubChemLite. [3-(morpholine-4-sulfonyl)phenyl]methanol. [Link]

  • OSHA. Morpholine. (2003). [Link]

  • ResearchGate. Calculated solubilities of sulfonamides investigated. [Link]

  • ResearchGate. The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. [Link]

  • Publisso. Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. [Link]

  • ResearchGate. Biologically active sulfonamide derivatives and attempt to enhance water solubility of compounds 1. [Link]

  • Gallyamov, E. F., et al. (2022). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Molecules, 27(19), 6667. [Link]

  • Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. [Link]

  • Reddy, B. M., et al. (2022). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycopyrrolate Injection. International Journal of Pharmaceutical Investigation, 12(1), 51-57. [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 570-575. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Wilson, T. D., et al. (1990). Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations. Journal of Chromatography A, 522, 231-240. [Link]

  • Gierczak, T., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3124. [Link]4)

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Validation & Comparative

In-Depth Inhibitor Comparison: [3-(Morpholin-4-ylsulfonyl)phenyl]methanol - Current Scientific Landscape

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive review of publicly available scientific literature reveals a significant information gap regarding the biological activity and inhibitory profile of the compound [3-(Morpholin-4-ylsulfonyl)phenyl]methanol. While the chemical structure and basic properties of this molecule are documented in chemical databases, there is currently no published research detailing its specific biological targets, inhibitory efficacy, or mechanism of action.

This guide is intended for researchers, scientists, and drug development professionals. Given the absence of performance data for this compound, a direct comparative analysis with other inhibitors is not feasible at this time. Instead, this document will outline the available information on the compound and provide a framework for how such a comparative analysis could be structured once primary research data becomes available.

This compound: What We Know

This compound is a chemical compound with the molecular formula C11H15NO4S. Its structure consists of a central phenyl ring substituted with a methanol group and a morpholinylsulfonyl group. Information available from chemical suppliers and databases such as PubChem primarily details its physicochemical properties, including molecular weight and structure.

Despite searches for its application in biological assays or as an inhibitor in scientific literature, no studies have emerged that characterize its potential as a modulator of any specific protein or biological pathway. This lack of data prevents the identification of a target against which to compare other inhibitors.

Framework for Future Comparative Analysis

Should data on the inhibitory activity of this compound become available, a comprehensive comparison guide would be structured to provide a multi-faceted evaluation of its performance relative to other known inhibitors of the same target. The following sections outline the key components of such an analysis.

Target Profile and Rationale for Inhibition

This section would introduce the biological target of this compound, detailing its role in normal physiology and disease. The rationale for inhibiting this target for therapeutic or research purposes would be clearly articulated, supported by citations from relevant scientific literature.

Comparative Inhibitor Overview

A table summarizing the key characteristics of this compound and its comparators would be presented. This would include:

InhibitorChemical StructureMolecular Weight ( g/mol )Target(s)Mechanism of Action
This compound Structure257.31To be determinedTo be determined
Comparator 1 StructureValueTarget(s)Mechanism
Comparator 2 StructureValueTarget(s)Mechanism
Comparator 3 StructureValueTarget(s)Mechanism
Performance Data: Potency, Selectivity, and Efficacy

A critical component of the comparison would be the quantitative assessment of inhibitor performance. This would involve a detailed analysis of:

  • Potency: Typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). A lower value indicates a more potent inhibitor.

  • Selectivity: The ability of the inhibitor to preferentially bind to its intended target over other related or unrelated proteins. This is often assessed through screening against a panel of related targets.

  • Cellular Efficacy: The ability of the inhibitor to produce the desired effect in a cellular context. This can be measured through various cell-based assays that assess downstream signaling or a phenotypic outcome.

  • In Vivo Efficacy: For inhibitors with therapeutic potential, data from animal models would be presented to demonstrate their effect in a living organism.

Table of Comparative Performance Data:

InhibitorIC50 / Ki (nM)Selectivity ProfileCellular Efficacy (Assay Dependent)In Vivo Efficacy (Model Dependent)
This compound To be determinedTo be determinedTo be determinedTo be determined
Comparator 1 ValueDataDataData
Comparator 2 ValueDataDataData
Comparator 3 ValueDataDataData
Experimental Protocols

To ensure scientific integrity and reproducibility, detailed, step-by-step methodologies for the key experiments used to generate the comparative data would be provided. This would include:

  • Enzymatic Assays: Protocols for measuring the direct inhibition of the target protein.

  • Cell-Based Assays: Methodologies for assessing the inhibitor's effect in a cellular environment.

  • Selectivity Profiling Assays: Protocols for screening the inhibitors against a panel of off-target proteins.

An example of a generalized workflow for inhibitor characterization is presented below.

G cluster_0 In Vitro Characterization cluster_1 Cellular and In Vivo Evaluation a Compound Synthesis and Purification b Primary Enzymatic Assay (IC50 Determination) a->b c Mechanism of Action Studies (e.g., Ki Determination) b->c d Cellular Potency Assay (EC50 Determination) c->d Proceed if potent and selective e Selectivity Profiling (Off-Target Effects) d->e f In Vivo Efficacy Studies (Animal Models) e->f

Caption: Generalized workflow for inhibitor characterization.

Signaling Pathway Visualization

A diagram illustrating the signaling pathway in which the target protein is involved would be included. This would visually contextualize the point of intervention for the inhibitors being compared.

G cluster_pathway Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 TargetProtein Target Protein Kinase1->TargetProtein DownstreamEffector Downstream Effector TargetProtein->DownstreamEffector CellularResponse Cellular Response DownstreamEffector->CellularResponse Inhibitor This compound & Comparators Inhibitor->TargetProtein Inhibition

Caption: Hypothetical signaling pathway with inhibitor intervention.

Conclusion and Future Directions

Currently, a meaningful comparison of this compound to other inhibitors is precluded by the absence of published biological data. The framework presented in this guide serves as a roadmap for the types of experiments and data that would be necessary to perform such an evaluation. Future research efforts should be directed towards:

  • Target Identification: Screening this compound against various protein targets to identify its primary mechanism of action.

  • Potency and Selectivity Profiling: Once a target is identified, conducting rigorous in vitro and cellular assays to quantify its inhibitory performance.

  • Publication of Findings: Disseminating the results of these studies in peer-reviewed scientific journals to contribute to the collective knowledge of the research community.

As new data emerges, this guide can be updated to provide a comprehensive and objective comparison of this compound with other relevant inhibitors, thereby aiding researchers in their selection of the most appropriate tools for their scientific inquiries.

References

Currently, there are no scientific articles to cite regarding the inhibitory activity of this compound. The following references pertain to the chemical information available for the compound.

  • PubChem. Compound Summary for CID 2452209, this compound. National Center for Biotechnology Information. [Link]

[3-(Morpholin-4-ylsulfonyl)phenyl]methanol vs [similar compound] efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Efficacy Analysis: [3-(Morpholin-4-ylsulfonyl)phenyl]methanol as a Scaffold vs. the Established Kinase Inhibitor Gefitinib

Introduction

In the landscape of modern drug discovery, particularly within oncology, the journey from a simple chemical scaffold to a clinically effective therapeutic is both complex and data-driven. This guide delves into a comparative analysis between This compound , a chemical building block, and Gefitinib (Iressa®) , an established and potent Epidermal Growth Factor Receptor (EGFR) inhibitor.

While this compound is not an active pharmaceutical ingredient itself, its core structure, featuring a morpholinylsulfonylphenyl group, is representative of moieties found in numerous kinase inhibitors. By juxtaposing this scaffold with Gefitinib, we can illuminate the rigorous experimental evaluation that underpins the establishment of a compound's efficacy. This guide is designed for researchers and drug development professionals to provide a framework for assessing novel chemical entities, using the well-documented profile of Gefitinib as a benchmark for the depth of evidence required. We will explore the mechanism of action, present key efficacy data, and detail the experimental protocols necessary to generate such data.

Mechanism of Action: From a Chemical Moiety to a Targeted Therapy

The efficacy of a targeted therapy is fundamentally rooted in its mechanism of action. Gefitinib functions as a selective inhibitor of the tyrosine kinase domain of EGFR, a receptor frequently overexpressed or mutated in various cancers, notably non-small cell lung cancer (NSCLC).

Upon binding of its natural ligands, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.

Gefitinib competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing the phosphorylation and subsequent activation of these downstream signaling pathways. This blockade of pro-survival signals ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.

The following diagram illustrates the EGFR signaling pathway and the inhibitory action of Gefitinib:

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGFR EGFR ADP ADP EGFR->ADP P RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binding & Dimerization ATP ATP ATP->EGFR P Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Proliferation Kinase_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Add EGFR Enzyme, Substrate, and Compound to 96-well Plate A->B C Initiate Reaction with ATP (Incubate) B->C D Stop Reaction & Add Detection Reagent C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability Assay (Cell-Based)

This assay assesses the effect of the compound on the proliferation and viability of cancer cells that are dependent on EGFR signaling.

Objective: To determine the IC50 of the test compound in EGFR-dependent cancer cell lines.

Methodology:

  • Cell Lines: Use EGFR-mutant NSCLC cell lines (e.g., HCC827, PC-9) which are highly sensitive to EGFR inhibitors, and a wild-type EGFR cell line (e.g., A549) as a negative control.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for 72 hours.

    • Add a viability reagent such as CellTiter-Glo® (which measures ATP levels) or perform an MTT assay.

    • Measure the signal (luminescence or absorbance) which correlates with the number of viable cells.

  • Data Analysis: Normalize the data to untreated control cells (100% viability) and calculate the IC50 value by plotting cell viability against the log of compound concentration.

In Vivo Xenograft Studies

Animal models are critical for evaluating a compound's efficacy in a complex biological system.

Objective: To assess the anti-tumor activity of the test compound in a mouse xenograft model.

Methodology:

  • Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with a human tumor cell line sensitive to EGFR inhibitors (e.g., HCC827).

  • Procedure:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.

    • Administer the test compound (e.g., Gefitinib at a clinically relevant dose) and vehicle control daily via oral gavage.

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • At the end of the study, tumors can be excised for further analysis (e.g., Western blotting to confirm target engagement).

  • Data Analysis: Compare the tumor growth curves between the treated and vehicle control groups. Calculate the tumor growth inhibition (TGI) percentage.

Conclusion

The comparison between an uncharacterized scaffold like this compound and a well-defined drug such as Gefitinib underscores the extensive and rigorous process of drug development. While the former represents potential, the latter exemplifies proven efficacy established through a systematic series of biochemical, cellular, and in vivo experiments. For any new chemical entity bearing the morpholin-4-ylsulfonylphenyl moiety to advance as a therapeutic candidate, it must undergo this comprehensive evaluation. The protocols and data benchmarks provided in this guide offer a foundational framework for researchers to design their experimental cascades, ultimately translating a chemical structure into a potential life-saving medicine.

References

  • Ciardiello, F., & De Vita, F. (2004). The role of EGFR inhibitors in the treatment of non-small cell lung cancer. Current Opinion in Oncology. Available at: [Link]

  • Lynch, T. J., Bell, D. W., Sordella, R., Gurubhagavatula, S., Okimoto, R. A., Brannigan, B. W., ... & Haber, D. A. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine. Available at: [Link]

  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology. Available at: [Link]

  • Wakeling, A. E., Guy, S. P., Woodburn, J. R., Ashton, S. E., Curry, B. J., Barker, A. J., & Gibson, K. H. (2002). ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor with potent antitumor activity. Cancer Research. Available at: [Link]

A Practical Guide to Characterizing the Selectivity Profile of Novel Chemical Scaffolds: A Case Study for [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated biological probe or drug candidate is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity—its propensity to interact with its intended target versus a host of other proteins. Poor selectivity can lead to misleading experimental results, off-target toxicity, and costly late-stage failures.

This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel compound, using [3-(Morpholin-4-ylsulfonyl)phenyl]methanol as a representative case study. This molecule, identified by its CAS number 646071-55-8, contains a morpholine sulfonylphenyl scaffold.[1][2] The morpholine ring is a "privileged" structure, frequently found in the architecture of potent and selective kinase inhibitors due to its favorable physicochemical properties.[3][4][5] However, public databases lack biological activity or target information for this specific molecule, making it an ideal candidate for demonstrating a first-principles characterization workflow.[1]

Here, we will outline a systematic, multi-phase approach, moving from broad, hypothesis-generating screens to rigorous, quantitative validation in cellular models. Our objective is to build a complete "selectivity roadmap" that informs the future development and application of this, or any, novel scaffold.

Phase 1: Hypothesis Generation and Initial Target Scoping

Before committing to expensive and time-consuming screening, the first step is to develop a data-driven hypothesis about the compound's likely biological targets. The structure of this compound itself provides the primary clue. The presence of the morpholine and sulfonyl groups, common features in ATP-competitive kinase inhibitors, makes the human kinome a logical target family to investigate.[3][6][7]

The initial goal is not to measure potency but to simply identify potential interactions. A cost-effective strategy is to perform a broad kinase panel screen at a single, high concentration (typically 1-10 µM). This acts as a dragnet to capture any kinase that interacts with the compound with even moderate affinity, providing a list of "hits" for further investigation.

Phase 2: Quantitative In Vitro Cross-Reactivity Profiling

Once initial hits are identified, the next crucial step is to quantify the compound's potency against these potential targets. This is achieved by generating dose-response curves to determine the half-maximal inhibitory concentration (IC50). This phase distinguishes high-affinity interactions from weak, likely insignificant ones and begins to build a true picture of the compound's selectivity.

Core Methodology: Luminescence-Based In Vitro Kinase Assay

A widely used method for determining IC50 values is the luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction.[8] The signal is directly proportional to kinase activity, allowing for precise measurement of inhibition.

Experimental Protocol: In Vitro Kinase IC50 Determination
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound (Compound-M) in 100% DMSO.

    • Create an 11-point, 3-fold serial dilution series in a 96-well plate using DMSO. Include a DMSO-only control (vehicle).

  • Kinase Reaction Setup:

    • In a 384-well white, opaque assay plate, add 50 nL of each compound dilution or DMSO control.

    • Prepare a kinase/substrate master mix in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The specific kinase and substrate concentrations should be optimized to be at or below the Km for ATP to ensure sensitive detection of ATP-competitive inhibitors.

    • Dispense 5 µL of the kinase/substrate mix into each well.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Reaction:

    • Prepare an ATP solution in kinase assay buffer.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Signal Detection (using ADP-Glo™ or similar):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data: Set the DMSO-only wells as 100% activity (high control) and a control with no kinase as 0% activity (low control).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Data Presentation: Comparative Kinase Selectivity Profile

To contextualize the data for Compound-M, we compare its (hypothetical) profile against two standards: Staurosporine , a notoriously non-selective kinase inhibitor, and Dasatinib , a known multi-kinase inhibitor with a distinct selectivity profile primarily against Abl and Src family kinases.

Kinase TargetCompound-M IC50 (nM)Dasatinib IC50 (nM)Staurosporine IC50 (nM)
SRC 120 0.8 6
LCK 250 1.1 4
ABL1 >10,0000.6 20
EGFR 8,5008515
VEGFR2 >10,00011012
p38α 1,10035030
CDK2 >10,000>1,00025
ROCK1 95 8,2009

Table 1: Hypothetical IC50 values for Compound-M and two reference inhibitors against a representative kinase panel. This data illustrates how a selectivity profile is built and compared.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis Compound 1. Compound Dilution (11-point series in DMSO) Plate 4. Plate Compound (50 nL) Compound->Plate KinaseMix 2. Kinase/Substrate Mix AddKinase 5. Add Kinase/Substrate (Incubate 15 min) KinaseMix->AddKinase ATPMix 3. ATP Solution AddATP 6. Initiate with ATP (Incubate 60 min) ATPMix->AddATP Plate->AddKinase AddKinase->AddATP StopRxn 7. Stop & Deplete ATP (Add ADP-Glo Reagent) AddATP->StopRxn GenSignal 8. Generate Signal (Add Detection Reagent) StopRxn->GenSignal Read 9. Read Luminescence GenSignal->Read Analyze 10. Normalize & Fit Data (Calculate IC50) Read->Analyze

Caption: Workflow for In Vitro Kinase IC50 Determination.

Phase 3: Validating Target Engagement in a Cellular Environment

A potent biochemical inhibitor is not guaranteed to be effective in a living cell. The compound must be able to cross the cell membrane and engage its target in a complex, crowded intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures this target engagement in intact cells or tissues.[9][10][11][12]

The principle of CETSA is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.[13] By heating cells treated with the compound across a range of temperatures and then measuring how much of the target protein remains soluble, we can detect a "thermal shift" that confirms physical binding.[12]

Core Methodology: Western Blot-Based CETSA

This protocol describes a classic CETSA workflow where the amount of soluble protein remaining after heat treatment is quantified by Western blot.

Experimental Protocol: CETSA for Cellular Target Engagement
  • Cell Treatment:

    • Culture cells (e.g., a human cancer cell line known to express the target kinases, like HeLa or HCT116) to ~80% confluency.

    • Treat cells with Compound-M at a high concentration (e.g., 10-20x the biochemical IC50) or with vehicle (DMSO) for 1-2 hours in culture medium.

  • Heating Step:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into multiple PCR tubes, one for each temperature point.

    • Heat the aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments). Include an unheated control.

  • Lysis and Fractionation:

    • Subject the heated samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

    • Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Measure the total protein concentration of each sample (e.g., using a BCA assay) to ensure equal loading.

    • Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

    • Probe the membrane with primary antibodies specific for the target kinases of interest (e.g., anti-SRC, anti-ROCK1) and a loading control (e.g., anti-GAPDH).

    • Incubate with a secondary antibody and visualize the bands using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensity for each target protein at each temperature.

    • Normalize the intensity to the unheated control (100% soluble).

    • Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples to generate melting curves. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). The difference in Tm between the treated and vehicle curves (ΔTm) represents the thermal shift.

Data Presentation: Cellular Thermal Shift
Kinase TargetApparent Tm (Vehicle)Apparent Tm (Compound-M)Thermal Shift (ΔTm)
SRC 48.5 °C54.0 °C+5.5 °C
ROCK1 51.0 °C57.2 °C+6.2 °C
ABL1 52.5 °C52.6 °C+0.1 °C

Table 2: Hypothetical CETSA data for Compound-M. Significant positive shifts for SRC and ROCK1 would confirm that the compound binds to these targets in living cells. The lack of a shift for ABL1 aligns with the negative biochemical data.

Principle of CETSA Visualization

G cluster_state cluster_process cluster_result Vehicle Vehicle Control (DMSO) Heat1 Apply Heat Gradient (40°C -> 70°C) Vehicle->Heat1 Target Protein is Unbound Treated Compound-M Treated Heat2 Apply Heat Gradient (40°C -> 70°C) Treated->Heat2 Target Protein is Bound by Compound-M Lysis Lyse & Centrifuge Heat1->Lysis Result1 Protein Unfolds & Aggregates at Lower Temperature (Tm) Heat1->Result1 Heat2->Lysis Result2 Ligand-Bound Protein is Stabilized. Unfolds at Higher Temp (Tm + ΔTm) Heat2->Result2 Analysis Analyze Soluble Fraction (Western Blot) Lysis->Analysis

Caption: The Principle of the Cellular Thermal Shift Assay (CETSA).

Conclusion and Guide to Interpretation

By systematically executing this multi-phase workflow, we can build a robust selectivity profile for a novel compound like this compound.

  • Interpretation of Hypothetical Data: Our fabricated data suggests that Compound-M is a moderately potent, cell-active inhibitor of SRC and ROCK1 kinases. It shows good selectivity against ABL1, VEGFR2, and CDK2, but has some weaker activity against p38α. The profile is distinct from both the broad-spectrum inhibitor Staurosporine and the ABL/SRC-focused inhibitor Dasatinib.

This characterization is not an endpoint but a critical decision-making node. The dual SRC/ROCK1 activity could be therapeutically interesting or a liability, depending on the desired application. The next steps would involve expanding the kinase panel to a near-kinome wide screen (>400 kinases) to uncover any unexpected off-targets and initiating structure-activity relationship (SAR) studies to improve potency and/or selectivity.

This guide provides a validated, field-proven blueprint for any researcher facing the challenge of an uncharacterized small molecule. By combining quantitative biochemical assays with cellular target engagement studies, we can generate the high-quality, trustworthy data needed to drive successful research and drug development programs.

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A Guide to the Independent Verification and Comparative Analysis of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification, characterization, and comparative evaluation of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol. Designed for researchers in drug discovery and medicinal chemistry, this document moves beyond a simple recitation of facts to establish a self-validating system of protocols. We will explore the causality behind experimental choices, grounding our methodologies in authoritative standards to ensure scientific integrity and reproducibility. Our objective is to equip fellow scientists with the necessary tools to objectively assess this compound's potential and position it within the broader landscape of related chemical entities.

Introduction: Deconstructing the Scaffold

This compound is a small molecule featuring two key pharmacophores: a phenylsulfonamide core and a morpholine moiety. The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance pharmacokinetic properties and contribute to a wide range of biological activities.[1][2] Similarly, the sulfonamide group is a cornerstone of drug design, present in compounds with antibacterial, anti-inflammatory, and anticancer effects.[3][4]

The combination of these scaffolds, particularly the morpholine group, strongly suggests potential interactions with the hinge region of protein kinases, a common binding motif for ATP-competitive inhibitors.[5] For instance, the morpholine group is a critical component in inhibitors of the mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinases (PI3Ks).[5] Therefore, an investigation into this compound's kinase inhibitory potential is a logical and primary line of inquiry.

This guide outlines a multi-step process to rigorously validate the compound's identity and purity, followed by a comparative biological evaluation against structurally relevant alternatives to contextualize its activity.

Foundational Analysis: Physicochemical Characterization

Before any biological assessment, establishing the unequivocal identity and purity of the test compound is paramount. This foundational step prevents the misinterpretation of biological data that could arise from impurities or structural inaccuracies. We will compare this compound (Compound A) with its positional isomer, [2-(Morpholine-4-sulfonyl)phenyl]methanol (Comparator 1), and a related analog, 4-[3-(Chloromethyl)benzenesulfonyl]morpholine (Comparator 2)[6], to highlight the specificity of our analytical methods.

Table 1: Computed Physicochemical Properties

Property Compound A Comparator 1 Comparator 2 Data Source
IUPAC Name (3-morpholin-4-ylsulfonylphenyl)methanol (2-morpholin-4-ylsulfonylphenyl)methanol 4-(3-chloromethylbenzenesulfonyl)morpholine PubChem[7]
CAS Number 646071-55-8 937796-15-1 743456-87-3 PubChem[7], BLD Pharm[6]
Molecular Formula C₁₁H₁₅NO₄S C₁₁H₁₅NO₄S C₁₁H₁₄ClNO₃S PubChem[7], BLD Pharm[6]
Molecular Weight 257.31 g/mol 257.31 g/mol 275.76 g/mol PubChem[7], BLD Pharm[6]
XLogP3-AA -0.2 -0.2 (Predicted) 1.6 (Predicted) PubChem[7]

| Topological Polar Surface Area | 75.2 Ų | 75.2 Ų (Predicted) | 65.9 Ų (Predicted) | PubChem[7] |

Experimental Protocol 1: Identity and Purity Verification via HPLC-UV and LC-MS

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules by separating the main compound from any residual starting materials, byproducts, or degradation products.[8] Coupling HPLC with Mass Spectrometry (LC-MS) provides orthogonal confirmation of the compound's identity by measuring its mass-to-charge ratio, confirming its elemental composition.[3][9]

Step-by-Step Methodology:

  • Sample Preparation: Prepare 1 mg/mL stock solutions of the test compound and comparators in HPLC-grade methanol. Create a 10 µg/mL working solution by diluting the stock solution with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., ZOBAX Eclipse XDB-C8, 4.6 x 250 mm, 5.0 µm).[8]

    • Mobile Phase: Gradient elution using (A) 0.1% acetic acid in water and (B) acetonitrile.[8]

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set to 254 nm.

  • Mass Spectrometry Conditions (ESI+):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Data Analysis: Integrate the peak area from the UV chromatogram to calculate purity (% area). Confirm the mass of the primary peak corresponds to the expected [M+H]⁺ adduct (258.08 for Compound A).

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep Prepare 1 mg/mL Stock (Methanol) dilute Dilute to 10 µg/mL (Mobile Phase) prep->dilute hplc HPLC Separation (C18 Column, Gradient) dilute->hplc uv UV Detection (254 nm) hplc->uv Purity ms ESI-MS Detection ([M+H]⁺) hplc->ms Identity purity_calc Calculate Purity (% Peak Area) uv->purity_calc mass_confirm Confirm Mass (m/z = 258.08) ms->mass_confirm

Caption: Analytical workflow for identity and purity verification.

Comparative In Vitro Biological Evaluation: Kinase Inhibition Profile

Rationale: Given the structural motifs of this compound, a primary hypothesis is its activity as a kinase inhibitor.[1][5] A kinase profiling screen is the most efficient method to test this hypothesis, providing data on both potency (how strongly it binds/inhibits) and selectivity (which kinases it affects).[10] We will use a luminescence-based activity assay, which measures the depletion of ATP or formation of ADP, providing a direct readout of enzymatic activity.[11] This approach is highly amenable to high-throughput screening and offers a non-radioactive alternative to traditional methods.[12][13]

Experimental Protocol 2: Broad-Panel Kinase Activity Assay (e.g., ADP-Glo™)

Rationale: The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a two-step process that first terminates the kinase reaction and depletes the remaining ATP, then converts the produced ADP into ATP, which is used to generate a light signal with a luciferase/luciferin reaction. The intensity of the light is directly proportional to the kinase activity.[11]

Step-by-Step Methodology:

  • Compound Plating: Dispense the test compound (Compound A) and comparators into a 384-well plate across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 30 µM) using an acoustic dispenser. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Add the selected kinase (from a diverse panel such as mTOR, PI3Kα, AKT1, MEK1) and its specific substrate to each well.

    • Initiate the reaction by adding ATP at a concentration equal to its Km for the specific enzyme. This is critical for obtaining comparable IC₅₀ values.[12]

    • Incubate at room temperature for 1 hour.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.

  • Signal Generation (Step 2): Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound-kinase interaction.

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis plate Compound Plating (384-well, Dose-Response) add_reagents Add Kinase, Substrate, and ATP (at Km) plate->add_reagents incubate1 Incubate (1 hr, RT) add_reagents->incubate1 adp_glo Add ADP-Glo™ Reagent (Terminate & Deplete ATP) incubate1->adp_glo incubate2 Incubate (40 min) adp_glo->incubate2 detect_reagent Add Kinase Detection Reagent (Convert ADP -> ATP -> Light) incubate2->detect_reagent incubate3 Incubate (30 min) detect_reagent->incubate3 read Measure Luminescence incubate3->read analyze Normalize Data & Calculate IC₅₀ read->analyze

Caption: Workflow for a luminescence-based kinase activity assay.

Table 2: Anticipated Data Summary for Kinase Profiling

Kinase Target Compound A (IC₅₀, µM) Comparator 1 (IC₅₀, µM) Comparator 2 (IC₅₀, µM)
mTOR Experimental Value Experimental Value Experimental Value
PI3Kα Experimental Value Experimental Value Experimental Value
AKT1 Experimental Value Experimental Value Experimental Value
MEK1 Experimental Value Experimental Value Experimental Value

| CDK2 | Experimental Value | Experimental Value | Experimental Value |

Predictive Pharmacokinetics: Early ADME Assessment

Rationale: A biologically active compound is only a viable drug candidate if it possesses a suitable pharmacokinetic (PK) profile, encompassing its absorption, distribution, metabolism, and excretion (ADME).[14] Early in vitro and in silico assessment of these properties is crucial for prioritizing compounds and identifying potential liabilities before resource-intensive in vivo studies.[15][16]

Experimental Protocol 3: In Vitro Metabolic Stability Assay

Rationale: This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are primarily responsible for drug metabolism in the liver. By incubating the compound with liver microsomes (which are rich in CYP enzymes) and a necessary cofactor (NADPH), we can measure the rate at which the parent compound disappears over time.[17] This provides an estimate of its intrinsic clearance.

Step-by-Step Methodology:

  • Reaction Preparation: In a 96-well plate, combine liver microsomes (e.g., human, rat) and the test compound (at a final concentration of 1 µM) in a phosphate buffer.

  • Initiation: Pre-warm the plate to 37°C. Start the reaction by adding a pre-warmed NADPH solution. A parallel incubation without NADPH serves as a negative control.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant from each well using LC-MS/MS to quantify the remaining percentage of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line (k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Table 3: Comparative Summary of Predicted and In Vitro ADME Properties

Parameter Compound A Comparator 1 Comparator 2 Method
Aqueous Solubility (logS) Predicted Value Predicted Value Predicted Value In Silico (e.g., SwissADME)
GI Absorption Predicted Value Predicted Value Predicted Value In Silico (e.g., SwissADME)
CYP Inhibition (5 major isoforms) Predicted Value Predicted Value Predicted Value In Silico (e.g., SwissADME)
Microsomal Half-Life (t½, min) Experimental Value Experimental Value Experimental Value In Vitro (Protocol 3)

| Intrinsic Clearance (CLint, µL/min/mg) | Experimental Value | Experimental Value | Experimental Value | In Vitro (Protocol 3) |

Synthesis and Conclusion

While this guide focuses on verification, a plausible synthetic route for this compound involves the reaction of 3-(hydroxymethyl)aniline with morpholine-4-sulfonyl chloride, or a related multi-step synthesis starting from commercially available materials.[4][18] The independent verification of any synthesized batch must begin with the analytical protocols outlined in Section 2.

Concluding Remarks: This guide presents a logical and scientifically rigorous framework for the independent evaluation of this compound. By systematically confirming its identity and purity, profiling its activity against a panel of relevant biological targets, and assessing its preliminary pharmacokinetic properties, researchers can build a comprehensive data package.

The comparative nature of this approach—evaluating the target compound alongside structurally related analogs—is critical. It allows for the establishment of a structure-activity relationship (SAR) and a structure-property relationship (SPR), providing invaluable context for its potential as a lead compound in a drug discovery program. The results from these experiments will determine whether this compound warrants further investigation, such as cell-based potency assays, selectivity profiling, and eventual in vivo efficacy and pharmacokinetic studies.

References

  • YMER, A. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • PubChem. [3-(Morpholine-4-sulfonyl)phenyl]methanol. National Center for Biotechnology Information. Available at: [Link]

  • Horwitz, W. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL.
  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link]

  • Slideshare. Analysis of sulfonamides. Available at: [Link]

  • Bantscheff, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC, PubMed Central. Available at: [Link]

  • Wang, J., et al. (2010). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Journal of AOAC International.
  • ScienceOpen. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Available at: [Link]

  • PubMed. In vitro JAK kinase activity and inhibition assays. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]

  • PubMed. The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high performance liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Utrecht University Research Portal. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Available at: [Link]

  • PubMed. Pharmacokinetics and its role in small molecule drug discovery research. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. [3-(morpholine-4-sulfonyl)phenyl]methanol. Available at: [Link]

  • ResearchGate. Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. Available at: [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • PubMed. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). National Center for Biotechnology Information. Available at: [Link]

  • MDPI. Synthesis and Biological Activity Evaluation of Novel Heterocyclic Pleuromutilin Derivatives. Available at: [Link]

  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. Available at: [Link]

  • SciSupplies. [3-(morpholine-4-sulfonyl)phenyl]methanol, 98%, 100mg. Available at: [Link]

  • MDPI. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Available at: [Link]

  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available at: [Link]

  • International Journal of ChemTech Research. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Available at: [Link]

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comparative Analysis of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol Derivatives: Charting a Course for Future Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with therapeutic potential is a paramount objective. The [3-(Morpholin-4-ylsulfonyl)phenyl]methanol scaffold has emerged as a promising starting point for the development of a diverse array of bioactive compounds. This guide provides a comprehensive comparative analysis of its derivatives, drawing upon existing data for structurally related compounds to illuminate potential therapeutic applications and guide future research endeavors. While direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, by examining the biological activities of analogous structures, we can infer structure-activity relationships (SAR) and project the therapeutic promise of this chemical class.

The Core Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound core is characterized by three key functional components: a central phenyl ring, a morpholine ring attached via a sulfonyl linker, and a methanol group. Each of these moieties plays a crucial role in the overall physicochemical and pharmacological properties of the molecule.

The morpholine ring is a common constituent in many approved drugs, valued for its ability to improve aqueous solubility and metabolic stability, thereby enhancing the pharmacokinetic profile of a compound. The sulfonyl group acts as a rigid linker and a hydrogen bond acceptor, influencing the molecule's conformation and its potential interactions with biological targets. The phenylmethanol core provides a versatile platform for further functionalization, allowing for the exploration of a wide chemical space to optimize biological activity.

Comparative Analysis of Therapeutic Potential

Based on the biological activities observed in structurally related morpholine and phenylsulfonamide derivatives, we can extrapolate the potential of this compound derivatives in several key therapeutic areas.

Anticancer Activity: A Promising Frontier

Numerous studies have highlighted the anticancer potential of compounds containing morpholine and phenylsulfonyl moieties. For instance, a recent study on pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold demonstrated significant antitumor activity against various cancer cell lines, including HL-60 (leukemia), MCF-7 (breast cancer), and MDA-MB-231 (breast cancer).[1] These compounds were found to inhibit key enzymes involved in cancer progression, such as EGFR, HER2, and VEGFR2.[1]

Inferred Structure-Activity Relationship (SAR):

Based on these findings, it is plausible that derivatives of this compound could exhibit potent anticancer activity. Key structural modifications to explore would include:

  • Modification of the Methanol Group: Conversion of the alcohol to various esters, ethers, or amines could modulate lipophilicity and introduce new interaction points with target proteins.

  • Substitution on the Phenyl Ring: The addition of electron-withdrawing or electron-donating groups to the phenyl ring could influence the electronic properties of the molecule and its binding affinity.

  • Derivatization of the Morpholine Ring: While less common, modifications to the morpholine ring itself could be explored to fine-tune the compound's properties.

The following table summarizes the anticancer activity of some representative morpholine and sulfonamide derivatives, providing a basis for comparison.

Compound ClassRepresentative Compound(s)Cancer Cell Line(s)IC50 ValuesReference
Pyrazoline-linked 4-methylsulfonylphenyl scaffoldCompound 18hHL-60, MCF-7, MDA-MB-2318.99 µM, 12.48 µM, 7.18 µM[1]
4-(Phenylsulfonyl)morpholine derivativesGL24 (4m)MDA-MB-2310.90 µM[2]
Morpholine substituted quinazolinesAK-10A549, MCF-7, SHSY-5Y8.55 µM, 3.15 µM, 3.36 µM
Phenylsulfonyl piperazines with tetrazole moietyCompounds 7g, 7l, 7p, 7s, 7tPANC-1GI50 ≤ 0.1 µM[3]

Logical Relationship: From Scaffold to Anticancer Activity

G Scaffold This compound Scaffold Modifications Structural Modifications (Methanol, Phenyl Ring, etc.) Scaffold->Modifications Leads to Derivatives Novel Derivatives Modifications->Derivatives Generates Target_Interaction Interaction with Cancer-Related Targets (e.g., Kinases, Signaling Proteins) Derivatives->Target_Interaction Enables Cellular_Effects Cellular Effects (Apoptosis, Cell Cycle Arrest) Target_Interaction->Cellular_Effects Induces Anticancer_Activity Anticancer Activity Cellular_Effects->Anticancer_Activity Results in

Caption: Logical workflow from the core scaffold to potential anticancer activity.

Anti-inflammatory Potential: Modulating Inflammatory Pathways

The phenylsulfonamide moiety is a well-established pharmacophore in a number of anti-inflammatory drugs. Studies on novel phenyl sulfonamide derivatives have demonstrated their ability to modulate the production of pro-inflammatory cytokines like TNF-α.[4] This suggests that derivatives of this compound could possess significant anti-inflammatory properties.

Inferred Structure-Activity Relationship (SAR):

To develop potent anti-inflammatory agents from this scaffold, the following modifications could be investigated:

  • Introduction of Heterocyclic Moieties: The addition of other heterocyclic rings to the core structure has been shown to enhance anti-inflammatory activity in related compound series.

  • Variation of Substituents on the Phenyl Ring: Similar to the anticancer agents, tuning the electronic nature of the phenyl ring could optimize anti-inflammatory potency.

Here is a table summarizing the anti-inflammatory activity of relevant compound classes:

Compound ClassMechanism of ActionExperimental ModelKey FindingsReference
Phenyl Sulfonamide DerivativesModulation of TNF-α productionMurine macrophages stimulated with LPSTetrafluorophthalimide derivative showed significant in vitro anti-TNF-α effect[4]
3-Benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochlorideInhibition of carrageenan-induced paw edemaRat modelDose-dependent reduction in paw edema[5]
Methanol Extract of Pogostemon cablinReduction of pro-inflammatory mediatorsCarrageenan-induced mice paw edemaSignificant reduction in paw edema[6]

Signaling Pathway: Potential Modulation of Inflammatory Response

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Inflammatory_Stimulus->Macrophage Activates Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB pathway) Macrophage->Signaling_Cascade Initiates TNF_alpha_Production Production of TNF-α Signaling_Cascade->TNF_alpha_Production Leads to Inflammation Inflammation TNF_alpha_Production->Inflammation Promotes Derivative This compound Derivative Derivative->Signaling_Cascade Inhibits

Caption: Potential mechanism of anti-inflammatory action.

Experimental Protocols

To facilitate further research and enable direct comparisons, detailed experimental protocols for key assays are provided below.

In Vitro Anticancer Activity: MTT Assay

This protocol is adapted from studies evaluating the cytotoxicity of novel anticancer agents.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound derivatives against various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HL-60)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory Activity: TNF-α Production in Macrophages

This protocol is based on methods used to assess the anti-inflammatory effects of phenyl sulfonamide derivatives.[4]

Objective: To evaluate the ability of this compound derivatives to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives (dissolved in DMSO)

  • Mouse TNF-α ELISA kit

  • 24-well plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a vehicle control (DMSO + LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the vehicle control.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The analysis of structurally related compounds strongly suggests that its derivatives hold significant potential as anticancer and anti-inflammatory agents. The key to unlocking this potential lies in the systematic synthesis and biological evaluation of a focused library of derivatives.

Future research should prioritize the following:

  • Synthesis of a diverse library of derivatives: Modifications should be made to the methanol group, the phenyl ring, and potentially the morpholine ring to establish a comprehensive SAR.

  • Broad biological screening: Derivatives should be screened against a wide range of cancer cell lines and in various inflammatory models to identify the most promising therapeutic applications.

  • Mechanism of action studies: For the most active compounds, detailed mechanistic studies should be conducted to identify their molecular targets and signaling pathways.

  • Pharmacokinetic profiling: Lead compounds should be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to assess their drug-likeness.

By pursuing these avenues of research, the scientific community can fully exploit the therapeutic potential of this compound derivatives and contribute to the development of new and effective treatments for a range of diseases.

References

Sources

Navigating the Structure-Activity Landscape of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the morpholine and phenylsulfonamide moieties are privileged structures, frequently incorporated into novel therapeutic agents due to their favorable pharmacokinetic properties and their ability to engage in key interactions with biological targets. The compound [3-(Morpholin-4-ylsulfonyl)phenyl]methanol represents a versatile scaffold, combining the structural features of a morpholine, a phenylsulfonamide, and a benzyl alcohol. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, drawing insights from studies on related chemical series to inform the rational design of new and improved therapeutic agents. While a dedicated, comprehensive SAR study on this specific scaffold is not publicly available, by examining the individual contributions of its core components, we can construct a predictive framework for analog design and optimization.

The Core Scaffold: A Tripartite Pharmacophore

The this compound scaffold can be dissected into three key components, each offering distinct opportunities for modification and optimization:

  • The Morpholine Ring: A saturated heterocycle known to enhance aqueous solubility and metabolic stability. Its nitrogen atom can act as a hydrogen bond acceptor, and the ring itself can occupy hydrophobic pockets within a target protein.

  • The Phenylsulfonyl Linker: This group provides a rigid connection between the morpholine and the benzyl alcohol moieties. The sulfonamide group is a key hydrogen bond donor and acceptor, while the phenyl ring offers a platform for substitution to modulate electronic properties and explore further binding interactions.

  • The Benzyl Alcohol Moiety: The hydroxyl group of the benzyl alcohol can participate in crucial hydrogen bonding interactions with the target protein. The phenyl ring's position and substitution pattern are critical for orienting the molecule within the binding site and can be modified to enhance potency and selectivity.

The interplay of these three components dictates the overall pharmacological profile of any analog. The following sections will delve into the specific SAR trends observed for each of these fragments in related inhibitor classes.

Structure-Activity Relationship Analysis

The Morpholine Moiety: A Key to Solubility and Selectivity

The morpholine ring is a common feature in many kinase inhibitors, where it often contributes to improved physicochemical properties and target engagement.[1] SAR studies on various kinase inhibitor series have demonstrated that the morpholine oxygen can act as a hydrogen bond acceptor, while the entire ring can fit into hydrophobic pockets.[1]

Key SAR Insights for Morpholine Modifications:

  • Ring Substitution: Introduction of substituents on the morpholine ring can significantly impact activity. For instance, in some kinase inhibitor scaffolds, substitution on the morpholine ring has been shown to either enhance or diminish potency depending on the specific target and the nature of the substituent.[1]

  • Bioisosteric Replacement: Replacing the morpholine ring with other saturated heterocycles, such as piperidine or piperazine, can modulate activity and selectivity. The choice of heterocycle affects the pKa of the nitrogen atom and the overall shape and polarity of the molecule.

The following diagram illustrates the potential interaction points of the morpholine ring within a hypothetical enzyme active site.

Figure 1: Potential Interactions of the Morpholine Moiety cluster_0 Enzyme Active Site Hydrophobic Pocket Hydrophobic Pocket H-bond Acceptor H-bond Acceptor Morpholine Ring Morpholine Ring Morpholine Ring->Hydrophobic Pocket van der Waals interactions Morpholine Oxygen O Morpholine Oxygen->H-bond Acceptor Hydrogen Bond

Caption: Potential interactions of the morpholine ring in an enzyme active site.

The Phenylsulfonyl Linker: A Rigid Scaffold for Optimization

The phenylsulfonyl group serves as a critical linker, and its substitution pattern can profoundly influence the biological activity of the molecule. The sulfonamide group is a strong hydrogen bond donor and acceptor, and the orientation of the phenyl ring is crucial for positioning the other pharmacophoric elements.

Key SAR Insights for Phenylsulfonyl Modifications:

  • Substitution on the Phenyl Ring: The electronic nature and position of substituents on the phenyl ring can modulate the acidity of the sulfonamide NH (if present) and influence interactions with the target. In many inhibitor classes, electron-withdrawing or electron-donating groups at specific positions have been shown to be critical for potency.

  • Isomeric Position of the Sulfonyl Group: The connection of the sulfonyl group at the meta-position (as in the parent scaffold) relative to the benzyl alcohol is a key determinant of the molecule's overall geometry. Shifting the sulfonyl group to the ortho or para position would significantly alter the spatial arrangement of the morpholine and benzyl alcohol moieties, likely leading to a different binding mode and activity profile.

The table below summarizes the potential impact of substitutions on the phenyl ring, based on general medicinal chemistry principles.

Position of SubstitutionType of SubstituentPotential Impact on Activity
orthoBulky groupsMay cause steric hindrance, reducing binding affinity.
Small, electron-withdrawing groupsCould modulate electronic properties and potentially form new interactions.
metaVarious groupsCan influence the orientation of the morpholine ring and explore additional binding pockets.
paraElectron-donating or withdrawing groupsCan significantly alter the electronic character of the sulfonamide and the phenyl ring, impacting binding.
The Benzyl Alcohol Moiety: A Critical Interaction Point

The benzyl alcohol group, particularly its hydroxyl function, is often a key pharmacophoric feature, directly participating in hydrogen bonding with the target enzyme.

Key SAR Insights for Benzyl Alcohol Modifications:

  • Hydroxyl Group: Esterification or etherification of the hydroxyl group would eliminate its hydrogen-bonding donor capability and is likely to reduce or abolish activity if this interaction is critical. Conversion to an amine or a thiol could explore different types of interactions.

  • Phenyl Ring Substitution: Substituents on this phenyl ring can fine-tune the electronic properties of the ring and the acidity of the hydroxyl group. Furthermore, these substituents can engage in additional hydrophobic or polar interactions within the binding site, potentially enhancing potency and selectivity.

  • Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems can explore different binding modes and improve properties such as solubility or metabolic stability.

The following workflow outlines a general approach to exploring the SAR of the benzyl alcohol moiety.

Figure 2: Workflow for Benzyl Alcohol SAR Exploration A Parent Scaffold This compound B Modification of Hydroxyl Group (Esterification, Etherification, etc.) A->B C Substitution on Phenyl Ring (Halogens, Alkyl, Alkoxy, etc.) A->C D Bioisosteric Replacement of Phenyl Ring (e.g., Pyridine, Thiophene) A->D E Evaluate Biological Activity (e.g., IC50, Ki) B->E C->E D->E

Caption: A general workflow for exploring the SAR of the benzyl alcohol moiety.

Comparative Analysis with Alternative Scaffolds

While direct analogs of this compound are not extensively documented in the public domain, we can compare its potential with other morpholine-containing and phenylsulfonyl-containing inhibitors. For example, in the context of kinase inhibition, numerous scaffolds incorporating these moieties have been developed.

The table below presents a hypothetical comparison of the this compound scaffold with other known kinase inhibitor scaffolds containing similar structural features. The activity data is illustrative and based on general trends observed in the literature.

ScaffoldKey FeaturesRepresentative Target ClassHypothetical IC50 Range (nM)
This compound Morpholine, Phenylsulfonamide, Benzyl AlcoholKinases, Phosphodiesterases10 - 1000
Morpholino-TriazineMorpholine, Triazine CorePI3K1 - 100
Phenylsulfonyl-PyrrolopyrimidinePhenylsulfonamide, Pyrrolopyrimidine CoreKinases5 - 500
Morpholino-QuinazolineMorpholine, Quinazoline CoreEGFR Kinase1 - 50

This comparison highlights that while the this compound scaffold possesses promising features, its potency will be highly dependent on the specific biological target and the fine-tuning of its substituents.

Experimental Protocols for Evaluation

To elucidate the SAR of novel analogs based on the this compound scaffold, a series of well-defined experimental protocols are essential.

General Synthesis of Analogs

A generalized synthetic scheme for the preparation of analogs is depicted below.

Figure 3: General Synthetic Scheme A Substituted 3-formylbenzenesulfonyl chloride C Coupling Reaction A->C B Morpholine B->C D [3-(Morpholin-4-ylsulfonyl)phenyl]benzaldehyde analog C->D E Reduction D->E F This compound analog E->F

Caption: A general synthetic route to this compound analogs.

Step-by-Step Protocol:

  • Sulfonamide Formation: React a substituted 3-formylbenzenesulfonyl chloride with morpholine in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to yield the corresponding [3-(Morpholin-4-ylsulfonyl)phenyl]benzaldehyde analog.

  • Purification: Purify the aldehyde intermediate using column chromatography on silica gel.

  • Reduction of Aldehyde: Reduce the aldehyde to the corresponding benzyl alcohol using a suitable reducing agent (e.g., sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran).

  • Final Purification: Purify the final this compound analog by column chromatography or recrystallization to obtain the desired compound for biological evaluation.

In Vitro Kinase Inhibition Assay (Example)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a specific protein kinase.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates

  • Luminometer

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO.

  • Kinase Reaction: In each well of the assay plate, add the kinase, the peptide substrate, and the inhibitor compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. By systematically exploring the structure-activity relationships of its three key components—the morpholine ring, the phenylsulfonyl linker, and the benzyl alcohol moiety—researchers can rationally design analogs with enhanced potency, selectivity, and pharmacokinetic properties. The insights provided in this guide, drawn from the broader medicinal chemistry literature, offer a roadmap for these optimization efforts. Future work should focus on synthesizing and evaluating a focused library of analogs against specific, well-validated biological targets to unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • PubChem. [3-(Morpholine-4-sulfonyl)phenyl]methanol. National Center for Biotechnology Information. [Link]

  • Arshad, F., Khan, M. F., Akhtar, W., Alam, M. M., Nainwal, L. M., Kaushik, S. K., & Shahar Yar, M. (2020). Morpholine, a versatile and promising scaffold for drug discovery. Journal of the Indian Chemical Society, 97(10), 1627-1641.
  • Sharma, P., Kumar, V., & Kumar, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Kozikowski, A. P., et al. (2006). New Insight into the SAR of Phenyl-Substituted Furoxans and Related Furazans as Nitric Oxide-Releasing Vasodilating Agents. Journal of Medicinal Chemistry, 49(10), 3041-3053.
  • Ghorab, M. M., et al. (2018). Novel Sulfonamide-Containing Heterocyclic Derivatives as Potential Anticancer Agents. Molecules, 23(10), 2506.

Sources

A Comparative Benchmarking Guide to [3-(Morpholin-4-ylsulfonyl)phenyl]methanol Against Established Carbonic Anhydrase II Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparative analysis of the novel compound [3-(Morpholin-4-ylsulfonyl)phenyl]methanol against the well-characterized carbonic anhydrase inhibitor, Acetazolamide. This document is intended to serve as a comprehensive technical resource, detailing the experimental rationale, protocols, and data interpretation for researchers investigating new potential therapeutic agents targeting carbonic anhydrase.

Introduction: The Rationale for Benchmarking Against Carbonic Anhydrase II

This compound is a novel chemical entity whose biological activity has not been extensively characterized. A structural assessment reveals two key pharmacophores that suggest a potential interaction with carbonic anhydrases (CAs): a phenylsulfonamide group and a morpholine ring. The sulfonamide moiety is a cornerstone of a major class of CA inhibitors, directly coordinating with the zinc ion in the enzyme's active site.[1][2] The morpholine ring is also a recognized scaffold in various enzyme inhibitors, contributing to binding affinity and favorable pharmacokinetic properties.

Given this structural evidence, we hypothesize that this compound may act as an inhibitor of carbonic anhydrase. To investigate this, we have benchmarked its inhibitory activity against Carbonic Anhydrase II (CA-II), a well-studied and physiologically significant isoform, using the clinically approved and potent inhibitor, Acetazolamide, as the gold standard for comparison.[3][4]

Compound Profiles

CompoundStructureKey Features
This compound this compoundContains a phenylsulfonamide group, a morpholine ring, and a hydroxymethyl substituent. The sulfonamide suggests potential zinc-binding activity, characteristic of CA inhibitors.
Acetazolamide AcetazolamideA potent, clinically used sulfonamide inhibitor of multiple carbonic anhydrase isoforms. It serves as a benchmark for evaluating new CA inhibitors.[3]

Experimental Design and Rationale

The central aim of this guide is to provide a robust and reproducible method for comparing the inhibitory potency of this compound with Acetazolamide against human Carbonic Anhydrase II. The chosen methodology is a colorimetric in vitro assay that measures the esterase activity of CA-II.[5][6]

Assay Principle:

The assay is based on the ability of CA-II to catalyze the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.[5] In the presence of an inhibitor, the rate of this reaction will decrease, allowing for the quantification of inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).[6]

G prep prep plate plate prep->plate Dispense reagents preinc preinc plate->preinc Add enzyme and inhibitors init init preinc->init Add substrate (p-NPA) measure measure init->measure Read absorbance at 405 nm analyze analyze measure->analyze Calculate % inhibition and IC50 pNPA pNPA pNP pNP pNPA->pNP Hydrolysis CAII CAII CAII->pNPA

Detailed Experimental Protocol

This protocol is designed for a 96-well microplate format, allowing for high-throughput screening and analysis.

Materials and Reagents:

  • Human Carbonic Anhydrase II (CA-II) enzyme

  • This compound

  • Acetazolamide (positive control)

  • p-Nitrophenyl acetate (p-NPA) (substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Reagent Preparation:

  • CA-II Stock Solution (1 mg/mL): Dissolve CA-II in cold Assay Buffer. Aliquot and store at -80°C.

  • CA-II Working Solution: On the day of the assay, dilute the CA-II stock solution to the desired final concentration in cold Assay Buffer.

  • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. Prepare fresh daily.[6]

  • Inhibitor Stock Solutions (10 mM): Dissolve this compound and Acetazolamide in DMSO.

  • Serial Dilutions: Prepare a series of dilutions of the inhibitor stock solutions in Assay Buffer to achieve a range of final concentrations for IC50 determination.

Assay Procedure:

  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA-II Working Solution.

    • Inhibitor Wells: 158 µL Assay Buffer + 2 µL of each inhibitor dilution + 20 µL CA-II Working Solution.

  • Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the Substrate Stock Solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-30 minutes.[5]

Data Analysis and Interpretation

  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).[5]

  • Calculate Percent Inhibition: % Inhibition = [ (Vmax_activity - Vinhibitor) / Vmax_activity ] * 100 Where Vmax_activity is the rate of the no-inhibitor control and Vinhibitor is the rate in the presence of the inhibitor.[6]

  • Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.[5][6]

G E_Zn_H2O E_Zn_H2O E_Zn_OH E_Zn_OH E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_Inhibitor E_Zn_Inhibitor E_Zn_H2O->E_Zn_Inhibitor + Inhibitor E_Zn_HCO3 E_Zn_HCO3 E_Zn_OH->E_Zn_HCO3 +CO₂ E_Zn_HCO3->E_Zn_H2O +H₂O, -HCO₃⁻ E_Zn_Inhibitor->E_Zn_H2O - Inhibitor

Comparative Performance Data

The following table presents hypothetical data for the inhibition of human Carbonic Anhydrase II by this compound and the standard inhibitor, Acetazolamide.

CompoundIC50 (nM)
This compound 150
Acetazolamide 12[3]

Interpretation of Results:

Based on the hypothetical data, Acetazolamide demonstrates potent inhibition of CA-II with an IC50 value in the low nanomolar range, consistent with published literature.[3] this compound also exhibits inhibitory activity against CA-II, although with a higher IC50 value, suggesting it is a less potent inhibitor than Acetazolamide under these assay conditions.

The inhibitory activity of this compound confirms the initial hypothesis based on its chemical structure. The presence of the phenylsulfonamide moiety is likely responsible for its interaction with the CA-II active site. Further studies, such as enzyme kinetics and structural biology, would be beneficial to elucidate the precise binding mode and mechanism of inhibition.

Conclusion

This guide provides a comprehensive framework for the comparative benchmarking of this compound against the known standard, Acetazolamide, for the inhibition of Carbonic Anhydrase II. The detailed experimental protocol and data analysis workflow offer a robust and reproducible methodology for researchers in the field of drug discovery. The findings from such a study would confirm that this compound is a novel inhibitor of Carbonic Anhydrase II, warranting further investigation into its therapeutic potential.

References

  • Tsouchnikas, G., et al. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 225-238. [Link]

  • Khan, K. M., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 580327. [Link]

  • Eurofins Discovery. (n.d.). Carbonic Anhydrase 2 Human Enzymatic LeadHunter Assay. Eurofins Discovery. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]

  • Tsouchnikas, G., et al. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. ResearchGate. [Link]

  • Rafiq, M., et al. (2022). Biochemical and in silico inhibition of bovine and human carbonic anhydrase-II by 1H-1,2,3-triazole analogs. Frontiers in Chemistry, 10, 969401. [Link]

  • D'Ambrosio, K., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 10), 979–983. [Link]

  • Kernohan, J. C. (1965). Assay of carbonic anhydrase by titration at constant pH. Biochemical Journal, 96(2), 31P. [Link]

  • Nickson, C. (2020). Pharm 101: Acetazolamide. Life in the Fast Lane. [Link]

  • Tsouchnikas, G., et al. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. [Link]

  • Thomas, J. (2021). Acetazolamide. Deranged Physiology. [Link]

  • Durham, J. N., et al. (1991). [3H]acetazolamide binding to carbonic anhydrase in normal and transformed cells. Journal of Receptors and Signal Transduction, 11(1-4), 651-664. [Link]

  • Spulgis, D., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 819. [Link]

  • Lindskog, S. (2018). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Molecules, 23(7), 1667. [Link]

  • Heca Sentra Analitika. (2025). Evaluation of Machine Learning Methods for Identifying Carbonic Anhydrase-II Inhibitors as Drug Candidates for Glaucoma. Malacca Pharmaceutics, 3(1). [Link]

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A Senior Application Scientist's Guide to Assessing the Kinase Specificity of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Kinase Inhibitor Development

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases remain a dominant target class.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms. However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a formidable challenge: ensuring inhibitor specificity. Off-target effects are a primary driver of clinical trial failures and adverse drug reactions. Therefore, a rigorous and multi-faceted assessment of a compound's specificity is not merely a characterization step but a cornerstone of its preclinical validation.

This guide addresses the critical task of evaluating the specificity of a novel compound, using the molecule [3-(Morpholin-4-ylsulfonyl)phenyl]methanol (hereafter referred to as Cpd-X) as our working example. While public data on the biological activity of Cpd-X is sparse[3][4][5], its structure, incorporating a morpholine and a sulfonyl group, is reminiscent of scaffolds found in numerous kinase inhibitors. We will therefore proceed under the hypothesis that Cpd-X is a putative kinase inhibitor.

This document outlines a comprehensive, tiered strategy for moving from broad biochemical profiling to definitive cellular target engagement, providing the in-depth, validated data required for confident decision-making in a drug development program. We will not only describe the "how" but, more critically, the "why" behind each experimental choice, comparing the methodologies and the potential data outcomes against established, hypothetical inhibitors.

Tier 1: Foundational Biochemical Profiling – Casting a Wide Net

The initial step is to understand the compound's interaction with a large, representative panel of purified kinases. This provides a broad, yet foundational, view of its potential targets and off-targets. The goal is to identify the primary target(s) and flag any significant liabilities early in the discovery process.[6][7]

Methodology: Large-Panel Kinome Profiling

A radiometric kinase activity assay is a robust and widely accepted method for this purpose.[6][7] It directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a direct readout of enzymatic activity.

Experimental Protocol: Radiometric Kinase Activity Profiling (e.g., HotSpot™ Assay)

  • Compound Preparation: Prepare a 10 mM stock solution of Cpd-X in 100% DMSO. Create serial dilutions to achieve the desired screening concentration (e.g., 1 µM).

  • Kinase Panel Selection: Utilize a comprehensive panel, such as the Reaction Biology HotSpot™ platform, which covers a significant portion of the human kinome.[6] For initial screening, a single high concentration is cost-effective.

  • Assay Reaction:

    • In a multi-well plate, combine the kinase, its specific substrate, and the required cofactors in an appropriate reaction buffer.

    • Add Cpd-X (or a vehicle control, e.g., DMSO) to the wells.

    • Initiate the kinase reaction by adding a solution containing MgCl₂ and [γ-³³P]-ATP. The ATP concentration should be set near the Kₘ for each specific kinase to ensure the data reflects the compound's intrinsic affinity.[7]

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains within the linear range.

  • Termination and Detection: Stop the reaction and spot the mixture onto a filter membrane. The phosphorylated substrate binds to the filter, while the unreacted [γ-³³P]-ATP is washed away.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for Cpd-X against each kinase relative to the vehicle (DMSO) control.

    % Inhibition = 100 * (1 - (Signal_CpdX / Signal_DMSO))

Data Interpretation and Comparative Analysis

The output of this screen is typically visualized on a kinome tree map. To provide context, we will compare the hypothetical results for Cpd-X against two benchmark compounds:

  • Alternative A (Highly Selective): A well-characterized inhibitor known to target a single kinase, "Kinase Y," with high potency.

  • Alternative B (Promiscuous): An older-generation, less-selective inhibitor known to hit multiple kinase families.

Table 1: Hypothetical Kinome Profiling Data (% Inhibition at 1 µM)

Kinase TargetCpd-X (% Inhibition)Alternative A (% Inhibition)Alternative B (% Inhibition)
Kinase Y 98% 99% 95%
Kinase Z8%2%88%
Kinase W15%5%76%
Kinase V65%10%92%
... (400+ other kinases)<10%<10%Multiple hits >50%

From this hypothetical data, we would conclude that Cpd-X shows high potency against "Kinase Y," similar to the selective Alternative A. However, the 65% inhibition of "Kinase V" suggests a potential off-target liability that warrants further investigation. Alternative B demonstrates the classic profile of a promiscuous inhibitor.

Tier 2: Cellular Target Engagement – Verifying Interaction in a Biological Context

Biochemical assays use purified enzymes and are devoid of the complexities of a living cell, such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[8] It is therefore essential to confirm that the compound engages its intended target within a cellular environment.[9] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for this purpose.[10][11][12][13][14]

The Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[14] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By heating intact cells to various temperatures and then measuring the amount of soluble target protein remaining, we can determine if the compound engaged its target.[12]

Experimental Workflow: CETSA for Target Engagement

The workflow below outlines the key steps for performing a CETSA experiment to validate the engagement of Cpd-X with its primary target (Kinase Y) and the potential off-target (Kinase V).

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis start Culture cells expressing Kinase Y and Kinase V treat Treat cells with Cpd-X (e.g., 10 µM) or DMSO (Vehicle Control) start->treat aliquot Aliquot treated cells into PCR tubes treat->aliquot heat Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) aliquot->heat lyse Lyse cells via freeze-thaw cycles heat->lyse separate Separate soluble fraction from precipitated protein (Centrifugation) lyse->separate detect Detect soluble Kinase Y and Kinase V via Western Blot or ELISA separate->detect plot Plot % soluble protein vs. Temperature to generate 'melting curves' detect->plot

Caption: CETSA experimental workflow for assessing target engagement.

Data Interpretation and Comparative Analysis

A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and, therefore, engagement.

Table 2: Hypothetical CETSA Data (Apparent Tₘ Shift in °C)

Target ProteinCpd-X (ΔTₘ)Alternative A (ΔTₘ)Alternative B (ΔTₘ)
Kinase Y +5.2°C +6.1°C +4.8°C
Kinase V+0.3°C-0.1°C+3.5°C

Interpretation:

  • Cpd-X: The significant thermal shift for Kinase Y confirms robust target engagement in living cells. Crucially, the negligible shift for Kinase V suggests that despite inhibiting its activity in a biochemical assay, Cpd-X does not effectively bind to it in the complex cellular milieu. This is a critical piece of data, suggesting the off-target risk may be lower than initially predicted.

  • Alternative A: Shows strong, selective engagement with Kinase Y, as expected.

  • Alternative B: Engages both Kinase Y and Kinase V in cells, confirming its promiscuous nature observed biochemically.

Tier 3: Unbiased Proteome-Wide Specificity – Probing for the Unknown

While CETSA is excellent for validating engagement with hypothesized targets, it doesn't uncover unexpected off-targets. To build a truly comprehensive specificity profile, an unbiased, proteome-wide approach is necessary. Chemical proteomics methods, such as competition-based thermal proteome profiling (TPP), allow for the assessment of compound interactions across thousands of proteins simultaneously.

Methodology: Thermal Proteome Profiling (TPP)

TPP is an extension of the CETSA principle to the entire proteome, using quantitative mass spectrometry for detection.[14] Cells are treated with the compound or vehicle, heated, and the soluble proteins are analyzed by mass spectrometry. Proteins that are stabilized by the compound will remain in solution at higher temperatures, allowing for their identification and quantification.

Logical Flow for Specificity Assessment

The tiered approach ensures a logical and cost-effective progression, where each stage informs the next.

Specificity_Logic cluster_tier1 Tier 1: Biochemical Screen cluster_tier2 Tier 2: Cellular Validation cluster_tier3 Tier 3: Unbiased Profiling cluster_decision Decision Point kinome Kinome Profiling Identify primary target(s) and major off-targets cetsa CETSA on Hits Confirm target engagement in intact cells kinome:f1->cetsa:f0 Hypothesized Targets tpp Thermal Proteome Profiling Identify all cellular off-targets, known and unknown cetsa:f1->tpp:f0 Validated On-Target decision Final Specificity Profile Is the compound sufficiently specific for progression? tpp:f1->decision:f0 Comprehensive Profile

Caption: Tiered logic for comprehensive specificity assessment.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The rigorous, multi-tiered assessment outlined above provides a holistic view of the specificity of a novel compound like this compound.

  • Tier 1 (Biochemical Profiling) gave us a broad but essential landscape of potential interactions, identifying Kinase Y as the primary target and Kinase V as a potential liability.

  • Tier 2 (Cellular Target Engagement) provided the critical biological context, confirming strong on-target engagement with Kinase Y while importantly showing a lack of significant engagement with Kinase V in a cellular environment.

  • Tier 3 (Proteome-Wide Profiling) would serve as the ultimate confirmation, ensuring no other unexpected, high-affinity binders exist that could cause toxicity or confound biological results.

Based on our hypothetical data, Cpd-X demonstrates a promising specificity profile. It strongly engages its intended target in cells, and the primary off-target identified biochemically does not appear to be a significant liability in a more physiologically relevant setting. This layered, evidence-based approach provides the confidence needed to advance a compound like Cpd-X into further preclinical development.

References

  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020). YouTube. Available at: [Link]

  • Target Engagement Assays. (n.d.). DiscoverX. Available at: [Link]

  • Target Engagement Assay Services. (n.d.). Concept Life Sciences. Available at: [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • D'haene, E. et al. (2010). Kinome Profiling. Protein Pept. Lett. Available at: [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. (n.d.). Eurofins Discovery. Available at: [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Available at: [Link]

  • Vasta, J. D. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]

  • Lomenick, B. et al. (2011). Determining target engagement in living systems. Nature Chemical Biology. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Available at: [Link]

  • CETSA. (n.d.). Pelago Bioscience. Available at: [Link]

  • Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • [3-(Morpholine-4-sulfonyl)phenyl]methanol. (n.d.). PubChem. Available at: [Link]

  • Fedorov, O. et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Kufareva, I. et al. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]

  • [3-(morpholine-4-sulfonyl)phenyl]methanol. (n.d.). PubChemLite. Available at: [Link]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of [3-Morpholin-4-ylsulfonyl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, procedural framework for the safe and compliant disposal of [3-(Morpholin-4-ylsulfonyl)phenyl]methanol (CAS No. 646071-55-8). As a Senior Application Scientist, this document is crafted to provide researchers, scientists, and drug development professionals with the essential logistical and safety information required for responsible laboratory operations. The protocols herein are designed to ensure scientific integrity, regulatory compliance, and personal safety by explaining the causality behind each procedural step.

Hazard Profile and Mandatory Waste Classification

This compound is classified as a hazardous substance and must be managed as regulated chemical waste.[1][2] Under no circumstances should this compound or its solutions be disposed of via standard drain or solid waste streams.[3][4][5][6] Evaporation in a fume hood is also not a permissible method of disposal.[5] The hazard profile, derived from the Globally Harmonized System (GHS), mandates its treatment as hazardous waste.[1]

Table 1: GHS Hazard Classification for this compound

Hazard Classification GHS Code Signal Word Description
Acute Toxicity (Oral) H302 Warning Harmful if swallowed.[1][2]
Skin Irritation H315 Warning Causes skin irritation.[1][2]
Eye Irritation H319 Warning Causes serious eye irritation.[1][2]

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[1][2] |

The presence of the morpholine moiety also warrants caution, as morpholine itself is a corrosive, flammable, and toxic compound.[6][7][8] Therefore, the disposal plan for any morpholine-containing derivative must be conservative and prioritize containment.

The Core Principle: Segregation and Containment

The foundational principle of chemical waste management is the strict segregation of hazardous materials from all other waste streams. This is to prevent dangerous reactions, environmental contamination, and to ensure compliance with federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the EPA.[9][10]

All waste containing this compound, whether in solid form, in solution, or as residue on contaminated labware, must be collected for disposal by your institution's licensed hazardous waste management program, typically the Environmental Health & Safety (EHS) department.[3][5]

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the collection and disposal of this compound waste.

Waste Characterization and Segregation
  • Identify: All waste streams containing the target compound must be identified as hazardous chemical waste.

  • Segregate: This waste must be kept separate from incompatible materials. Do not mix with:

    • Acids or bases.[11]

    • Oxidizing agents.[12]

    • Aqueous waste (unless the compound is already in an aqueous solution).

    • Biologically hazardous waste.

Waste Container Selection and Labeling
  • Container Choice:

    • Solid Waste: Collect solid this compound and contaminated dry materials (e.g., gloves, weigh boats, paper towels) in a dedicated, durable plastic container or a plastic-lined cardboard box with a secure lid.[12]

    • Liquid Waste: Collect solutions containing the compound in a leak-proof, chemically compatible container, preferably plastic, with a tight-fitting screw cap.[3][9][11] Ensure the container material will not react with or degrade from the solvent used.[11]

  • Labeling: The container must be labeled immediately upon the first addition of waste.[3] The label must be a "Hazardous Waste" tag provided by your institution and must include:

    • The words "Hazardous Waste".[12][13]

    • The full, unabbreviated chemical name of all constituents (e.g., "this compound," "Methanol"). Chemical formulas or trade names are not permitted.[12]

    • The approximate percentage or concentration of each component.

    • The date on which waste was first added (the "accumulation start date").[13]

    • The name of the Principal Investigator and the specific laboratory location.

Accumulation and Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the waste container in a designated Satellite Accumulation Area, which must be at or near the point of waste generation and under the direct control of laboratory personnel.[3][9][11]

  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when you are actively adding waste.[3][11][12] This is a critical safety and regulatory requirement to prevent the release of vapors and to avoid spills.

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant tub or bin.[5][12] This secondary containment ensures that any potential leaks are captured and cannot reach a sink or floor drain.

  • Inspect Regularly: The SAA must be inspected weekly for any signs of container leakage or degradation.[11]

Arranging for Final Disposal
  • Monitor Fill Level: Do not overfill waste containers. Leave at least one inch of headspace to allow for vapor expansion.[9][11]

  • Request Pickup: Once the container is full, or within one year of the accumulation start date, contact your institution's EHS department to schedule a waste pickup.[3]

  • Do Not Transport: Laboratory personnel should never transport hazardous waste to a central collection facility themselves.[5] This must be done by trained EHS staff.

G cluster_0 At the Bench cluster_1 In the Laboratory (SAA) cluster_2 Disposal Pathway start Waste Generated (this compound) characterize Characterize as Hazardous Waste start->characterize select_container Select Compatible Container characterize->select_container label_container Attach & Fill Out Hazardous Waste Tag select_container->label_container accumulate Place in SAA with Secondary Containment label_container->accumulate add_waste Add Waste as Generated (Keep Closed When Not in Use) accumulate->add_waste is_full Container Full or Accumulation > 1 Year? add_waste->is_full is_full->add_waste No schedule_pickup Schedule Pickup with EHS is_full->schedule_pickup  Yes ehs_collect EHS Collection for Final Disposal schedule_pickup->ehs_collect end Proper Disposal Complete ehs_collect->end

Disposal workflow for this compound.

Disposal of Contaminated Materials and Empty Containers

Contaminated Labware and Personal Protective Equipment (PPE)
  • Grossly Contaminated Items: Any item heavily contaminated with the solid compound or its concentrated solutions (e.g., from a spill cleanup) must be disposed of as solid hazardous waste.[5] Place these items, such as absorbent pads, gloves, and disposable lab coats, into the designated solid chemical waste container.[9]

  • Minimally Contaminated Items: Glassware that will be reused should be rinsed with a suitable solvent. The first rinseate must be collected and disposed of as liquid hazardous waste.[13] Subsequent rinses can typically be managed as normal.

Empty Stock Chemical Containers

A container that held this compound can be disposed of as regular trash only after it has been fully emptied, with as little residue as possible remaining.[5] Before disposal in the trash, all hazardous chemical labels must be completely defaced or removed to prevent confusion.[5]

Emergency Procedures for Spills

In the event of a small, manageable spill of this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate and Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: At a minimum, wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Contain: For a solid spill, gently sweep or scoop the material into a container for disposal as hazardous waste. Avoid creating dust. For a liquid spill, absorb it with an inert material like vermiculite or sand.[6]

  • Clean: Clean the spill area thoroughly.

  • Dispose: All cleanup materials must be placed in the hazardous waste container.[5]

For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Morpholine. [Link]

  • Inchem.org. Morpholine (HSG 92, 1995). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2452209, [3-(Morpholine-4-sulfonyl)phenyl]methanol. [Link]

  • Unknown Source. Chemical Waste Name or Mixtures.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • University of Maryland. Chemical Waste | Environmental Safety, Sustainability and Risk - ESSR. [Link]

  • Pipeline and Hazardous Materials Safety Administration. List of Hazardous Substances and Reportable Quantities. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.